2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCTUSLNTQXCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675347 | |
| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331958-92-0 | |
| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane chemical properties
An In-depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Reactivity
Introduction
This compound, also known as 3-butenylboronic acid pinacol ester or homoallylboronic acid pinacol ester, is a bifunctional organoboron compound of significant interest in modern organic synthesis. Its structure incorporates a stable pinacol boronic ester and a terminal alkene, providing two distinct reactive sites for orthogonal chemical transformations. This dual functionality makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.
The pinacol ester group enhances the stability of the corresponding boronic acid, rendering the compound easier to handle, purify, and store compared to the free boronic acid, which is prone to dehydration and other decomposition pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactivity of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
Chemical Structure:
Table 1: Core Chemical and Physical Properties | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | this compound |[2] | | Synonyms | 3-Butenylboronic acid pinacol ester, Homoallylboronic acid pinacol ester |[2] | | CAS Number | 331958-92-0 |[2] | | Molecular Formula | C₁₀H₁₉BO₂ |[2] | | Molecular Weight | 182.07 g/mol |[2] | | Appearance | Typically a clear, colorless to pale yellow liquid | Inferred from similar compounds[3] | | Stability | Sensitive to moisture and strong acids. The pinacol ester provides greater stability against hydrolysis and oxidation compared to the free boronic acid.[1] | | Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis and degradation. | Inferred from supplier data[4] |
PART 2: Synthesis and Spectroscopic Characterization
Synthesis: Hydroboration of 1,3-Butadiene
A primary and efficient route for the synthesis of this compound is the metal-catalyzed hydroboration of 1,3-butadiene with pinacolborane (HBpin).[4] This reaction leverages the ability of transition metal catalysts, such as those based on rhodium or iridium, to control the regioselectivity of the B-H bond addition across the diene system.[5]
The causality behind this choice of methodology lies in achieving anti-Markovnikov addition, placing the boryl group at the terminal position of one of the double bonds while leaving the other intact, thus preserving the valuable alkene functionality. Iridium catalysts, in particular, are known to provide excellent regioselectivity for the primary linear boronate ester.[5]
Experimental Protocol: Synthesis via Hydroboration
This protocol is a representative procedure based on established methods for catalytic hydroboration.[5]
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%) and the appropriate phosphine ligand.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the catalyst system.
-
Reagent Addition: Add pinacolborane (1.0 equivalent) to the flask via syringe.
-
Substrate Introduction: Cool the mixture to 0°C. Slowly bubble 1,3-butadiene gas (1.1-1.2 equivalents) through the solution or add a pre-weighed amount of condensed butadiene. Causality: Slow addition and low temperature help control the exothermic reaction and prevent unwanted polymerization or side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC-MS or TLC (by oxidizing a small aliquot).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (pre-treated with a non-polar solvent containing 1% triethylamine to prevent hydrolysis) to yield the pure product.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized product is paramount. The following table outlines the expected spectroscopic data based on the compound's functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | =CH₂ (vinyl) | ~5.7-5.9 ppm (m, 1H) | Vinylic proton adjacent to a CH₂ group. |
| =CH₂ (vinyl) | ~4.9-5.1 ppm (m, 2H) | Terminal vinylic protons. | |
| -CH₂-C=C | ~2.1-2.3 ppm (q, 2H) | Allylic protons, coupled to the adjacent CH₂ group. | |
| B-CH₂- | ~0.8-1.0 ppm (t, 2H) | Protons on the carbon directly attached to boron. | |
| -C(CH₃)₂ | ~1.2 ppm (s, 12H) | Twelve equivalent protons of the four methyl groups on the pinacol ring. | |
| ¹³C NMR | C H=CH₂ | ~138-140 ppm | Vinylic carbon. |
| CH=C H₂ | ~114-116 ppm | Terminal vinylic carbon. | |
| -C H₂-C=C | ~35-37 ppm | Allylic carbon. | |
| B-C H₂- | ~20-25 ppm (broad) | Carbon attached to boron; signal is often broad due to quadrupolar relaxation of the ¹¹B nucleus. | |
| C (CH₃)₂ | ~83-84 ppm | Quaternary carbons of the pinacol ring. | |
| -C(C H₃)₂ | ~24-25 ppm | Methyl carbons of the pinacol ring. | |
| ¹¹B NMR | -B(OR)₂ | ~30-34 ppm | Typical shift for a tricoordinate boron atom in a pinacol ester environment.[6] |
| IR (cm⁻¹) | C-H (sp²) | ~3075 | Stretching vibration of vinylic C-H bonds. |
| C-H (sp³) | ~2850-2980 | Stretching vibrations of alkyl C-H bonds. | |
| C=C | ~1640 | Alkene C=C stretching vibration. |
| | B-O | ~1350-1380 | Strong, characteristic B-O stretching vibration of the dioxaborolane ring. |
PART 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound arises from the distinct reactivity of its two functional moieties: the C-B bond and the C=C double bond.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, for which its inventors were awarded the Nobel Prize in Chemistry in 2010.[7] In this reaction, the butenyl group can be transferred from boron to an sp²-hybridized carbon of an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.
While alkyl boronic esters are generally less reactive than their aryl counterparts, the reaction can be driven to completion with the appropriate choice of catalyst, ligand, and base.[8] The base is crucial as it facilitates the formation of a boronate complex, which enhances the nucleophilicity of the organic group on boron, thereby promoting the key transmetalation step.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling an alkylboronic ester with an aryl bromide.[8]
-
Preparation: In a reaction vial, combine the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a sterically demanding phosphine ligand (e.g., Ad₂PⁿBu, 3-6 mol%). Causality: Sterically bulky phosphine ligands favor the formation of highly active monoligated palladium complexes, accelerating the reaction.[8]
-
Base and Solvent: Add a strong base such as lithium tert-butoxide (LiOᵗBu) or potassium phosphate (K₃PO₄) (2.5-3.0 equivalents) and a solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Reaction: Seal the vial, purge with argon, and heat the mixture to 80-100°C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the coupled product.
Oxidation of the Carbon-Boron Bond
One of the most fundamental and reliable transformations of boronic esters is the stereospecific oxidation of the carbon-boron bond to a carbon-oxygen bond. This reaction typically employs alkaline hydrogen peroxide and proceeds with complete retention of configuration at the carbon center. This transformation is invaluable for converting the products of hydroboration into alcohols.
The mechanism involves the addition of the hydroperoxide anion to the Lewis acidic boron center, forming a boronate intermediate. This is followed by a 1,2-migration of the alkyl group from the boron to the adjacent oxygen, displacing a hydroxide ion. Subsequent hydrolysis of the resulting borate ester yields the desired alcohol.
Experimental Protocol: Oxidation to But-3-en-1-ol
This is a standard protocol for the oxidation of an alkylboronic ester.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 equivalents).
-
Oxidant Addition: Cool the mixture in an ice bath to 0°C. Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Causality: The reaction is exothermic; slow addition at low temperature prevents overheating and potential side reactions.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Workup: Dilute the reaction mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess peroxide), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude but-3-en-1-ol can be purified by distillation or flash chromatography.
Reactions of the Terminal Alkene
The but-3-en-1-yl moiety's terminal double bond is available for a wide array of classic alkene transformations. This orthogonality allows for modification of the carbon skeleton while preserving the boronic ester for subsequent cross-coupling reactions. Potential transformations include:
-
Hydrogenation: Selective reduction of the C=C bond to an alkane.
-
Epoxidation: Formation of an epoxide using reagents like m-CPBA.
-
Dihydroxylation: Creation of a diol using OsO₄ or other reagents.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond.
The choice of reaction conditions is critical to ensure the stability of the pinacol boronic ester, which can be sensitive to strongly acidic or oxidative environments.
PART 4: Safety and Handling
GHS Hazard Information: According to PubChem, this compound is classified with the following hazard statement:
-
H411: Toxic to aquatic life with long-lasting effects.[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
As with all boronic esters, avoid contact with water and moisture to prevent hydrolysis. Handle under an inert atmosphere whenever possible.
-
Avoid strong oxidizing agents and strong acids.
References
-
Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. [Link]
-
Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Morressier. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). [Link]
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Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Preparation of Boronic Esters by Matteson's Homologation of Boronic Esters. Organic Syntheses. [Link]
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This compound. PubChem. [Link]
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Pinacolborane – Knowledge and References. Taylor & Francis Online. [Link]
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Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. ResearchGate. [Link]
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Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. QSpace. [Link]
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Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses. [Link]
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Boron containing materials through a hydroboration cascade of small cyclic dienes. University of Cambridge. [Link]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society. [Link]
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Pinacolborane. Organic Chemistry Portal. [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Amination of Alkylboronic Esters. ResearchGate. [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube. [Link]
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The IR and H NMR spectra of a compound. University of Alberta. [Link]
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Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. [Link]
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1 Chemistry Department University of Alberta CHEM 263 Exam I Friday, June 3, 2011 1. The IR and H NMR spectra of a compound of. University of Alberta. [Link]
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Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene (2-methyl-2-butene). Doc Brown's Chemistry. [Link]
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This compound. PubChem. [Link]
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Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... ResearchGate. [Link]
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Pinacolborane – Knowledge and References. Taylor & Francis. [Link]
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boron containing materials through a hydroboration cascade of small cycl. University of Cambridge. [Link]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society. [Link]
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Pinacolborane. Organic Chemistry Portal. [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]
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An In-Depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis
This guide provides a comprehensive technical overview of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 331958-92-0), a versatile and valuable reagent in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content is structured to provide not just procedural details but also the underlying scientific principles that govern its reactivity and utility.
Introduction: The Strategic Advantage of a Homoallylic Boronic Ester
This compound, also known as homoallylboronic acid pinacol ester, is a key building block in organic chemistry. Its structure, featuring a terminal alkene tethered to a boronic ester, offers a unique combination of functionalities. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it amenable to a wider range of reaction conditions and simplifying purification.[1][2] This stability is crucial for its application in multi-step syntheses, a common paradigm in pharmaceutical and materials science research.[1]
The primary utility of this reagent lies in its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] This reaction allows for the efficient construction of complex molecular architectures from readily available starting materials.[3] The butenyl moiety can be further functionalized post-coupling, adding to the synthetic versatility of this reagent.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 331958-92-0 | [5] |
| Molecular Formula | C₁₀H₁₉BO₂ | [5] |
| Molecular Weight | 182.07 g/mol | [5] |
| Appearance | Liquid | - |
| Boiling Point | 193.1 ± 19.0 °C (Predicted) | - |
| Density | 0.88 ± 0.1 g/cm³ (Predicted) | - |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃):
-
δ 5.88-5.74 (m, 1H, -CH=CH₂)
-
δ 5.03-4.91 (m, 2H, -CH=CH₂ )
-
δ 2.15 (q, J = 7.5 Hz, 2H, -CH₂ -CH=CH₂)
-
δ 1.24 (s, 12H, -C(CH₃ )₂)
-
δ 0.82 (t, J = 7.8 Hz, 2H, -B-CH₂ -)
-
-
¹³C NMR (CDCl₃):
-
δ 139.0 (-C H=CH₂)
-
δ 114.2 (-CH=C H₂)
-
δ 83.2 (-C (CH₃)₂)
-
δ 35.0 (-C H₂-CH=CH₂)
-
δ 24.8 (-C(C H₃)₂)
-
The carbon attached to boron is often not observed due to quadrupolar relaxation.[2]
-
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of alkyl boronic esters is the hydroboration of alkenes or dienes.[6][7] For this compound, a logical synthetic route is the catalyzed hydroboration of 1,3-butadiene with pinacolborane (HBpin).
Conceptual Synthetic Workflow:
A representative experimental workflow for synthesis.
Experimental Protocol (Representative):
This protocol is a representative procedure based on general methods for the catalytic hydroboration of dienes.[8]
-
Reaction Setup: To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add the transition metal catalyst (e.g., [Rh(cod)₂]BF₄, 1-2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF). To this solution, add pinacolborane (1.0 equivalent).
-
Substrate Introduction: Cool the reaction mixture to 0 °C and slowly bubble in 1,3-butadiene (1.1-1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, carefully quench the reaction with a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel.[9] For chromatography, it is often beneficial to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to be mindful that boronic esters can sometimes be sensitive to silica gel.[10]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds. This compound serves as an excellent coupling partner for a variety of aryl and vinyl halides or triflates.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol (Illustrative):
This protocol is a general procedure for a Suzuki-Miyaura coupling reaction involving an alkyl boronic ester.[3]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a degassed solvent system (e.g., dioxane/water, toluene/water, or THF/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (argon or nitrogen) and stir for the required time (2-24 hours). Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Safety and Handling
Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Inhalation: Avoid inhaling vapors. May cause respiratory irritation.
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the container tightly sealed.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, conferred by the pinacol ester group, and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the necessary knowledge for its effective and safe utilization in their synthetic endeavors.
References
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Casado, A. L.; Espinet, P. Organometallics1998 , 17, 954–959.
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Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Ningbo Inno Pharmchem Co., Ltd. Blog.
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
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What are the safety precautions when handling borane? LEAPCHEM Blog.
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Sayes, M.; Benoit, G.; Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth.2019 , 96, 277-299.
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Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition. ACS Publications.
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
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Alacid, E.; Nájera, C. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. J. Org. Chem.2009 , 74, 8191-8195.
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483.
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Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes. J. Am. Chem. Soc.2009 , 131, 11046–11047.
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium.
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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This compound. PubChem.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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How to purify boronic acids/boronate esters? ResearchGate.
-
Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Publishing.
-
Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Queen's University at Kingston.
-
The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Medium.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
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- 7. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as 3-butenylboronic acid pinacol ester, is a pivotal organoboron compound in modern organic synthesis.[1] Its structure incorporates a terminal alkene and a versatile boronic ester, making it an invaluable building block for introducing the homoallyl functional group. This reagent is particularly celebrated for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[2][3] The stability of the pinacol ester, compared to the free boronic acid, enhances its shelf-life and handling characteristics, rendering it a preferred reagent for researchers in pharmaceuticals, agrochemicals, and materials science.[3]
This guide provides a comprehensive examination of the primary synthetic routes to this compound, with a detailed, field-tested protocol for its preparation via the Grignard reaction. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its successful synthesis and application.
Part 1: Overview of Synthetic Strategies
Two principal strategies dominate the synthesis of this compound: the reaction of a pre-formed organometallic reagent with a boron electrophile and the direct catalytic hydroboration of a diene.
-
Grignard Reagent Pathway: This classic and robust method involves the formation of 3-butenylmagnesium bromide from 4-bromo-1-butene, which then acts as a nucleophile, attacking an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4] This approach offers high yields and predictability, relying on well-understood organometallic principles.[5][6][7]
-
Catalytic Hydroboration Pathway: This more atom-economical approach involves the direct addition of a B-H bond from a reagent like pinacolborane (HBpin) across 1,3-butadiene.[8] This reaction typically requires a transition metal catalyst, often based on cobalt or rhodium, to control the regioselectivity of the addition.[9][10][11][12] While elegant, achieving the desired 1,4-addition to yield the target homoallyl boronate can be challenging and requires careful selection of the catalyst and ligand system.[10][12]
Caption: High-level overview of the two primary synthetic pathways.
For this guide, we will focus on the Grignard pathway due to its reliability, scalability, and the foundational chemical principles it demonstrates.
Part 2: Deep Dive: Synthesis via Grignard Reaction
This method is a two-stage, one-pot synthesis that capitalizes on the nucleophilic character of a Grignard reagent.
Principle and Mechanism
The reaction proceeds in two distinct steps:
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromo-1-butene. This is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF), which stabilizes the resulting organomagnesium species. A crystal of iodine is often used to activate the magnesium surface by etching away the passivating oxide layer.
-
Borylation: The nucleophilic carbon of the 3-butenylmagnesium bromide attacks the electrophilic boron atom of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This forms a tetracoordinate boronate complex. The complex then collapses, eliminating magnesium bromide isopropoxide and yielding the final product.
Caption: Mechanism of synthesis via the Grignard pathway.
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and pyrophoric reagents. It must be conducted in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried or oven-dried before use.[13][14][15]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle flow of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Add a single, small crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface.
-
Grignard Initiation: Add anhydrous THF via cannula to cover the magnesium. In the dropping funnel, prepare a solution of 4-bromo-1-butene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction mixture may require gentle warming with a heat gun to initiate. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.
-
Grignard Formation: Once the reaction has initiated, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0 °C using an ice-water bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.[16]
Materials and Reagents Table
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molarity/Eq. | Amount (Example Scale) |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 eq. | 1.46 g |
| 4-Bromo-1-butene | 5162-44-7 | 135.00 | 1.0 eq. | 6.75 g (5.0 mL) |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.09 | 1.05 eq. | 9.77 g (11.1 mL) |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent | ~150 mL |
| Iodine | 7553-56-2 | 253.81 | Catalyst | 1 crystal |
| Saturated aq. NH₄Cl | 12125-02-9 | - | Quench | ~50 mL |
Characterization and Quality Control
-
Expected Yield: 75-90%
-
Appearance: Colorless liquid.[16]
-
Analytical Data: The identity and purity of the product should be confirmed by NMR spectroscopy and GC-MS.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Integration | Multiplicity | Assignment |
| 5.85 - 5.75 | 1H | m | -CH=CH₂ |
| 5.00 - 4.90 | 2H | m | -CH=CH₂ |
| 2.12 | 2H | q | =CH-CH₂-CH₂- |
| 1.24 | 12H | s | -C(CH₃)₂ |
| 0.78 | 2H | t | -CH₂-B |
Part 3: Alternative Method: Cobalt-Catalyzed Hydroboration
An increasingly popular alternative is the cobalt-catalyzed 1,4-hydroboration of 1,3-butadiene with pinacolborane (HBpin).[9][10] This method offers high atom economy as it directly combines the two starting materials without forming a stoichiometric byproduct.
The reaction typically employs a low-valent cobalt catalyst, often generated in situ, with a carefully selected phosphine ligand.[9][11] The choice of ligand is critical for controlling the regioselectivity, favoring the desired 1,4-addition over the 1,2-addition product.[10][12] While powerful, this method requires more specialized catalytic expertise and rigorous exclusion of air and moisture to maintain catalyst activity. The development of chiral ligands has also enabled enantioselective versions of this reaction, providing access to valuable chiral homoallylic boronates.[10]
Part 4: Safety, Handling, and Storage
-
Grignard Reagents: Grignard reagents are highly reactive, corrosive, and can be pyrophoric.[13] They react violently with water, releasing flammable hydrogen gas.[17] All manipulations must be performed under a strict inert atmosphere.[15]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.[14]
-
4-Bromo-1-butene: This reagent is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.
Conclusion
The synthesis of this compound is a fundamental procedure for accessing a versatile building block in organic synthesis. The Grignard-based method, detailed herein, offers a reliable and high-yielding route that is accessible to most synthetic chemistry laboratories. While alternative methods like catalytic hydroboration present advantages in atom economy, the Grignard protocol remains a cornerstone for its predictability and scalability. Mastery of this synthesis provides researchers with a key tool for constructing complex molecular architectures via powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[2][18][19]
References
- 1. This compound | C10H19BO2 | CID 46739762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cobalt-Catalyzed Regiodivergent Stereoselective Hydroboration of 1,3-Diynes To Access Boryl-Functionalized Enynes [ouci.dntb.gov.ua]
- 12. Origin of the ligand effect in the cobalt catalyzed regioselective hydroboration of 1,3-diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. acs.org [acs.org]
- 14. quora.com [quora.com]
- 15. dchas.org [dchas.org]
- 16. cymitquimica.com [cymitquimica.com]
- 17. youtube.com [youtube.com]
- 18. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile homoallylic boronic ester of significant interest in modern organic synthesis. The document delves into the molecule's structural features, the nature of its chemical bonding, and its reactivity profile. Key synthetic routes to this compound are discussed, alongside detailed protocols for its application in palladium-catalyzed cross-coupling reactions. Spectroscopic characterization, computational analysis, and practical handling considerations are also presented to offer a complete resource for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Versatility of Homoallylic Boronic Esters
Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry.[1] Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the vast array of available organoboron reagents, homoallylic boronic esters, such as this compound, offer a unique combination of a reactive alkenyl moiety and a versatile boronic ester functional group. This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]
The pinacol ester protecting group, in particular, confers enhanced stability to the boronic acid, rendering the compound amenable to purification by chromatography and tolerant to a broader range of reaction conditions.[3] This guide will explore the fundamental properties and applications of this important synthetic intermediate.
Molecular Structure and Bonding
The structure of this compound features a central boron atom incorporated into a five-membered dioxaborolane ring, which is substituted with a but-3-en-1-yl group.
// Nodes for the atoms B [label = "B", pos = "0,0!"]; O1 [label = "O", pos = "-1.2,0.8!"]; O2 [label = "O", pos = "1.2,0.8!"]; C1_ring [label = "C", pos = "-0.7,2.2!"]; C2_ring [label = "C", pos = "0.7,2.2!"]; C_but1 [label = "CH₂", pos = "0,-1.5!"]; C_but2 [label = "CH₂", pos = "0,-3.0!"]; C_but3 [label = "CH", pos = "0,-4.5!"]; C_but4 [label = "CH₂", pos = "0,-6.0!"];
C_Me1 [label = "CH₃", pos = "-1.8,3.0!"]; C_Me2 [label = "CH₃", pos = "-0.2,3.2!"]; C_Me3 [label = "CH₃", pos = "1.8,3.0!"]; C_Me4 [label = "CH₃", pos = "0.2,3.2!"];
// Edges for the bonds B -- O1; B -- O2; O1 -- C1_ring; O2 -- C2_ring; C1_ring -- C2_ring; B -- C_but1; C_but1 -- C_but2; C_but2 -- C_but3; C_but3 -- C_but4 [style=double];
C1_ring -- C_Me1; C1_ring -- C_Me2; C2_ring -- C_Me3; C2_ring -- C_Me4; } Structural diagram of this compound.
The boron atom in the dioxaborolane ring is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This hybridization leaves a vacant p-orbital on the boron atom, rendering it Lewis acidic. The oxygen atoms of the pinacol group donate electron density to the boron atom, which slightly mitigates its Lewis acidity and contributes to the overall stability of the molecule.
The C-B bond is a key feature of this molecule, providing the nucleophilic carbon source for cross-coupling reactions. The butenyl chain offers a site of unsaturation that can participate in a variety of addition and transformation reactions.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[4]
| Property | Value |
| Molecular Formula | C₁₀H₁₉BO₂ |
| Molecular Weight | 182.07 g/mol |
| CAS Number | 331958-92-0 |
| Appearance | Clear, colorless liquid |
| Density | 0.89 g/mL |
| Purity | ≥ 97% (GC) |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
δ 5.8 ppm (m, 1H): This multiplet corresponds to the vinylic proton (-CH=).
-
δ 4.9 ppm (m, 2H): These multiplets are assigned to the terminal vinylic protons (=CH₂).
-
δ 2.1 ppm (q, 2H): A quartet representing the methylene protons adjacent to the double bond (-CH₂-CH=).
-
δ 1.2 ppm (s, 12H): A sharp singlet characteristic of the twelve equivalent protons of the four methyl groups on the pinacol ring.
-
δ 0.8 ppm (t, 2H): A triplet corresponding to the methylene protons directly attached to the boron atom (B-CH₂-).
¹³C NMR Spectroscopy (Predicted):
-
δ 139 ppm: The vinylic carbon (-CH=).
-
δ 114 ppm: The terminal vinylic carbon (=CH₂).
-
δ 83 ppm: The quaternary carbons of the pinacol ring attached to the oxygen atoms.
-
δ 30 ppm: The methylene carbon adjacent to the double bond.
-
δ 25 ppm: The methyl carbons of the pinacol group.
-
δ 20 ppm (broad): The methylene carbon attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the adjacent boron nucleus.
Infrared (IR) Spectroscopy (Predicted):
-
~3075 cm⁻¹: C-H stretch of the sp² hybridized vinylic carbons.
-
~2980, 2870 cm⁻¹: C-H stretches of the sp³ hybridized carbons.
-
~1640 cm⁻¹: C=C stretching vibration of the alkene.
-
~1370 cm⁻¹: Strong B-O stretching vibration.
-
~1145 cm⁻¹: C-O stretching vibration.
-
~910 cm⁻¹: Out-of-plane bending of the terminal vinyl C-H bonds.
Mass Spectrometry (Predicted):
-
[M]+: The molecular ion peak would be expected at m/z = 182.
-
Fragmentation: Common fragmentation patterns would involve the loss of the butenyl group and fragmentation of the pinacol ring.
Synthesis of this compound
There are two primary and reliable strategies for the synthesis of this homoallylic boronic ester: the hydroboration of a suitable diene and the esterification of the corresponding boronic acid.
Synthesis via Hydroboration of 1,3-Butadiene
The direct hydroboration of 1,3-butadiene with pinacolborane (H-Bpin) offers an atom-economical route to the desired product. This reaction is typically catalyzed by a transition metal complex, often rhodium- or iridium-based, to control the regioselectivity of the B-H bond addition.
Experimental Protocol: Hydroboration of 1,3-Butadiene (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 1-2 mol%) and a suitable phosphine ligand.
-
Solvent and Reagents: Add anhydrous and degassed solvent (e.g., THF). Cool the solution to 0 °C. Add pinacolborane (1.0 equivalent) dropwise.
-
Addition of Diene: Slowly bubble 1,3-butadiene gas (1.1 equivalents) through the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Synthesis via Esterification of (But-3-en-1-yl)boronic Acid
An alternative and often more straightforward approach involves the esterification of the corresponding (but-3-en-1-yl)boronic acid with pinacol. This method is particularly useful if the boronic acid is commercially available or readily synthesized.
Experimental Protocol: Esterification with Pinacol (Representative)
-
Reaction Setup: In a round-bottom flask, dissolve (but-3-en-1-yl)boronic acid (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dehydrating Agent: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture to remove the water formed during the esterification.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Workup: Filter the reaction mixture to remove the dehydrating agent.
-
Purification: Remove the solvent in vacuo to yield the crude product, which can be further purified by vacuum distillation if necessary.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the butenyl group and an organic halide or triflate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)
-
Reaction Setup: In a Schlenk tube, combine the aryl or vinyl halide (1.0 equivalent), this compound (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Base and Solvent: Add a base (e.g., K₂CO₃, 2.0 equivalents) and a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Computational Analysis of Structure and Bonding
While specific computational studies on this compound are not extensively reported, Density Functional Theory (DFT) calculations on similar boronic esters provide valuable insights into their electronic structure.[6]
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the C=C double bond of the butenyl chain, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the vacant p-orbital of the boron atom, highlighting its Lewis acidic nature.
-
Bonding: The B-O bonds within the dioxaborolane ring exhibit significant covalent character with some degree of π-donation from the oxygen lone pairs to the boron p-orbital. The C-B bond is polarized towards the carbon atom, which is consistent with its role as a carbanion equivalent in cross-coupling reactions.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is also reported to be toxic to aquatic life with long-lasting effects.[4] Store in a cool, dry place away from ignition sources.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique structure, combining a stable pinacol boronic ester with a reactive homoallylic moiety, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its structure, bonding, synthesis, and key applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, drug discovery, and materials science.
References
- Bera, A., et al. (2017). Enantioselective C(sp3)-C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis.
- Harrity, J. P. A., et al. (2002). 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole.
- Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The S L ow R elease P rinciples of B oronic A cid- B ased T ransmetalation in S uzuki- M iyaura C oupling. Topics in Current Chemistry, 346, 1-40.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349–4362.
- Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum [chemicalbook.com]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic esters in their synthetic endeavors. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.
Introduction
This compound, also known as 3-butenylboronic acid pinacol ester, is a versatile reagent in organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic transformations. This guide will provide a detailed analysis of its expected spectroscopic signature.
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a but-3-en-1-yl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) moiety.
DOT Script for Molecular Structure
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (CDCl₃) would exhibit distinct signals for the protons of the butenyl chain and the pinacol group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | ddt | 1H | -CH=CH₂ |
| ~ 5.0 | m | 2H | -CH=CH₂ |
| ~ 2.1 | q | 2H | -CH₂-CH= |
| ~ 1.25 | s | 12H | -C(CH₃)₄ |
| ~ 0.8 | t | 2H | B-CH₂- |
Interpretation:
-
Vinyl Protons (δ ~5.0-5.8 ppm): The protons on the double bond are expected to resonate in the downfield region of the spectrum. The methine proton (-CH=) will likely appear as a multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons. The terminal vinyl protons (=CH₂) will also appear as a complex multiplet.
-
Allylic Protons (δ ~2.1 ppm): The methylene protons adjacent to the double bond (-CH₂-CH=) are expected to resonate as a quartet due to coupling with the adjacent methylene protons.
-
Pinacol Protons (δ ~1.25 ppm): The twelve equivalent protons of the four methyl groups on the pinacol ring will give rise to a sharp singlet, which is a characteristic feature of pinacolborane esters.
-
Methylene Protons Adjacent to Boron (δ ~0.8 ppm): The methylene protons directly attached to the boron atom (B-CH₂-) are expected to be the most upfield due to the electropositive nature of boron. They will likely appear as a triplet due to coupling with the adjacent methylene protons.
DOT Script for ¹H NMR Assignment Workflow
Caption: Assignment of predicted ¹H NMR signals to the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139 | -CH=CH₂ |
| ~ 114 | -CH=CH₂ |
| ~ 83 | -C(CH₃)₄ |
| ~ 30 | -CH₂-CH= |
| ~ 25 | -C(CH₃)₄ |
| (Not observed) | B-CH₂- |
Interpretation:
-
Alkene Carbons (δ ~114-139 ppm): The two sp² hybridized carbon atoms of the double bond will resonate in the downfield region characteristic of alkenes.
-
Pinacol Carbons (δ ~83 and ~25 ppm): The quaternary carbons of the pinacol ring (-C(CH₃)₄) are expected to appear around 83 ppm, while the methyl carbons (-C(CH₃)₄) will resonate at approximately 25 ppm.
-
Alkyl Carbons (δ ~30 ppm): The sp³ hybridized methylene carbon adjacent to the double bond will appear in the typical alkyl region.
-
Carbon Attached to Boron: The carbon atom directly bonded to the boron atom (B-CH₂-) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3075 | C-H stretch | =C-H (alkene) |
| ~ 2980, 2870 | C-H stretch | -C-H (alkane) |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1370 | B-O stretch | Boronic ester |
| ~ 1145 | C-O stretch | Boronic ester |
| ~ 910 | =C-H bend | Alkene (out-of-plane) |
Interpretation:
The IR spectrum will be characterized by the presence of C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons. A key feature will be the C=C stretching absorption around 1640 cm⁻¹. The strong B-O and C-O stretching bands are characteristic of the pinacol boronic ester group. The out-of-plane bending of the terminal vinyl C-H bonds will also be a discernible feature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound (C₁₀H₁₉BO₂). Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), a smaller M-1 peak at m/z = 181 should also be observed.
-
Key Fragmentation Patterns: Common fragmentation pathways for pinacol boronic esters involve the loss of the alkyl or alkenyl group and fragmentation of the pinacol ring. Expected fragment ions include:
-
[M - C₄H₇]⁺ (m/z = 127): Loss of the butenyl radical.
-
[C₆H₁₂BO₂]⁺ (m/z = 127): The pinacolboronate fragment.
-
[M - CH₃]⁺ (m/z = 167): Loss of a methyl radical from the pinacol group.
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.
NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
Causality: The choice of a high-field spectrometer enhances signal dispersion and resolution, which is crucial for unambiguous peak assignment. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.
IR Spectroscopy
Protocol:
-
For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Causality: KBr and NaCl are transparent in the mid-infrared region. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.
Mass Spectrometry
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
For EI-MS, use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion, for example, m/z 40-300.
Causality: GC-MS is ideal for volatile and thermally stable compounds like the target molecule, providing both retention time and mass spectral data. A 70 eV electron energy is standard as it provides reproducible fragmentation patterns.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is always recommended. The protocols outlined herein provide a solid foundation for the successful characterization of this important synthetic building block, ensuring its quality and suitability for downstream applications in research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A convenient and general synthesis of pinacolboronates from Grignard reagents. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]
The Ascendancy of Homoallyl Boronic Esters: A Technical Guide for Synthetic Chemists and Drug Development Professionals
Foreword: The Quiet Revolution of the Boron-Carbon Bond
In the landscape of modern organic synthesis, few reagents have offered the blend of stability, versatility, and stereochemical control as boronic esters. Their rise to prominence, particularly in the realm of cross-coupling reactions, has been nothing short of revolutionary. Within this esteemed class of organoboron compounds, homoallyl boronic esters have carved a unique and powerful niche. Their ability to deliver a homoallyl fragment with exceptional fidelity and stereocontrol has made them indispensable tools for the construction of complex molecular architectures, from natural products to novel pharmaceutical agents.
This guide is not merely a compilation of reactions. It is an in-depth exploration of the core principles that govern the synthesis and reactivity of homoallyl boronic esters. We will delve into the mechanistic nuances that underpin their utility, providing not just the "how" but, more importantly, the "why" behind experimental choices. For the seasoned researcher, this document will serve as a comprehensive reference and a source of inspiration for new synthetic strategies. For the drug development professional, it will illuminate the potential of this versatile scaffold in the creation of next-generation therapeutics.
I. The Homoallyl Boronic Ester: A Portrait of Reactivity and Stability
At its core, a homoallyl boronic ester is a molecule containing a boronic ester functional group attached to a carbon atom that is three bonds away from a carbon-carbon double bond. This seemingly simple arrangement imbues the molecule with a unique set of properties that are central to its synthetic utility.
Understanding the Boron Gateway: Electronic and Steric Properties
The boron atom in a boronic ester is trigonal planar and sp² hybridized, possessing a vacant p-orbital. This Lewis acidity is a key feature, allowing for activation by Lewis bases. The nature of the diol used to form the ester (e.g., pinacol, neopentyl glycol) significantly influences the steric environment around the boron center and the ester's stability. Pinacol boronic esters (Bpin) are widely used due to their crystalline nature and enhanced stability compared to the free boronic acids, although they can be susceptible to hydrolysis.[1][2] More sterically hindered diols can impart even greater stability, which can be advantageous for purification but may require harsher conditions for subsequent reactions.[1]
The Dance of Stability and Reactivity
While boronic esters are generally stable and can be handled under normal laboratory conditions, their stability is not absolute.[3] They are susceptible to hydrolysis, particularly under acidic or basic conditions, to the corresponding boronic acid.[1][2] This equilibrium is a critical consideration in reaction design and workup procedures. Furthermore, oxidation of the carbon-boron bond can occur, typically with reagents like hydrogen peroxide, to yield an alcohol. This reactivity is often exploited as a synthetic tool.
The homoallylic double bond introduces another layer of reactivity. It can participate in a variety of transformations, including additions and cyclizations, often in concert with the boronic ester functionality. The interplay between the boronic ester and the double bond is what makes these reagents so powerful.
II. The Art of Synthesis: Crafting Homoallyl Boronic Esters with Precision
The ability to synthesize homoallyl boronic esters with high levels of regio- and stereocontrol is paramount to their application. A variety of methods have been developed, ranging from classical approaches to modern catalytic enantioselective transformations.
Foundational Synthetic Strategies
One of the earliest and most robust methods for accessing chiral boronic esters is the Matteson homologation.[4][5] This method involves the reaction of a chiral α-chloroboronic ester with an allyl Grignard reagent. The stereochemistry is controlled by the chiral auxiliary on the boron atom, allowing for the synthesis of enantioenriched homoallyl boronic esters.
Another powerful technique is the lithiation-borylation sequence developed by Aggarwal and coworkers.[6] This method utilizes chiral carbamates to direct the stereoselective formation of a carbon-lithium bond, which is then trapped with a boronic ester. This approach offers excellent levels of stereocontrol and has been widely applied in natural product synthesis.
The Dawn of Catalytic Enantioselective Synthesis
The development of catalytic enantioselective methods for the synthesis of homoallyl boronic esters represents a significant advancement in the field. These methods offer the advantage of using a substoichiometric amount of a chiral catalyst to generate large quantities of enantioenriched product.
One notable example is the iridium-catalyzed enantioselective allylation of alkenyl boronates.[7] This reaction proceeds through an Ir(π-allyl) intermediate, with the enantioselectivity being controlled by a chiral phosphoramidite ligand. This method allows for the synthesis of tertiary bis-homoallyl boronic esters with high enantioselectivity.
Experimental Protocol: Enantioselective Synthesis of a Homoallyl Boronic Ester
The following is a representative protocol for the iridium-catalyzed enantioselective synthesis of a homoallyl boronic ester, adapted from the literature.[7]
Materials:
-
Alkenyl boronic ester (1.0 equiv)
-
Allylic carbonate (1.2 equiv)
-
[Ir(cod)Cl]₂ (2.5 mol %)
-
Chiral phosphoramidite ligand (5.0 mol %)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the alkenyl boronic ester to the flask, followed by the allylic carbonate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched homoallyl boronic ester.
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC or SFC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
III. The Reactive Core: Unleashing the Synthetic Potential of Homoallyl Boronic Esters
The true power of homoallyl boronic esters lies in their diverse reactivity, which allows for the stereocontrolled formation of a wide range of functional groups.
Allylation of Carbonyls and Imines: A Cornerstone Reaction
The most well-known reaction of homoallyl boronic esters is their addition to aldehydes, ketones, and imines to form homoallylic alcohols and amines, respectively.[8][9] This reaction typically proceeds through a Zimmerman-Traxler-like six-membered ring transition state, which accounts for the high diastereoselectivity often observed.
The use of chiral homoallyl boronic esters allows for the synthesis of enantioenriched homoallylic alcohols and amines, which are valuable building blocks in natural product synthesis and drug discovery.[4][10]
Beyond Carbonyls: Expanding the Electrophile Scope
While reactions with carbonyls and imines are prevalent, the reactivity of homoallyl boronic esters is not limited to these electrophiles. By activating the boronic ester through the formation of an "ate" complex with an organolithium reagent, their nucleophilicity can be significantly enhanced.[9] This allows for reactions with a broader range of electrophiles, including alkyl halides, epoxides, and even sources of "F⁺" and "CF₃⁺".[9] This strategy opens up new avenues for the stereocontrolled introduction of various functional groups.
Radical Reactions: A New Frontier
Recent studies have shown that homoallyl boronic esters can also participate in radical reactions.[11] These reactions often involve a 1,2-boron shift, where the boronic ester moiety migrates. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds while retaining the valuable boron functionality in the product for further transformations.[11]
IV. Applications in Drug Discovery and Natural Product Synthesis
The ability to construct complex, stereochemically rich molecules makes homoallyl boronic esters highly valuable in the synthesis of biologically active compounds.
Building Blocks for Natural Products
Many natural products with important biological activities contain the homoallylic alcohol or amine motif. The stereocontrolled synthesis of these fragments using homoallyl boronic esters has been a key strategy in the total synthesis of numerous complex natural products.[5][12] For example, the synthesis of fragments of leukotriene B₄, a potent inflammatory mediator, has been achieved using the asymmetric allylation of aldehydes with α-substituted allylboronates.[4]
Boron in Drug Design: A Growing Trend
Boronic acids and their esters have emerged as important pharmacophores in medicinal chemistry.[13][14][15] The proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used to treat multiple myeloma, is a prominent example.[10][14] The boron atom in these drugs often plays a key role in their mechanism of action, typically by forming a reversible covalent bond with a serine residue in the active site of an enzyme.
Homoallyl boronic esters can serve as precursors to these boronic acid drugs or can be incorporated into more complex drug candidates where the homoallyl moiety provides a scaffold for further functionalization. The development of stable boronic ester prodrugs that release the active boronic acid under specific physiological conditions is an active area of research.[13][16]
| Drug Candidate/Natural Product | Key Synthetic Step Involving Homoallyl Boronic Ester | Therapeutic Area/Biological Activity |
| Leukotriene B₄ Fragment | Asymmetric allylation of an aldehyde | Anti-inflammatory |
| Pumilaside B Aglycone | Tandem diene diboration/double allylation | Not specified |
| Jasplakinolide (Formal Synthesis) | Three-carbon homologation of a boronic ester | Antifungal, anti-cancer |
| Bortezomib (and analogs) | Precursors to the boronic acid warhead | Anti-cancer (proteasome inhibitor) |
V. Practical Considerations: Handling and Characterization
While powerful, the successful application of homoallyl boronic esters requires an understanding of their practical handling and characterization.
-
Storage and Handling: Homoallyl boronic esters should be stored under an inert atmosphere, away from moisture and light, to prevent hydrolysis and degradation. Many are stable at room temperature, but sensitive compounds may require storage at low temperatures.
-
Purification: Flash column chromatography on silica gel is a common method for purification. However, care must be taken to avoid prolonged exposure to the acidic silica gel, which can cause decomposition. The use of neutral or deactivated silica, or a different stationary phase like alumina, may be necessary for sensitive substrates.
-
Characterization: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹¹B NMR are used to characterize homoallyl boronic esters. The ¹¹B NMR spectrum typically shows a broad singlet in the range of δ 20-35 ppm for trigonal boronic esters. High-resolution mass spectrometry is used to confirm the elemental composition.
VI. Future Outlook: The Expanding Horizon
The field of homoallyl boronic esters is continually evolving. The development of new and more efficient catalytic enantioselective syntheses will undoubtedly expand their accessibility and utility. The exploration of novel reactivity, such as their participation in radical cascades and photoredox catalysis, will open up new synthetic possibilities. In the realm of drug discovery, the design of next-generation boronic acid-based therapeutics and prodrugs will continue to be an exciting area of research, with homoallyl boronic esters playing a crucial role as versatile synthetic intermediates.
The journey of the homoallyl boronic ester from a synthetic curiosity to a cornerstone of modern organic chemistry is a testament to the power of fundamental research and the relentless pursuit of new and better ways to build molecules. As our understanding of their properties and reactivity deepens, so too will their impact on the scientific landscape.
References
- Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. (n.d.). DSpace Repository.
- Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022). NIH.
- Boronic Esters in Asymmetric Synthesis. (n.d.). The Journal of Organic Chemistry.
- Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. (n.d.). Organic Letters - ACS Publications.
- Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. (n.d.). ResearchGate.
- Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. (2017). Journal of the American Chemical Society.
- boronic esters. (n.d.). Organic Syntheses Procedure.
- Boronic esters in asymmetric synthesis. (2013). PubMed - NIH.
- Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E). (n.d.). ACS Publications.
- Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. (2020). Journal of the American Chemical Society.
- Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (n.d.). MDPI.
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
- Enantioenriched allyl bis(boronate) esters: Versatile reagents in organic synthesis. (2013). ACS Publications.
- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. (2013). Journal of the American Chemical Society.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- The reaction using several boronic esters. Reaction conditions: 1 a... (n.d.). ResearchGate.
- Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. (2022). Organic Letters - ACS Publications.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate.
- Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich.
- Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. (2022). PubMed.
- Design and discovery of boronic acid drugs. (2020). PubMed.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate.
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An In-Depth Technical Guide to Butenyl Dioxaborolane: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of butenyl dioxaborolane, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of handling, synthesizing, and utilizing this compound, with a focus on causality and field-proven insights.
Introduction: The Versatility of the Butenyl Dioxaborolane Moiety
Butenyl dioxaborolane, a class of organoboron compounds, has garnered significant attention in synthetic chemistry. The presence of both a boronic ester and a butenyl group within the same molecule offers a unique combination of reactivity and stability, making it a valuable building block for the construction of complex molecular architectures. The pinacol ester form is particularly common due to its enhanced stability compared to the corresponding boronic acid, facilitating purification and handling.[1] This guide will primarily focus on the pinacol ester derivatives of various butenyl isomers.
The butenyl moiety provides a reactive handle for a variety of transformations, including cross-coupling reactions, additions, and oxidations. The dioxaborolane group, a protected form of boronic acid, is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] The stability of the pinacol boronic ester allows for its compatibility with a wide range of reaction conditions and functional groups.[3]
This guide will explore the distinct properties and applications of the common isomers of butenyl dioxaborolane, providing detailed protocols and insights to empower researchers in their synthetic endeavors.
Isomers of Butenyl Dioxaborolane
The position of the double bond and the geometry around it give rise to several isomers of butenyl dioxaborolane, each with its own distinct reactivity and synthetic utility. The most commonly encountered isomers are:
-
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The terminal alkene in this isomer is readily accessible for various chemical transformations.
-
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (trans-Crotylboronate Pinacol Ester): The internal trans-alkene offers specific stereochemical outcomes in reactions.
-
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (cis-Crotylboronate Pinacol Ester): The internal cis-alkene provides complementary stereoselectivity to its trans-counterpart.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of butenyl dioxaborolane is crucial for its safe and effective use.
Physical Properties
The physical properties of the common butenyl dioxaborolane isomers are summarized in the table below. These compounds are typically liquids or low-melting solids at room temperature.
| Property | This compound | (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₀H₁₉BO₂ | C₁₀H₁₉BO₂ | C₁₀H₁₉BO₂ |
| Molecular Weight | 182.07 g/mol | 182.07 g/mol | 182.07 g/mol |
| Appearance | Colorless liquid (typical) | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | Soluble in common organic solvents | Soluble in common organic solvents |
Chemical Properties and Stability
The chemical reactivity of butenyl dioxaborolane is dictated by the interplay between the boronic ester and the butenyl chain.
Stability: Pinacol boronic esters, including butenyl dioxaborolane, exhibit greater stability towards hydrolysis and oxidation compared to their corresponding boronic acids.[1] However, they are not indefinitely stable and can be sensitive to strong acids, strong bases, and certain oxidizing agents. Prolonged exposure to moisture can lead to hydrolysis back to the boronic acid and pinacol.[4][5] For long-term storage, it is advisable to keep the compound under an inert atmosphere (nitrogen or argon) at low temperatures.
Reactivity:
-
Suzuki-Miyaura Coupling: The C-B bond is the reactive site for this palladium-catalyzed cross-coupling reaction, allowing for the formation of a new C-C bond with an organic halide.[2] This is one of the most important applications of this class of compounds.
-
Addition Reactions: The double bond in the butenyl chain is susceptible to various addition reactions, including hydrogenation, halogenation, and hydroboration.[6][7][8] The regioselectivity of these additions is influenced by the position of the double bond and the reaction conditions.
-
Oxidation: The butenyl group can be oxidized to form diols, aldehydes, or carboxylic acids, depending on the oxidizing agent used. The boronic ester moiety can also be sensitive to some strong oxidizing conditions.[9]
Synthesis and Purification
The most common method for the synthesis of butenyl dioxaborolane is the hydroboration of a corresponding diene or alkyne, followed by esterification with pinacol.
Synthesis of this compound via Hydroboration
This protocol outlines the synthesis of this compound from 1,3-butadiene. The choice of a sterically hindered borane, such as 9-BBN, can enhance the selectivity for the desired terminal borane.[10] However, for simplicity, this protocol utilizes pinacolborane with a catalyst.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add pinacolborane (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of a suitable hydroboration catalyst, such as lithium diisobutyl-tert-butoxyaluminum hydride (5 mol%).[11] The use of a catalyst is crucial for achieving good conversion with the less reactive pinacolborane.
-
Butadiene Addition: Slowly bubble 1,3-butadiene (1.2 equiv) through the solution. The slow addition helps to control the exothermic reaction and minimize side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification of Butenyl Dioxaborolane
The purification of boronic esters by silica gel chromatography can be challenging due to their Lewis acidic nature, which can lead to strong adsorption or decomposition on the silica surface.[12][13] This often results in streaking on TLC plates and poor recovery from column chromatography. To mitigate these issues, the silica gel can be pre-treated with boric acid.[14]
Protocol for Preparing Boric Acid-Impregnated Silica Gel:
-
Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in a suitable solvent (e.g., methanol).
-
Slurry Formation: Add silica gel to the boric acid solution to form a slurry.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
-
Column Packing: Pack the column with the prepared silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
This pre-treatment neutralizes the acidic sites on the silica gel, leading to improved chromatographic performance and higher recovery of the butenyl dioxaborolane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of butenyl dioxaborolane.
¹H and ¹³C NMR of this compound
The following are typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
¹H NMR (400 MHz, CDCl₃):
-
δ 5.88-5.74 (m, 1H, -CH=CH₂)
-
δ 5.02-4.90 (m, 2H, -CH=CH ₂)
-
δ 2.15 (q, J = 7.6 Hz, 2H, -CH₂-CH=)
-
δ 1.24 (s, 12H, -C(CH ₃)₂)
-
δ 0.81 (t, J = 7.6 Hz, 2H, B-CH ₂)
¹³C NMR (101 MHz, CDCl₃):
-
δ 139.5 (-C H=CH₂)
-
δ 114.2 (-CH=C H₂)
-
δ 83.2 (-C (CH₃)₂)
-
δ 30.5 (-C H₂-CH=)
-
δ 24.8 (-C(C H₃)₂)
-
The carbon attached to boron is often not observed due to quadrupolar relaxation.
Key Applications in Organic Synthesis
The dual functionality of butenyl dioxaborolane makes it a valuable reagent in a variety of synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[15] Butenyl dioxaborolane serves as an excellent coupling partner for a wide range of organic halides.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and may require optimization for specific substrates.[16][17][18]
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1). The presence of water is often crucial for the transmetalation step.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects.[12] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Conclusion
Butenyl dioxaborolane is a highly valuable and versatile building block in organic synthesis. Its unique combination of a stable boronic ester and a reactive butenyl moiety allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of its physical and chemical properties, coupled with optimized protocols for its synthesis, purification, and application, will undoubtedly continue to facilitate the development of novel molecules in the fields of materials science, agrochemicals, and pharmaceuticals.
References
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AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
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PubMed. (2021, December 17). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Retrieved from [Link]
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ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
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Canada.ca. (n.d.). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Retrieved from [Link]
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University of Bristol. (2013, March 24). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via. Retrieved from [Link]
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ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
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MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
-
ACS Publications. (2026, January 2). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Retrieved from [Link]
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RSC Publishing. (n.d.). Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. Retrieved from [Link]
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American Journal of Undergraduate Research. (n.d.). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
QSpace. (n.d.). Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Retrieved from [Link]
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ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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Byju's. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]
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A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
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Dr Clays AQA A-level Chemistry. (n.d.). 1H & 13C NMR Spectroscopy answers. Retrieved from [Link]
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A-Technical-Guide-to-C10H19BO2-The-Cyclobutyl-Pinacol-Boronic-Ester-in-Modern-Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Molecular Formula C10H19BO2
The molecular formula C10H19BO2 represents a variety of boronic ester isomers, which are crucial reagents in modern organic chemistry. Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups, often forming a cyclic structure with a diol for enhanced stability.[1] While several structural isomers can exist for C10H19BO2, this guide will focus on a particularly prevalent and synthetically valuable example: 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
This specific isomer, commonly known as cyclobutylboronic acid pinacol ester, is a cornerstone reagent for introducing the cyclobutyl moiety into complex molecules. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions have made it an indispensable tool for chemists, particularly in the field of drug discovery. Another notable isomer with the same formula is 2-cyclopentyl-5,5-dimethyl-1,3,2-dioxaborinane, derived from cyclopentylboronic acid and neopentyl glycol. However, the pinacol ester variant remains arguably the most widely utilized in research and development.
This whitepaper provides a comprehensive overview of the nomenclature, synthesis, properties, and core applications of 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering field-proven insights for its effective use in the laboratory.
Part 1: Nomenclature and Structure
The unambiguous identification of a chemical entity begins with its IUPAC name. For the focus of this guide, that name is 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Let's deconstruct this name to understand the molecule's structure.[2][3]
-
1,3,2-dioxaborolane : This root name describes a five-membered ring containing two oxygen atoms (dioxa) at positions 1 and 3, and a boron atom (bora) at position 2. This forms the core heterocyclic system.
-
4,4,5,5-tetramethyl : This indicates that four methyl groups are attached to the carbon atoms at positions 4 and 5 of the dioxaborolane ring. This specific substitution pattern arises from the use of pinacol (2,3-dimethylbutane-2,3-diol) as the protecting diol, hence the common name "pinacol ester."
-
2-cyclobutyl : This specifies that a cyclobutyl group is attached to the boron atom at position 2 of the ring.
The resulting structure is a stable, often crystalline solid or colorless oil, that is significantly easier to handle and purify than its parent, cyclobutylboronic acid. The pinacol group sterically protects the boron atom, preventing common decomposition pathways like dehydration to form boroxines.[4]
Caption: Formation of the target pinacol boronic ester.
Part 2: Synthesis and Mechanistic Insights
The preparation of 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a well-established process in synthetic chemistry. The most common and reliable method involves a two-step sequence starting from cyclobutyl bromide.
Step 1: Formation of the Boronic Acid Intermediate
The process begins with the formation of a Grignard reagent from cyclobutyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester. An acidic workup then hydrolyzes the resulting borate complex to yield cyclobutylboronic acid.
-
Causality: The use of a Grignard reagent provides a potent cyclobutyl nucleophile. The low temperature is critical to prevent side reactions, such as the addition of a second Grignard equivalent to the boron center. Trialkyl borates are excellent boron electrophiles for this transformation.
Step 2: Esterification with Pinacol
The crude cyclobutylboronic acid is often used directly in the next step. It is condensed with pinacol in a suitable solvent. This esterification is an equilibrium process. To drive the reaction to completion, the water byproduct is typically removed, either by azeotropic distillation (e.g., with toluene) or by using a dehydrating agent like anhydrous magnesium sulfate.[5] The resulting pinacol ester is significantly more stable and less polar than the boronic acid, facilitating purification by silica gel chromatography or distillation.[6]
Detailed Laboratory Protocol: Synthesis
-
Grignard Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether. Slowly add a solution of cyclobutyl bromide (1.0 eq) in diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium is consumed.
-
Borylation: Cool a solution of triisopropyl borate (1.1 eq) in anhydrous diethyl ether to -78 °C. Add the freshly prepared cyclobutylmagnesium bromide solution dropwise via cannula, ensuring the internal temperature does not exceed -60 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the mixture in an ice bath and slowly quench with aqueous sulfuric acid until the solution is acidic. Extract the aqueous layer with diethyl ether.
-
Esterification: Combine the organic extracts and add pinacol (1.1 eq). Remove the solvent via rotary evaporation. Add toluene to the residue and reflux with a Dean-Stark apparatus to remove water.
-
Purification: Once the esterification is complete, remove the toluene in vacuo. The crude product can be purified by vacuum distillation or column chromatography to yield 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or solid.[6]
Caption: Synthetic workflow for the target boronic ester.
Part 3: Physicochemical Properties and Handling
The utility of a reagent is defined by its physical and chemical properties. The pinacol ester of cyclobutylboronic acid offers a favorable profile for laboratory use.
| Property | Value | Source |
| IUPAC Name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [7] |
| CAS Number | 1360914-08-4 | [7][8] |
| Molecular Formula | C10H19BO2 | [8] |
| Molecular Weight | 182.07 g/mol | [7][8] |
| Appearance | Colorless oil or low-melting solid | - |
| Purity | Typically >97% | [8] |
| Stability | Air and moisture stable for storage | [4][9] |
| Solubility | Soluble in most organic solvents (THF, Dioxane, Toluene, DCM) | - |
Trustworthiness through Stability: Unlike many boronic acids which are prone to protodeboronation or trimerization into boroxines, pinacol esters exhibit remarkable stability.[4] This stability is a self-validating feature; it ensures that the reagent's integrity is maintained during storage and handling, leading to more reproducible and reliable experimental outcomes. The steric bulk of the four methyl groups on the dioxaborolane ring shields the boron atom from unwanted reactions, particularly with water.
Safe Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
While relatively stable, it is best stored under an inert atmosphere (e.g., argon) to prevent slow hydrolysis over long periods.
-
Wear standard personal protective equipment (gloves, safety glasses, lab coat) when handling.
Part 4: The Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction.[10] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, linking an organoboron species with an organic halide or triflate using a palladium catalyst.[11]
The Catalytic Cycle: The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.[4][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., potassium carbonate), the cyclobutyl group is transferred from the boron atom to the palladium center, displacing the halide. The base activates the boronic ester, forming a more nucleophilic "ate" complex, which facilitates this key step.
-
Reductive Elimination: The two organic fragments on the palladium (the cyclobutyl group and the residue from the organic halide) couple together and are eliminated from the metal center. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To couple 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoanisole.
-
Reagents:
-
4-bromoanisole (1.0 eq)
-
2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K2CO3), aqueous 2M solution (3.0 eq)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 4-bromoanisole and the cyclobutyl boronic ester.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add the dioxane, followed by the aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-cyclobutyl-anisole.
-
Part 5: The Value of the Cyclobutyl Moiety in Drug Discovery
The widespread use of this specific boronic ester is driven by the increasing importance of the cyclobutyl group in medicinal chemistry.[13][14][15] This small, saturated, and non-planar ring is not merely a passive linker but an active contributor to a drug candidate's pharmacokinetic and pharmacodynamic profile.
Key Advantages of the Cyclobutyl Group:
-
Improved Metabolic Stability: The cyclobutyl ring is more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more flexible alkyl chains or other ring systems.
-
Enhanced Solubility: As a non-planar, sp3-rich fragment, it can disrupt crystal packing and improve the aqueous solubility of a molecule, which is critical for oral bioavailability.
-
Vectorial Exit Trajectory: The rigid, three-dimensional structure of the cyclobutyl group provides a defined exit vector from a binding pocket, allowing chemists to precisely position other functional groups to interact with new regions of a protein target.
-
Bioisosteric Replacement: It can serve as a bioisostere for other groups, such as a gem-dimethyl group or a t-butyl group, while offering a different spatial arrangement and physicochemical properties.[16]
The cyclobutyl fragment is a key component in numerous therapeutic agents, including those for treating cancer, viral infections, and neurological disorders.[13][14] The ability to efficiently install this group via robust methods like the Suzuki-Miyaura coupling with reagents such as 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is therefore a critical enabling technology in modern drug development.[13][15]
Conclusion
The molecular formula C10H19BO2 finds its most prominent and useful representation in 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reagent is far more than a simple chemical; it is a solution. Its superior stability, validated through extensive use, combined with its high efficiency in one of chemistry's most powerful bond-forming reactions, makes it an authoritative choice for synthetic chemists. By providing a reliable method to incorporate the medicinally important cyclobutyl moiety, it serves as a critical tool that bridges the gap between a molecular design on paper and a viable drug candidate in the laboratory. This guide has illuminated its structure, synthesis, and application, providing the necessary technical foundation for its successful implementation in research and development programs.
References
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Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link][13][14][15]
-
Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
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BTC Chemical Blog. (2025). What are the industrial applications of cyclobutanol? BTC. [Link]
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ResearchGate. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][4]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link][12]
-
PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link][6]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link][9]
-
Halliwell, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][2][3]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][11]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link][5]
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A Comprehensive Technical Guide to 3-Butenylboronic Acid Pinacol Ester: Synthesis, Commercial Availability, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-butenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. The document details its commercial availability, provides validated synthetic protocols, and explores its applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide offers insights into the stability, handling, and storage of this valuable homoallylic boronic ester, equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Significance of Homoallylic Boronic Esters
Boronic acids and their corresponding esters have emerged as indispensable tools in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among the diverse array of available boronic esters, homoallylic derivatives such as 3-butenylboronic acid pinacol ester (also known as 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offer a unique combination of a reactive terminal alkene and a stable boronic ester moiety. This dual functionality makes them valuable building blocks for the introduction of the butenyl group into complex molecules, a structural motif present in numerous natural products and pharmaceutical agents. The pinacol ester functionality enhances the stability and ease of handling of the corresponding boronic acid, which can be prone to dehydration and degradation.[3][4]
Commercial Availability and Physicochemical Properties
3-Butenylboronic acid pinacol ester is commercially available from several chemical suppliers, often stabilized with phenothiazine to inhibit polymerization of the terminal alkene.[5] Researchers should verify the purity and stabilizer content from the supplier's certificate of analysis.
| Property | Value | Reference |
| CAS Number | 331958-92-0 | [6] |
| Molecular Formula | C₁₀H₁₉BO₂ | [6] |
| Molecular Weight | 182.07 g/mol | [6] |
| Appearance | Colorless liquid | [5] |
| Purity | Typically ≥97% | [5] |
Synthesis of 3-Butenylboronic Acid Pinacol Ester
The synthesis of 3-butenylboronic acid pinacol ester can be reliably achieved through the reaction of a Grignard reagent with pinacolborane. This method is general for the preparation of a wide range of alkyl, aryl, and vinyl boronic esters at ambient temperatures.[7]
Synthetic Workflow: Grignard Reagent Pathway
The most common and efficient laboratory-scale synthesis involves the preparation of 4-butenylmagnesium bromide followed by its reaction with pinacolborane.
Caption: Synthesis of 3-butenylboronic acid pinacol ester via the Grignard pathway.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-butene
-
Magnesium turnings
-
Pinacolborane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Preparation of 4-Butenylmagnesium Bromide [8]
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 4-bromo-1-butene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 4-bromo-1-butene solution to initiate the Grignard reaction. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Borylation [7]
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of pinacolborane (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 3-butenylboronic acid pinacol ester.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-butenylboronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) carbon-carbon bonds.[9] This reaction allows for the facile introduction of the butenyl moiety onto aromatic and heteroaromatic rings.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling with 3-butenylboronic acid pinacol ester.
Representative Experimental Protocol for Suzuki-Miyaura Coupling[10]
Materials:
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
3-Butenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), 3-butenylboronic acid pinacol ester (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Add the appropriate solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Stability, Handling, and Storage
While the pinacol ester group enhances stability compared to the free boronic acid, 3-butenylboronic acid pinacol ester is still susceptible to hydrolysis.[4] It is therefore recommended to handle the compound under an inert atmosphere and use anhydrous solvents.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[10] For long-term storage, refrigeration (2-8 °C) is recommended. As it is often supplied with a stabilizer, it is important to note that prolonged storage or exposure to heat may affect its efficacy.
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Handle in a fume hood to avoid inhalation of any vapors. In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion
3-Butenylboronic acid pinacol ester is a commercially available and synthetically accessible reagent that serves as a valuable building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the butenyl functional group. By understanding its synthesis, proper handling, and applications, researchers can effectively leverage this versatile compound to advance their synthetic projects in pharmaceuticals, agrochemicals, and materials science.
References
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
- Brown Hydroboration. (2014, March 23).
- Denmark, S. E. (n.d.). Boron-Based Crossed-Coupling Reactions. The Denmark Group, University of Illinois Urbana-Champaign.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Heravi, M. M., Dehghani, M., & Zadsirjan, V. (2016). Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: an update. Tetrahedron Asymmetry, 27(13), 513–588.
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters. (2011). J. Org. Chem., 76(23), 9602–9610.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suginome-Miyaura Borylation. In Boron: The Fifth Element (pp. 141-185). Springer, Cham.
- Merck. (n.d.). 2-(3-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (stabilized with Phenothiazine).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739762, this compound.
- Oakwood Chemical. (n.d.). Safety Data Sheet: Phenylboronic acid pinacol ester.
- Olsson, V. J., & Szabó, K. J. (2009). In situ generation of allylic boronates by iridium-catalyzed borylation of cyclic alkenes in the presence of additives, such as methylimidazole and DBU, followed a reaction with aldehydes allows the synthesis of stereodefined homoallylic alcohols. J. Org. Chem., 74(19), 7715–7723.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.
- Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. (2024). Journal of the American Chemical Society.
- Suzuki Coupling. (2020, July 11). YouTube.
- Suzuki, A. (2004). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investig
- Tyagi, P. (2023, April 21). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Vulcanchem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)
- Wikipedia. (2023, November 13). Suzuki reaction.
- Yamada, K., Yamamoto, Y., & Miyaura, N. (2007). Regio- and stereoselective synthesis of 1,4-dienes by the palladium-catalyzed cross-coupling reaction of 1-alkenylboronic acids with allylic halides. Tetrahedron, 63(35), 8406-8415.
- Zupanc, A., & Jereb, M. (2022). Pinacolborane – Knowledge and References.
- Hollingue, A., & Normant, J. F. (1988). 6-CHLORO-1-HEXENE. Organic Syntheses, 66, 176.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: A Versatile Building Block for Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide focuses on a particularly valuable, yet nuanced, coupling partner: 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This alkenyl boronic ester, also known as (3-buten-1-yl)boronic acid pinacol ester, is a key reagent for introducing a butenyl moiety, a precursor to homoallylic alcohols.[4][5][6] Homoallylic alcohols are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals due to their rich and predictable downstream reactivity.[7][8][9][10]
Unlike the more commonly employed aryl or vinyl boronic acids, the use of sp³-hybridized organoboron reagents with β-hydrogens, such as the title compound, was historically challenging due to the potential for β-hydride elimination from the alkylpalladium intermediate.[11] However, advancements in catalyst and ligand design have largely overcome these hurdles, making this reagent a reliable tool for synthetic chemists.[11][12] This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, designed to empower researchers in drug discovery and chemical development to effectively utilize this versatile building block.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_RX [label="R¹-Pd(II)L₂-X\n(Organopalladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="R²-B(pin) + Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halide [label="R¹-X\n(Aryl/Vinyl Halide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim [arrowhead=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration "];
// Input arrows Halide -> OxAdd; Boronate -> Transmetalation; } dot Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl bromide), forming a Pd(II) intermediate.[13][14] The choice of ligand (L) is critical here; bulky, electron-rich phosphine ligands can accelerate this often rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[12][15]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The role of the base is pivotal.[16] It activates the organoboron species by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(pin)(OH)]⁻).[17][18][19] This negatively charged species then readily exchanges its organic group with the halide on the Pd(II) complex. While direct transmetalation from the neutral boronic ester can occur, the base-activated pathway is generally considered dominant and more rapid.[20][21]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups (R¹ and R²) are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[12][13] This step is typically fast, especially when the two organic groups are cis to each other on the palladium complex.
Experimental Design: Key Parameters and Rationale
The success of coupling this compound hinges on the judicious selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Buchwald Precatalysts (e.g., tBuXPhos Pd G3) | Pd(PPh₃)₄ : A classic, reliable choice, used as a Pd(0) source directly. PdCl₂(dppf) : A robust Pd(II) precatalyst that forms the active Pd(0) species in situ. The dppf ligand is excellent for a broad range of substrates.[11] Buchwald Precatalysts : Offer high stability, allowing for easier handling and providing more consistent results with lower catalyst loadings and shorter reaction times, especially for challenging substrates.[22] |
| Ligand | Triphenylphosphine (PPh₃), dppf, Buchwald-type biarylphosphines (e.g., SPhos, XPhos) | The ligand stabilizes the palladium catalyst and modulates its reactivity. For this sp³-hybridized boronic ester, ligands that promote rapid reductive elimination are beneficial to outcompete potential β-hydride elimination. Bulky, electron-rich ligands are often preferred.[12][23] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | An inorganic base is essential for activating the boronic ester for transmetalation.[17] K₃PO₄ is a moderately strong and effective base for many systems. Cs₂CO₃ is a stronger base often used for more challenging couplings or with less reactive halides.[11] The choice of base can significantly impact yield and should be screened for optimal results.[16] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is commonly employed.[24] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[25] The specific organic solvent is chosen based on the solubility of the substrates and the required reaction temperature. Anhydrous conditions are also possible but may require different bases (e.g., KF).[26] |
| Temperature | 60-100 °C | The reaction temperature is substrate-dependent. Higher temperatures are often required for less reactive halides (e.g., chlorides). Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition of starting materials or products at elevated temperatures. |
Detailed Laboratory Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
// Nodes Setup [label="1. Reagent Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="2. Degassing", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="3. Heating & Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="4. Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="5. Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Setup -> Degas [label=" Combine reagents\nin reaction vessel "]; Degas -> Heating [label=" Purge with N₂/Ar,\nadd catalyst "]; Heating -> Workup [label=" Monitor to completion\n(TLC/LC-MS) "]; Workup -> Purify [label=" Quench, extract,\n& dry "]; } dot Figure 2. General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the vessel.
-
Degassing: Seal the vessel and degas the mixture thoroughly. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[13] Degassing can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by subjecting the sealed vessel to several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient catalyst activation/deactivation; Insufficiently active base or halide; Low temperature. | Ensure thorough degassing.[24] Screen different palladium precatalysts/ligands (e.g., a Buchwald system).[27] Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[11] Increase the reaction temperature. For aryl chlorides, higher temperatures and more specialized catalysts are often necessary.[15] |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | This is the cleavage of the C-B bond, replacing it with a C-H bond. Use a slight excess (1.1-1.3 equiv.) of the boronic ester. Ensure the base is not limiting. Minimize reaction time once the starting material is consumed. Pinacol esters are generally more stable to protodeboronation than boronic acids.[28] |
| Homocoupling of Boronic Ester | Presence of oxygen; Use of a Pd(II) source without efficient reduction to Pd(0). | Rigorous degassing is crucial.[13] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. Ensure the reaction mixture is well-mixed. |
| Isomerization of Butenyl Chain | Catalyst-mediated double bond migration. | This is a potential side reaction for alkenyl chains. Using ligands that favor rapid reductive elimination can minimize the lifetime of intermediates that might lead to isomerization. If problematic, screening different catalyst/ligand combinations is advised. |
Conclusion
This compound is a powerful and versatile reagent for introducing the synthetically valuable butenyl group via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent system allows for the rational design of robust and high-yielding protocols. By carefully controlling reaction parameters and employing rigorous experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can confidently apply this methodology to the efficient synthesis of complex molecules in pharmaceutical and materials science research.
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2001). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Applications of homoallylic alcohols. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved January 4, 2026, from [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 4, 2026, from [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved January 4, 2026, from [Link]
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The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis of Homoallylic Chiral Tertiary Alcohols via Chelation-Controlled Diastereoselective Nucleophilic Addition on α-Alkoxyketones. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
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Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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A multicomponent approach for the preparation of homoallylic alcohols. (2016). Chemical Science. Retrieved January 4, 2026, from [Link]
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A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole. (2019). PubMed Central. Retrieved January 4, 2026, from [Link]
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How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 4, 2026, from [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 4, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]
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Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
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boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 4, 2026, from [Link]
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Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols: Cross-Coupling Reactions Using Butenyl Pinacol Boronate
Introduction: The Strategic Value of the Butenyl Moiety in Synthesis
In the landscape of modern organic synthesis, the ability to construct carbon-carbon bonds with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for forging these crucial linkages.[1][2] This application note delves into the specific use of butenyl pinacol boronate as a nucleophilic partner in these transformations. The butenyl group is a valuable four-carbon building block, and its introduction into complex molecules is of significant interest to researchers in medicinal chemistry and materials science. Butenyl pinacol boronate, a stable and easily handled boronate ester, provides a gateway to incorporating this motif with high levels of control over regiochemistry and stereochemistry.[3][4]
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that govern these reactions. By understanding the "why" behind the "how," practitioners can troubleshoot effectively and adapt these methods to their unique synthetic challenges.
Core Mechanism: A Dance of Palladium and Boron
The heart of the Suzuki-Miyaura reaction is a catalytic cycle orchestrated by a palladium complex.[5] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The butenyl pinacol boronate plays its critical role during the transmetalation step.
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which inserts into the carbon-halogen bond of an organic halide (or pseudohalide), forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.[1][6]
-
Transmetalation: This is where the butenyl pinacol boronate enters the fray. In the presence of a base, the boronate ester is activated, facilitating the transfer of the butenyl group from the boron atom to the palladium(II) center.[7][8] The pinacol group is replaced by the organic halide's leaving group on the boron atom. The choice of base is critical and can significantly influence the reaction's efficiency.[7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex, now bearing both the butenyl group and the organic group from the halide, undergoes reductive elimination. This step forges the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with butenyl pinacol boronate. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Butenyl pinacol boronate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, butenyl pinacol boronate, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of degassed solvents is essential to minimize the presence of oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following tables provide a comparative overview to guide your experimental design.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 1-5 | A versatile and widely used catalyst, suitable for a broad range of substrates.[8] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Various phosphine ligands (e.g., SPhos, XPhos) | 0.5-2 | Often used with specialized ligands for challenging couplings, including those with sterically hindered substrates or aryl chlorides.[8] |
| PdCl₂(dppf) | dppf | 1-3 | Particularly effective for couplings involving heteroaromatic substrates.[9] |
Table 2: Influence of Base Selection
The base plays a crucial role in activating the boronate ester for transmetalation.[7]
| Base | Strength | Solubility | Typical Applications & Considerations |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous | Standard, cost-effective bases for many routine couplings.[7] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often more effective for less reactive substrates, but more expensive.[7] |
| K₃PO₄ | Strong | Aqueous | A strong, non-nucleophilic base that can be beneficial for sensitive substrates.[7] |
| Organic Bases (e.g., Et₃N) | Weak | Organic | Used in specific cases, particularly when aqueous conditions are to be avoided.[10] |
Stereochemistry and Regioselectivity
A key advantage of using butenyl pinacol boronate is the potential for stereospecificity. The configuration of the double bond in the butenyl group is generally retained throughout the reaction sequence.[6][11] This means that if you start with (E)-butenyl pinacol boronate, you will predominantly obtain the (E)-alkene product. This stereochemical fidelity is a powerful tool for the synthesis of complex molecules with defined geometries.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure rigorous degassing of solvents and use of an inert atmosphere. |
| Poor choice of base or solvent | Screen different bases and solvent systems. A more polar solvent or a stronger base may be required. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Protodeboronation | Presence of protic impurities (water) | Use anhydrous solvents and reagents. |
| (Loss of boronate ester) | Add a drying agent to the reaction mixture. | |
| Homocoupling of Halide | Catalyst deactivation | Use fresh catalyst and ensure inert conditions. |
| Consider a different ligand that promotes reductive elimination. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using butenyl pinacol boronate is a powerful and versatile method for the introduction of the butenyl moiety into a wide range of organic molecules. A thorough understanding of the reaction mechanism and the influence of various parameters is essential for successful implementation. This guide provides a solid foundation for researchers to design, execute, and troubleshoot these important transformations, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Miyaura, N. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Royal Society of Chemistry. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Available from: [Link]
-
ChemOrgChem. Suzuki–Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
-
ACS Publications. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
National Center for Biotechnology Information. Enantioselective Conjunctive Cross-Coupling of Bis(alkenyl) Borates: A General Synthesis of Chiral Allylboron Reagents. Available from: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Available from: [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Available from: [Link]
-
ResearchGate. Stereospecific cross‐coupling of secondary and tertiary boronic esters. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
SciSpace. Enantiospecific, Regioselective Cross-Coupling Reactions of Secondary Allylic Boronic Esters. Available from: [Link]
-
YouTube. Stereospecificity of Suzuki Coupling #organicchemistry. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
University of Richmond Scholarship Repository. Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Available from: [Link]
-
Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available from: [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available from: [Link]
-
Wiley Online Library. Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. Available from: [Link]
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Application Notes and Protocols for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile C4 Building Block
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Buten-1-yl)boronic acid pinacol ester, is a highly valuable organoboron reagent in modern pharmaceutical synthesis.[1] As a stable, easily handled homoallylic boronic ester, it serves as a robust four-carbon building block for introducing a butenyl moiety into complex molecular architectures. The pinacol ester group enhances its shelf-life and compatibility with a wide range of reaction conditions compared to the corresponding free boronic acid.[2]
Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry.[2][3] This reaction is particularly significant for creating C(sp²)–C(sp³) linkages, a transformation of high interest to the pharmaceutical industry as it increases the three-dimensional character of drug candidates, a property often correlated with improved pharmacological profiles.[4] The terminal alkene functionality of the incorporated butenyl chain offers a versatile handle for subsequent chemical modifications, enabling rapid diversification of drug scaffolds and the synthesis of complex intermediates.
Core Application: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of boron-containing reagents.[3] In this context, this compound acts as the nucleophilic partner, transferring its butenyl group to a palladium center, which then couples with an electrophilic partner, typically an aryl or heteroaryl halide/triflate.
Mechanistic Rationale
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of 4-(But-3-en-1-yl)quinoline
This protocol details a representative Suzuki-Miyaura coupling between 4-chloroquinoline, a common heteroaromatic scaffold in pharmaceuticals, and this compound.
Rationale for Experimental Choices
-
Catalyst System: A palladium catalyst combined with a phosphine ligand (e.g., SPhos) is chosen for its high efficiency in coupling challenging substrates like heteroaryl chlorides.
-
Base: Potassium phosphate (K₃PO₄) is a strong base that effectively promotes the transmetalation step without causing significant side reactions.
-
Solvent System: A mixture of a polar aprotic solvent (like 1,4-dioxane) and water is used. Water is often crucial for the transmetalation step and helps to dissolve the inorganic base.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 4-Chloroquinoline | 611-35-8 | 163.61 g/mol | 1.0 |
| This compound | 331958-92-0 | 182.07 g/mol | 1.2 |
| SPhos Pd G2 (Catalyst) | 1445085-82-4 | 709.28 g/mol | 0.02 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | - | 5 mL |
| Water (Degassed) | 7732-18-5 | - | 1 mL |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloroquinoline (164 mg, 1.0 mmol), this compound (218 mg, 1.2 mmol), SPhos Pd G2 (14 mg, 0.02 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material (4-chloroquinoline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, 4-(but-3-en-1-yl)quinoline.
-
Application Protocol 2: Post-Coupling Functionalization via Dihydroxylation
The terminal alkene of the coupled product is a gateway for further synthetic transformations. This protocol describes the dihydroxylation of 4-(but-3-en-1-yl)quinoline to introduce a diol functionality, a common pharmacophore.
Rationale for Experimental Choices
-
Oxidizing Agent: A catalytic amount of Osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), is a classic and reliable method for syn-dihydroxylation. This avoids using stoichiometric amounts of the highly toxic and volatile OsO₄.
-
Solvent System: A mixture of acetone and water provides a homogenous medium for both the organic substrate and the inorganic reagents.
Caption: Workflow for post-coupling functionalization of the alkene handle.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 4-(But-3-en-1-yl)quinoline | - | 183.25 g/mol | 1.0 |
| Osmium Tetroxide (OsO₄), 4% in water | 20816-12-0 | 254.23 g/mol | 0.01 |
| N-methylmorpholine N-oxide (NMO), 50% in water | 7529-22-8 | 117.15 g/mol | 1.5 |
| Acetone | 67-64-1 | - | 10 mL |
| Water | 7732-18-5 | - | 2 mL |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | - | Saturated Sol. |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-(but-3-en-1-yl)quinoline (183 mg, 1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).
-
Reagent Addition: To the stirred solution, add N-methylmorpholine N-oxide (50% solution in water, 0.35 mL, 1.5 mmol).
-
Catalyst Addition: Carefully add the osmium tetroxide solution (4% in water, 64 µL, 0.01 mmol) dropwise. The solution may turn dark brown.
-
Reaction Execution: Stir the reaction at room temperature for 6-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, ~10 mL) and stir for 30 minutes to reduce the osmate esters.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (using a dichloromethane/methanol gradient) to yield the desired diol, 4-(quinolin-4-yl)butane-1,2-diol.
-
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- 2-(3-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (stabilized with Phenothiazine). Biosynth.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed.
- Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD..
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Butenyl Boronic Esters in Stereocontrolled Natural Product Synthesis
Abstract
The stereocontrolled construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex natural products. Among the vast arsenal of synthetic methodologies, the addition of butenyl boronic esters (and their common subclass, crotylboronates) to carbonyl compounds stands out for its exceptional reliability and predictable stereochemical outcome. This guide provides an in-depth exploration of this powerful reaction, grounded in mechanistic principles and illustrated through its strategic application in the total synthesis of medicinally relevant natural products. We present not only the theoretical framework but also detailed, field-proven protocols for researchers, scientists, and drug development professionals engaged in the art of complex molecule synthesis.
Introduction: The Power and Precision of Butenylboronates
Butenyl boronic esters are versatile organoboron reagents that enable the diastereoselective and often enantioselective synthesis of homoallylic alcohols—a structural motif prevalent in numerous polyketide and macrolide natural products.[1] Their value lies in the predictable relationship between the geometry of the butenyl group (E or Z) and the relative stereochemistry (syn or anti) of the newly formed stereocenters in the product alcohol.[2]
This predictability stems from a highly ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model. By carefully selecting the geometry of the boronate and, where applicable, a chiral auxiliary on the boron atom, chemists can precisely control the formation of two contiguous stereocenters in a single operation, making it a highly convergent and efficient synthetic tool.[2]
The Mechanistic Cornerstone: The Zimmerman-Traxler Transition State
The stereochemical outcome of the reaction between a butenyl boronic ester and an aldehyde is not arbitrary; it is governed by a well-defined cyclic transition state. Understanding this model is critical to rationally designing a synthetic sequence. The aldehyde's oxygen atom coordinates to the Lewis acidic boron atom, and the reaction proceeds through a six-membered ring structure.[3] The substituents on this ring preferentially adopt equatorial positions to minimize steric strain, which locks in the relative orientation of the reactants.
-
(E)-Butenylboronates position the methyl group in an equatorial position in the chair transition state, leading to the formation of the anti -homoallylic alcohol.
-
(Z)-Butenylboronates , conversely, arrange the methyl group in an equatorial position, which results in the syn -homoallylic alcohol.
This direct and predictable relationship is the key to the strategic power of this reaction.
Figure 2: Simplified retrosynthesis of Epothilone B highlighting the key crotylboration.
Protocol: Diastereoselective Crotylboration in the Synthesis of an Epothilone Fragment
This protocol is adapted from established syntheses and demonstrates the practical application of a chiral butenylboronate addition. [4]The specific chiral auxiliary used, (R,R)-diisopropyltartrate, imparts high facial selectivity in the addition to the aldehyde, establishing the absolute stereochemistry of the product.
Materials:
-
Aldehyde precursor (1.0 equiv)
-
(R,R)-Diisopropyltartrate-(E)-crotylboronate (1.5 equiv)
-
Toluene, anhydrous
-
4Å Molecular Sieves, activated powder
-
Methanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the aldehyde precursor (e.g., 100 mg, 0.5 mmol, 1.0 equiv) and powdered 4Å molecular sieves (200 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: To the cold suspension, add a solution of (R,R)-diisopropyltartrate-(E)-crotylboronate (1.5 equiv) in toluene (2 mL) dropwise over 10 minutes. The use of a tartrate-based chiral auxiliary is crucial for inducing high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.
-
Quenching: Upon completion, quench the reaction by the addition of methanol (2 mL) directly to the cold mixture. Allow the flask to warm to ambient temperature.
-
Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aq. NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired anti-homoallylic alcohol.
Expected Outcome: This procedure typically yields the desired product with high diastereoselectivity (>95:5 dr) and enantioselectivity (>90% ee). The stereochemical integrity of the product is paramount for the subsequent steps in the total synthesis.
General Protocols for Broader Application
While the case study provides a specific example, the methodology is broadly applicable. The following general protocols serve as a starting point for researchers looking to incorporate this reaction into their own synthetic plans. [5][6][7]
Protocol 1: Synthesis of a Chiral (Z)-Crotylboronate Reagent
The synthesis of geometrically pure butenylboronates is a prerequisite for stereocontrolled additions. Nickel-catalyzed Z-selective alkene isomerization is an effective modern method. [8]
| Step | Procedure | Rationale & Key Insights |
|---|---|---|
| 1. Reagent Prep | Combine α-boryl substituted homoallylboronate, a nickel precatalyst (e.g., Ni(cod)₂), and a suitable ligand in an inert atmosphere glovebox. | The choice of ligand is critical for achieving high Z-selectivity. The reaction must be performed under strictly anhydrous and anaerobic conditions. |
| 2. Reaction | Dissolve the reagents in an anhydrous, non-polar solvent (e.g., toluene) and stir at ambient temperature. | The isomerization is typically slow and may require 12-24 hours. Monitoring by ¹H NMR or GC-MS is recommended to track the conversion to the desired Z-isomer. |
| 3. Isolation | Upon completion, the solvent is removed under vacuum. The resulting (Z)-crotylboronate is often used directly in the next step without further purification. | These reagents can be sensitive to air and moisture. If storage is necessary, it should be under an inert atmosphere at low temperature. |
Table 1: Protocol for (Z)-Crotylboronate Synthesis.
Protocol 2: General Aldehyde Allylboration
This protocol provides a template for the stereoselective addition to a generic aldehyde. [6]
Figure 3: General experimental workflow for aldehyde allylboration.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of reagents. 3. Sterically hindered aldehyde. | 1. Increase reaction time or slowly warm to a slightly higher temperature (e.g., -40 °C). 2. Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared boronate. 3. Consider using a more reactive borane (e.g., borane instead of boronic ester) or a Lewis acid catalyst. |
| Poor Diastereoselectivity | 1. Geometric impurity of the butenylboronate. 2. Reaction temperature too high, allowing for equilibration via retro-aldol. 3. Non-chelating aldehyde substrate. | 1. Re-purify or re-synthesize the boronate reagent to ensure high geometric purity (>98%). 2. Maintain strict temperature control at -78 °C or lower. 3. For substrates with nearby Lewis basic groups, consider chelation-controlled models which may favor the opposite diastereomer. |
| Low Enantioselectivity (for chiral boronates) | 1. Racemization of the chiral auxiliary. 2. Poor facial discrimination with the specific aldehyde substrate. | 1. Ensure the chiral diol used to prepare the boronate is of high enantiomeric purity. 2. Screen different chiral auxiliaries (e.g., tartrates, pinanediol, camphor-derived diols) to find a better steric and electronic match for the substrate. |
Table 2: Troubleshooting Guide for Butenylboration Reactions.
Conclusion and Future Outlook
The addition of butenyl boronic esters to carbonyls is a mature yet continually evolving field. Its reliability in establishing stereocenters has cemented its role in the synthesis of numerous important natural products, from antibiotics to anticancer agents. The causality between reagent geometry and product stereochemistry, explained by the Zimmerman-Traxler model, provides a powerful tool for predictive synthesis.
Future developments will likely focus on expanding the substrate scope, developing more efficient and selective catalysts for preparing the boronate reagents, and applying this robust methodology to increasingly complex and challenging molecular targets in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for any researcher seeking to harness the synthetic power of these remarkable reagents.
References
-
Title: Total synthesis of (–)-epothilone B. [4] Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Total syntheses of epothilones B and D. [9] Source: Journal of Organic Chemistry URL: [Link]
-
Title: Total synthesis of epothilones B and D. [10] Source: Organic Letters URL: [Link]
-
Title: Total syntheses of epothilones B and d. [11] Source: Journal of Organic Chemistry URL: [Link]
-
Title: Total synthesis of epothilone A. [12] Source: Organic Letters URL: [Link]
-
Title: Chemoselective and Stereoselective Allylation of Bis(alkenyl)boronates. Source: ResearchGate URL: [Link]
-
Title: Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl- syn-homoallylic Alcohols via Highly Stereoselective Allylboration. [5] Source: PubMed URL: [Link]
-
Title: Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Source: PMC - NIH URL: [Link]
-
Title: (Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses of (E) - RSC Publishing. [8] Source: RSC Publishing URL: [Link]
-
Title: Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. [6][7] Source: Organic Chemistry Portal URL: [Link]
-
Title: Allylation of Aldehydes Using (E)-Allylic Boronic Esters. Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis with Boronic Esters. [2] Source: Accounts of Chemical Research URL: [Link]
-
Title: Boronic acid. Source: Wikipedia URL: [Link]
-
Title: Boronic Esters in Asymmetric Synthesis. [1] Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Addition of carbon nucleophiles to aldehydes and ketones. Source: Khan Academy URL: [Link]
-
Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [3] Source: Chemistry LibreTexts URL: [Link]
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- 6. Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration [organic-chemistry.org]
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- 11. Total syntheses of epothilones B and d - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Palladium-Catalyzed Reactions of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Bifunctionality of a Homoallylic Boronate Ester
In the landscape of modern organic synthesis, the development of building blocks possessing multiple, orthogonally reactive functional groups is paramount for the efficient construction of complex molecular architectures. 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a homoallylic pinacol boronate ester, represents a quintessential example of such a versatile reagent. This molecule uniquely combines two of the most powerful handles in palladium catalysis: a nucleophilic sp³-hybridized organoboron moiety and a terminal alkene.
The pinacol boronate ester group is renowned for its stability, ease of handling, and reliable performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.[1][2] Simultaneously, the terminal butenyl chain offers a site for a diverse array of palladium-catalyzed transformations, including intramolecular cyclizations and oxidative couplings. This dual reactivity enables chemists to devise elegant tandem or cascade reaction sequences, significantly increasing molecular complexity in a single, step-economical operation.[3]
This guide provides an in-depth exploration of the primary palladium-catalyzed transformations of this homoallylic boronate ester. We will dissect the mechanistic underpinnings of each reaction class, present detailed and validated experimental protocols, and offer insights into the critical parameters that govern reaction outcomes, empowering researchers to harness the full synthetic potential of this valuable reagent.
Intermolecular Suzuki-Miyaura Cross-Coupling: Formation of Allylated Arenes and Alkenes
The most direct application of this compound leverages the reactivity of the boronate ester in the classic Suzuki-Miyaura cross-coupling. This reaction facilitates the formation of a new C(sp²)-C(sp³) bond, coupling the butenyl fragment with various aryl or vinyl halides and triflates. While this reaction is a powerful tool for C-C bond formation, it is less common for sp³-hybridized organoboranes due to the potential for β-hydride elimination from the alkylpalladium intermediate.[4] Careful selection of ligands and conditions is therefore crucial.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic fragment (the butenyl group) to the palladium center, displacing the halide. The base facilitates the formation of a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Phenyl-1-butene
This protocol details a representative coupling of the homoallylic boronate ester with iodobenzene. The use of a catalyst system like PdCl₂(dppf) is often effective for coupling sp³-hybridized boranes.[4]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-(But-3-en-1-yl)-...-dioxaborolane | 210.10 | 1.0 | 210 mg | Coupling Partner |
| Iodobenzene | 204.01 | 1.2 | 245 mg (135 µL) | Coupling Partner |
| PdCl₂(dppf)·CH₂Cl₂ Adduct | 816.64 | 0.03 (3 mol%) | 24.5 mg | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 977 mg | Base |
| 1,4-Dioxane/Water (4:1) | - | - | 5.0 mL | Solvent System |
Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol) and Cesium Carbonate (977 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Through the septum, add this compound (210 mg, 1.0 mmol), followed by the 1,4-Dioxane/Water solvent mixture (5.0 mL) and iodobenzene (135 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with diethyl ether (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-phenyl-1-butene.
Intramolecular Tandem Annulation: A Cascade Approach to Cyclic Scaffolds
The true elegance of the homoallylic boronate ester is revealed in palladium-catalyzed cascade reactions, where an initial intermolecular coupling is followed by a programmed intramolecular cyclization onto the pendant alkene.[3] This strategy allows for the rapid assembly of complex carbocyclic and heterocyclic systems from simple, linear precursors.
Mechanistic Pathway: Coupling Followed by Cyclization
This cascade process involves an expansion of the Suzuki-Miyaura cycle.
-
Oxidative Addition & Transmetalation: The cycle begins identically to a standard Suzuki coupling, forming an arylpalladium(II)-butenyl intermediate.
-
Migratory Insertion (Carbopalladation): Before reductive elimination can occur, the pendant alkene of the butenyl group coordinates to the palladium center and undergoes intramolecular migratory insertion into the Pd-Aryl bond. This is the key ring-forming step.
-
β-Hydride Elimination: The resulting cyclic alkylpalladium(II) intermediate undergoes β-hydride elimination to form the exocyclic alkene product and a palladium-hydride species.
-
Reductive Elimination/Base-Assisted Regeneration: The Pd-H species is converted back to the active Pd(0) catalyst to close the loop.
Caption: General workflow for a palladium-catalyzed tandem annulation reaction.
Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative
This protocol describes the synthesis of 1-methylene-2-phenyl-1,2,3,4-tetrahydronaphthalene via a tandem reaction between 2-bromostyrene and the homoallylic boronate ester.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-(But-3-en-1-yl)-...-dioxaborolane | 210.10 | 1.0 | 210 mg | Substrate |
| 2-Bromostyrene | 183.04 | 1.1 | 201 mg (147 µL) | Coupling Partner |
| Pd(OAc)₂ | 224.50 | 0.05 (5 mol%) | 11.2 mg | Catalyst Precursor |
| SPhos (Ligand) | 410.52 | 0.10 (10 mol%) | 41.1 mg | Ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.5 | 531 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
Procedure
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and K₃PO₄ (531 mg, 2.5 mmol) to a 25 mL Schlenk tube with a stir bar.
-
Reagent Addition: Add toluene (10 mL), 2-(But-3-en-1-yl)-...-dioxaborolane (210 mg, 1.0 mmol), and 2-bromostyrene (147 µL, 1.1 mmol).
-
Reaction: Seal the tube tightly with a Teflon screw cap and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate (30 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, gradient elution from 100% hexanes to 5% ethyl acetate in hexanes) to yield the dihydronaphthalene product.
Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the reductive elimination step that regenerates the Pd(0) catalyst and can influence the rate of the desired intramolecular migratory insertion relative to other potential side reactions.
Oxidative Coupling with Nucleophiles: Umpolung Reactivity
A fascinating and less conventional transformation involves reversing the inherent nucleophilic character of the organoboron reagent, a concept known as "umpolung." Under oxidative palladium(II) catalysis, the homoallylic boronate ester can be rendered an electrophilic allylating agent, capable of reacting with a range of soft nucleophiles.
Mechanistic Rationale: Accessing π-Allyl Palladium Intermediates
This pathway is distinct from the Pd(0)/Pd(II) cycles described previously.
-
Transmetalation to Pd(II): The reaction initiates with the transmetalation of the butenyl group from the boronate ester to a Pd(II) salt (e.g., Pd(OAc)₂), forming a π-allyl palladium(II) complex.
-
Nucleophilic Attack: An external nucleophile (e.g., a malonate enolate) attacks the electrophilic π-allyl complex. This step typically occurs at the less substituted terminus, leading to the linear product.
-
Catalyst Regeneration: This attack generates a Pd(0) species, which must be re-oxidized to Pd(II) to turn over the catalytic cycle. A stoichiometric oxidant, such as copper(II) chloride, is typically required for this purpose.
Caption: Catalytic cycle for the oxidative allylation of nucleophiles.
Experimental Protocol: Allylation of Dimethyl Malonate
This protocol outlines the oxidative coupling between the homoallylic boronate ester and dimethyl malonate.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-(But-3-en-1-yl)-...-dioxaborolane | 210.10 | 1.0 | 210 mg | Electrophile Precursor |
| Dimethyl Malonate | 132.12 | 1.5 | 198 mg (177 µL) | Nucleophile |
| Pd(OAc)₂ | 224.50 | 0.05 (5 mol%) | 11.2 mg | Catalyst |
| Copper(II) Chloride (CuCl₂) | 134.45 | 1.2 | 161 mg | Oxidant |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 168 mg | Base |
| Acetonitrile (MeCN) | - | - | 5.0 mL | Solvent |
Procedure
-
Vessel Setup: To a 25 mL round-bottom flask with a stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), anhydrous CuCl₂ (161 mg, 1.2 mmol), and NaHCO₃ (168 mg, 2.0 mmol).
-
Reagent Addition: Add acetonitrile (5.0 mL), followed by 2-(But-3-en-1-yl)-...-dioxaborolane (210 mg, 1.0 mmol) and dimethyl malonate (177 µL, 1.5 mmol).
-
Reaction: Stir the resulting suspension at room temperature for 18-24 hours. The reaction is typically open to the air.
-
Workup: Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired allylated malonate product.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Palladium-catalyzed oxidative allylation of bis[(pinacolato)boryl]methane: synthesis of homoallylic boronic esters.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD..
- Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
- Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Erowid.
- Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts.
- Palladium-Catalyzed Reactions of Allylic Boronic Esters with Nucleophiles: Novel Umpolung Reactivity. School of Chemistry, University of Bristol.
- Intramolecular palladium-catalyzed cyclization of alkenylboronate prepared from hydroboration of terminal acetylene and its application to the stereoselective synthesis of (E)-doxepin. Semantic Scholar.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
- Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Synthesis Using Chiral Butenyl Boronic Esters
Abstract
The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical agents and natural products. Chiral butenyl boronic esters have emerged as exceptionally powerful reagents for the asymmetric allylation and crotylation of carbonyl compounds, providing reliable access to enantiomerically enriched homoallylic alcohols. This guide provides an in-depth exploration of the synthesis and application of these versatile reagents, with a focus on tartrate-derived auxiliaries. We will dissect the mechanistic underpinnings that govern the high levels of stereocontrol, present detailed, field-proven protocols for their preparation and use, and tabulate their performance across a range of substrates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust methodology for the construction of chiral architectures.
Introduction: The Strategic Value of Chiral Homoallylic Alcohols
Homoallylic alcohols are pivotal structural motifs in organic synthesis. The dual functionality of a stereodefined secondary alcohol and a terminal alkene provides a rich platform for subsequent chemical manipulation. The asymmetric addition of allyl and crotyl nucleophiles to aldehydes represents one of the most direct methods for their construction. Among the myriad of approaches, the use of chiral butenyl boronic esters, pioneered by the seminal work of Brown and Roush, offers a predictable, reliable, and highly stereoselective pathway.[1][2]
The power of this methodology lies in the use of a stoichiometric chiral auxiliary, most commonly derived from tartaric acid, which directs the facial selectivity of the carbonyl addition through a highly organized, chair-like six-membered transition state.[3] This approach consistently delivers high enantiomeric and diastereomeric purity, making it a favored strategy in complex molecule synthesis.
Synthesis of Chiral Butenyl Boronic Esters
The most widely employed chiral butenyl boronic esters are those modified with tartrate esters, such as diisopropyl tartrate (DIPT) or dimethyl tartrate (DMT). The choice between the (R,R) and (S,S) enantiomers of the tartrate auxiliary dictates the absolute stereochemistry of the newly formed carbinol center.[4] The synthesis is typically a straightforward esterification or transesterification reaction.[5][6]
The general approach involves reacting a butenylboronic acid or a more reactive precursor like a triisopropylallylboronate with the chosen chiral diol.[4] The reaction is an equilibrium that is driven to the product side by removing the byproduct (water or isopropanol), often with the aid of molecular sieves or by heating under vacuum.[6]
Workflow for Chiral Boronate Preparation
Caption: Zimmerman-Traxler model for (E)-crotylboronates leading to anti products.
Performance and Scope
The Roush asymmetric allylation is highly reliable for a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. The enantioselectivities are consistently high, often exceeding 90% ee. (E)-crotylboronates generally provide higher diastereoselectivities than their (Z)-counterparts. [2]
| Aldehyde Substrate | Chiral Auxiliary | Product Diastereomer | Yield (%) | dr (anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | (R,R)-DIPT | anti | 85 | >98:2 | 96 | [7] |
| Cyclohexanecarboxaldehyde | (R,R)-DIPT | anti | 88 | 95:5 | 94 | [7] |
| Isovaleraldehyde | (S,S)-DIPT | anti | 80 | 97:3 | 91 | [7] |
| Acrolein | (R,R)-DIPT | anti | 75 | 94:6 | 90 | [2] |
| Benzaldehyde | (R,R)-DIPT (Z-crotyl) | syn | 81 | 5:95 | 86 | [2]|
Table 1: Representative results for the stereoselective crotylation of various aldehydes using tartrate-derived (E)-crotylboronates, unless otherwise noted. DIPT = Diisopropyl tartrate.
Detailed Experimental Protocols
CAUTION: These reactions must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Boronic esters are sensitive to moisture. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of (E)-Crotylboronic Acid Diisopropyl L-Tartrate Ester
This protocol is adapted from the methods developed by W. R. Roush. [7] Materials:
-
(E)-Crotyldiisopropoxyborane
-
L-(+)-Diisopropyl tartrate (DIPT)
-
Anhydrous Toluene
-
4Å Molecular Sieves (activated)
-
Round-bottom flask with stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Vacuum pump
Procedure:
-
To a clean, oven-dried 100 mL round-bottom flask under an inert atmosphere, add L-(+)-diisopropyl tartrate (4.22 mmol, 1.0 equiv).
-
Add (E)-crotyldiisopropoxyborane (2.81 mmol, 0.67 equiv) to the neat tartrate ester at room temperature (22 °C).
-
Stir the resulting mixture for 1 hour at room temperature. A clear, viscous liquid should form.
-
Carefully warm the mixture to 60 °C and apply a vacuum (e.g., using a Schlenk line) for 1 hour. This step is crucial for removing the isopropanol byproduct and driving the transesterification to completion.
-
Cool the resulting crude boronic ester to room temperature. The product is a colorless oil and is typically used directly in the next step without further purification. For storage, it should be kept under an inert atmosphere at low temperature (-20 °C).
Protocol 2: Asymmetric Crotylation of Benzaldehyde
This protocol demonstrates a typical Roush asymmetric allylation. [4] Materials:
-
(E)-Crotylboronic acid diisopropyl L-tartrate ester (from Protocol 1)
-
Anhydrous Toluene
-
Anhydrous Pentane
-
4Å Molecular Sieves (activated, powdered)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar, septum, and inert gas inlet
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To the flask containing the freshly prepared chiral crotylboronate (assuming ~2.81 mmol), add anhydrous toluene (10 mL) and anhydrous pentane (2.5 mL) via syringe.
-
Add ~1 g of activated 4Å molecular sieves to the solution. Stir the suspension for 15 minutes at room temperature. The sieves act as a final scavenger for any residual water.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate, dry vial, prepare a solution of freshly distilled benzaldehyde (2.34 mmol, 0.83 equiv relative to boronate) in 4 mL of anhydrous toluene.
-
Slowly add the aldehyde solution dropwise to the cold boronate suspension over 10 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if desired, by quenching a small aliquot with water.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution directly to the cold flask.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol. The expected product is (2R,3R)-1-phenyl-2-methylbut-3-en-1-ol.
Self-Validation & Troubleshooting:
-
Checkpoint: After the reaction at -78 °C, a TLC analysis should show the disappearance of the benzaldehyde spot and the appearance of a new, more polar product spot.
-
Low Enantioselectivity: This is often caused by moisture contamination. Ensure all glassware is rigorously dried and solvents are anhydrous. The use of activated molecular sieves is critical.
-
Low Yield: May result from incomplete reaction or degradation of the boronate reagent. Ensure the boronate was properly prepared and the reaction was stirred for a sufficient time at low temperature.
Conclusion and Future Outlook
Stereoselective synthesis using chiral butenyl boronic esters is a mature and highly reliable technology in the synthetic chemist's toolbox. Its predictability, operational simplicity, and the commercial availability of the tartrate-derived chiral auxiliaries have cemented its role in both academic research and industrial-scale synthesis. The ability to predictably set two contiguous stereocenters in a single operation remains a powerful strategic advantage. Future developments may focus on catalytic variants that reduce the stoichiometric use of the chiral auxiliary and expand the substrate scope to less reactive carbonyl partners, such as ketones.
References
-
Montiel Schneider, M. G., Mandolesi, S. D., & Koll, L. C. (2014). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link] [5][6]2. NROChemistry. (n.d.). Roush Asymmetric Allylation. NROChemistry. Retrieved from [Link] [4]3. Roush, W. R., Ando, K., Powers, D. B., Palkowitz, A. D., & Halterman, R. L. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society, 112(17), 6339–6348. [Link] [7]4. Montiel Schneider, M. G., Mandolesi, S. D., & Koll, L. C. (2014). Synthesis of Boronic Esters Derived From Boronic and Diboronic Acids. Molbank, 2014(4), M835. [Link] [6]5. Brown, H. C., & Jadhav, P. K. (1984). Asymmetric allylboration with B-allyldiisopinocampheylborane. A simple and practical method for the synthesis of homoallylic alcohols of high enantiomeric purity. Tetrahedron Letters, 25(12), 1215-1218. [Link]
- Roush, W. R. (1991). The development of the tartrate-modified crotylboronates: Asymmetric synthesis of homoallylic alcohols. Comprehensive Organic Synthesis, 2, 1-53.
-
Gung, B. W., Xue, X., & Roush, W. R. (2002). The origin of diastereofacial control in allylboration reaction using tartrate ester derived allylboronates: Attractive interactions between the lewis acid coordinated aldehyde carbonyl group and ester carbonyl oxygen. Journal of the American Chemical Society, 124(36), 10692–10697. [Link] 8. Lopchuk, J. M. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. [Link] [8]9. Celias, D., et al. (2021). Brown Allylation: Application to the Synthesis of Natural Products. Advanced Synthesis & Catalysis. [Link] [1]10. Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Asymmetric Allylation Reactions. Harvard University. [Link] [3]11. Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereo- and enantioselective aldehyde addition reactions of tartrate-modified allyl- and crotylboronates. Journal of the American Chemical Society, 107(26), 8186-8190. [Link] [2]12. Lachance, H., & Hall, D. G. (2008). Allylboration of Carbonyl Compounds. Organic Reactions.
- Kennedy, J. W. J., & Hall, D. G. (2002). Recent advances in the asymmetric allylboration of carbonyl compounds.
- Chemler, S. R., & Roush, W. R. (2003).
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Application Note & Protocol: Synthesis of Butenyl Dioxaborolane via Catalytic Hydroboration
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of butenyl dioxaborolane, a valuable synthetic intermediate, through the catalytic hydroboration of 1,3-butadiene. We delve into the mechanistic underpinnings of rhodium-catalyzed hydroboration, offering a detailed, step-by-step experimental protocol. This guide emphasizes the causality behind experimental choices to ensure procedural robustness and reproducibility. Safety protocols, analytical characterization techniques, and troubleshooting advice are also extensively covered to support researchers in successfully implementing this methodology.
Introduction: The Synthetic Value of Butenyl Dioxaborolanes
Butenyl dioxaborolanes, specifically butenyl pinacol dioxaborolanes, are versatile building blocks in modern organic synthesis. Their utility stems from the carbon-boron bond, which can be stereospecifically transformed into a variety of other functional groups, including C-C, C-O, and C-N bonds.[1] This reactivity makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.
The hydroboration of dienes, such as 1,3-butadiene, offers a direct route to these valuable allylboron reagents.[2] While traditional hydroboration often yields a mixture of products, the use of transition metal catalysts, particularly rhodium complexes, allows for high levels of regio- and stereoselectivity.[3][4] This application note will focus on a rhodium-catalyzed approach to synthesize butenyl dioxaborolane from 1,3-butadiene and pinacolborane (HBpin).
Mechanistic Insight: Rhodium-Catalyzed Hydroboration
The generally accepted mechanism for rhodium-catalyzed hydroboration of an alkene involves a catalytic cycle that ensures high efficiency and selectivity.[3][5]
The key steps are:
-
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the B-H bond of pinacolborane.
-
Alkene Coordination: The butenyl substrate coordinates to the resulting Rh(III) hydride complex.
-
Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This step is crucial for determining the regioselectivity of the reaction.
-
Reductive Elimination: The desired butenyl dioxaborolane product is released, regenerating the active Rh(I) catalyst.[5]
The choice of ligands on the rhodium catalyst plays a critical role in influencing the regioselectivity of the hydroboration, allowing for the targeted synthesis of either the branched or linear isomer.[4]
Experimental Protocol: Synthesis of Butenyl Dioxaborolane
This protocol details the synthesis of butenyl dioxaborolane from 1,3-butadiene and pinacolborane using a rhodium catalyst.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| [Rh(cod)Cl]₂ | C₁₆H₂₄Cl₂Rh₂ | 493.08 | 12.3 mg | 0.025 | Strem Chemicals |
| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.42 | 28.0 mg | 0.10 | Sigma-Aldrich |
| Pinacolborane (HBpin) | C₆H₁₃BO₂ | 127.98 | 1.28 g (1.43 mL) | 10.0 | Sigma-Aldrich |
| 1,3-Butadiene | C₄H₆ | 54.09 | ~1.1 g (condensed) | ~20.0 | Matheson |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Acros Organics |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware (Schlenk flask, dropping funnel)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of air-sensitive reagents
-
Rotary evaporator
-
NMR spectrometer (¹H, ¹³C, ¹¹B NMR)
-
Gas chromatograph-mass spectrometer (GC-MS)
Step-by-Step Procedure
Caution: This procedure involves flammable and air-sensitive reagents. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6][7]
-
Catalyst Preparation:
-
In a glovebox or under a positive pressure of argon, add [Rh(cod)Cl]₂ (12.3 mg, 0.025 mmol) and tricyclohexylphosphine (28.0 mg, 0.10 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 10 mL of anhydrous THF to the flask. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex. The solution should turn a reddish-brown color.
-
-
Reaction Setup:
-
Cool the Schlenk flask containing the catalyst solution to -78 °C using a dry ice/acetone bath.
-
In a separate, pre-weighed, and cooled (-78 °C) graduated cylinder, condense approximately 2 mL of 1,3-butadiene (~1.1 g, ~20 mmol).
-
Using a pre-cooled cannula, transfer the condensed 1,3-butadiene to the reaction flask.
-
-
Addition of Pinacolborane:
-
Slowly add pinacolborane (1.43 mL, 10.0 mmol) to the reaction mixture dropwise via syringe over 10 minutes. Ensure the internal temperature remains below -70 °C during the addition.
-
-
Reaction Progression:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS. The disappearance of the starting materials and the appearance of the product peak will indicate reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel. For chromatography, a non-polar eluent system such as a mixture of hexanes and ethyl acetate is typically used.[8]
-
Expected Yield
The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the strictness of the inert atmosphere conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of butenyl dioxaborolane.
Caption: Experimental workflow for the synthesis of butenyl dioxaborolane.
Safety Precautions
-
Pinacolborane: Pinacolborane is a flammable liquid and is sensitive to moisture.[9] Handle in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Rhodium Compounds: Rhodium catalysts can be toxic and should be handled with care.[10] Avoid inhalation of dust and skin contact.
-
1,3-Butadiene: 1,3-Butadiene is a flammable gas and a suspected carcinogen. Work in a well-ventilated area and take precautions to avoid inhalation.
-
Solvents: Anhydrous THF is highly flammable. Ensure there are no ignition sources nearby during its use.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[11]
Characterization of Butenyl Dioxaborolane
The synthesized butenyl dioxaborolane should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the vinyl protons and the protons of the pinacol group.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
¹¹B NMR: A key technique for characterizing organoboron compounds. The chemical shift will be indicative of the sp²-hybridized boron atom in the dioxaborolane ring.[12][13][14] The expected chemical shift for a boronic ester is typically in the range of +25 to +35 ppm.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents. |
| Low reaction temperature | Ensure the reaction is allowed to warm to room temperature and stir for a sufficient amount of time. | |
| Formation of multiple products | Isomerization of the alkene | The choice of catalyst and ligands can influence regioselectivity. Consider screening different phosphine ligands. |
| Competing side reactions | Ensure slow addition of pinacolborane at low temperature to minimize side reactions. | |
| Difficulty in purification | Product instability on silica gel | If the product is sensitive to silica gel, consider purification by vacuum distillation. |
Conclusion
The rhodium-catalyzed hydroboration of 1,3-butadiene with pinacolborane is an efficient and selective method for the synthesis of butenyl dioxaborolane. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable synthetic intermediate. Careful attention to inert atmosphere techniques, safety precautions, and proper analytical characterization are paramount for successful and reproducible results.
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Metal-catalysed hydroboration. In Wikipedia; 2023. [Link]
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Ely, R. J.; Morken, J. P. Regio- and stereoselective Ni-catalyzed 1,4-hydroboration of 1,3-dienes: access to stereodefined (Z)-allylboron reagents and der. Journal of the American Chemical Society. 2010, 132 (8), 2534-2535. [Link]
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Evans, D. A.; Fu, G. C.; Anderson, B. A. Mechanistic study of the rhodium(I)-catalyzed hydroboration reaction. Journal of the American Chemical Society. 1992, 114 (17), 6679-6685. [Link]
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Hassan, A.; et al. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration. Organic Letters. 2004, 6 (17), 2989-2992. [Link]
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Pinacolborane – Knowledge and References. Taylor & Francis. [Link]
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Walkowiak, J.; et al. Proposed catalytic cycle of hydroboration of 1,3-diynes with pinacolborane (2) in the presence of [Ru(CO)Cl(H)(PPh3)3]. In ResearchGate; 2019. [Link]
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Hleba, Y. B. Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. 2006. [Link]
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Hleba, Y. B. Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. 2006. [Link]
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Wang, T.; et al. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Advances. 2018, 8 (43), 24393-24397. [Link]
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Andreou, A. D.; et al. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes. Dalton Transactions. 2016, 45 (12), 5345-5351. [Link]
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Hleba, Y. B. Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. 2006. [Link]
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Ishiyama, T.; et al. Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. In ResearchGate; 2001. [Link]
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Bieniek, A.; et al. 17O NMR studies of boronic acids and their derivatives. RSC Advances. 2016, 6 (112), 111161-111174. [Link]
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Hydroboration of Alkenes. Master Organic Chemistry. [Link]
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Widdifield, C. M.; et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. 2010, 114 (10), 3691-3702. [Link]
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White, B. A.; et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. 2022, 87 (22), 15007-15014. [Link]
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Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
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Zhang, Y.; et al. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. 2023, 95 (47), 17359-17367. [Link]
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Sayes, M.; Benoit, G.; Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. 2019, 96, 277-299. [Link]
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Chen, Y.-T.; et al. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. 2022, 27 (21), 7244. [Link]
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Mills, K. P.; et al. Purification Procedures for Synthetic Dyes: Part 3 - HPLC Separation of the Components of 1,4-Bis(2,6-diiisopropylanilino)anthraquinone. Dyes and Pigments. 1987, 8 (5), 389. [Link]
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Karahan, S.; Zahmakıran, M.; Özkar, S. A Facile One-Step Synthesis of Polymer Supported Rhodium Nanoparticles in Organic Medium and Their Catalytic Performance in the Dehydrogenation of Ammonia-Borane. Chemical Communications. 2012, 48 (12), 1736-1738. [Link]
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Scale-up synthesis considerations for butenyl pinacol boronate reactions
For: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.
Introduction: The Synthetic Value of Butenyl Pinacol Boronate
Butenyl pinacol boronate is a versatile building block in modern organic synthesis, prized for its role in stereoselective carbon-carbon bond formation. Its butenyl moiety offers multiple reactive handles, including the carbon-boron bond for Suzuki-Miyaura cross-coupling reactions and the alkene for a variety of addition and functionalization reactions.[1] This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
However, transitioning the synthesis of butenyl pinacol boronate from the bench to a pilot or manufacturing scale introduces significant challenges.[2][3] These include ensuring consistent yield and purity, managing reaction exotherms, optimizing catalyst efficiency, and developing robust purification and isolation procedures. This application note provides a comprehensive guide to the key considerations for the scale-up synthesis of butenyl pinacol boronate, focusing on a robust transition metal-catalyzed cross-coupling approach. We will delve into the rationale behind procedural choices, provide a detailed protocol, and discuss critical process parameters for successful and safe large-scale production.
Strategic Approach to Scale-Up: Reaction Selection and Rationale
Several synthetic routes can afford butenyl pinacol boronate. For large-scale synthesis, a primary consideration is the availability and cost of starting materials, alongside reaction robustness and efficiency. A common and industrially viable approach is the Miyaura borylation, which involves the cross-coupling of a butenyl halide or triflate with a boron source like bis(pinacolato)diboron (B₂pin₂).[2][4]
This method is often preferred for scale-up due to:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of other functional groups in the molecule.[5][6]
-
Commercial Availability of Reagents: Key reagents such as B₂pin₂ and various palladium catalysts are readily available in bulk.
-
Predictable Reactivity: The mechanism of the Suzuki-Miyaura coupling and related borylations is well-understood, allowing for rational optimization and troubleshooting.
An alternative is the hydroboration of 1,3-butadiene, which can be highly atom-economical. However, controlling regioselectivity to favor the desired butenyl isomer over other potential products can be challenging and may require specialized catalytic systems.[7][8] For this guide, we will focus on the cross-coupling of butenyl bromide as a reliable and scalable starting point.
Diagram: Key Stages of Butenyl Pinacol Boronate Scale-Up
Caption: Workflow for the scaled synthesis of butenyl pinacol boronate.
Critical Process Parameters and Scale-Up Considerations
Scaling a reaction from grams to kilograms requires careful attention to parameters that may have negligible effects at the lab scale.
Catalyst and Ligand Selection
While many palladium catalysts can effect the transformation, catalyst activity and stability are paramount for scale-up to minimize cost and metal contamination in the final product.
-
Catalyst Loading: Reducing catalyst loading is a key goal. Loadings of 0.1 to 0.05 mol% are often achievable on scale with proper optimization.[2] High-activity catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often preferred.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate inerting of the reactor can lead to catalyst deactivation and variable reaction times.[2] Rigorous nitrogen or argon purging of the reactor and sparging of solvents are critical.
Reagent and Solvent Quality
-
Bis(pinacolato)diboron (B₂pin₂): This reagent is a solid and can be challenging to handle on a large scale. Ensure it is fully dissolved before the addition of the electrophile to avoid concentration gradients and localized side reactions.
-
Base Selection: Potassium acetate (KOAc) is a common, inexpensive, and moderately strong base for this reaction. Its solubility can be limited, so efficient stirring is crucial to maintain a good slurry and ensure consistent reaction kinetics.
-
Solvent Choice: Anhydrous solvents like 1,4-dioxane or tetrahydrofuran (THF) are typical. On scale, solvent recovery and reuse are important economic considerations. Ensure water content is strictly controlled (<200 ppm) as water can lead to the formation of boronic acids from the desired ester.[9]
Thermal Management and Reagent Addition
-
Exotherm Control: The formation of the Grignard-like intermediate and the subsequent transmetalation can be exothermic. The rate of addition of butenyl bromide must be carefully controlled to maintain the desired reaction temperature (e.g., 80-90 °C). A reaction calorimeter can be used during development to model the thermal profile and define safe addition rates for the intended scale.[10]
-
Reaction Monitoring with Process Analytical Technology (PAT): Relying on a single endpoint analysis (e.g., a 24-hour sample) is inefficient and risky on scale.[2] PAT tools provide real-time insight into the reaction's progress.
-
In-situ FTIR/Raman: Can monitor the consumption of the butenyl bromide starting material and the formation of the butenyl pinacol boronate product.[10][11]
-
Online UPLC-MS: Allows for the rapid, automated sampling and analysis of the reaction mixture to track conversion and identify any impurity formation.[11]
-
Table 1: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Rationale & Key Considerations |
| Butenyl Bromide | 1.0 equiv | 1.0 equiv | Limiting reagent. Purity should be >98%. |
| B₂pin₂ | 1.1 - 1.2 equiv | 1.05 - 1.1 equiv | Slight excess ensures full conversion. Costly reagent, so minimize excess on scale. |
| Base (KOAc) | 3.0 equiv | 2.5 - 3.0 equiv | Must be finely powdered and anhydrous. Efficient stirring is critical. |
| Pd Catalyst | 1-2 mol% | 0.05 - 0.2 mol% | Optimize to balance cost, reaction time, and residual metal levels. |
| Solvent (Dioxane) | 10-15 volumes | 5-8 volumes | Higher concentration on scale improves throughput but requires better thermal management. |
| Temperature | 80-100 °C | 80-90 °C | Tightly control to prevent side reactions and ensure catalyst stability. |
| Addition Time | 10-20 minutes | 2-4 hours | Controlled addition is critical for managing the exotherm. |
| Reaction Time | 8-24 hours | 6-12 hours | Monitor with PAT to determine the true endpoint and avoid unnecessary heating. |
Detailed Scale-Up Protocol: Miyaura Borylation (10 kg Scale)
Safety Warning: This procedure involves flammable solvents, pyrophoric reagents (if Grignard-based routes are used), and toxic metal catalysts. All operations must be conducted in a suitable, grounded reactor by trained personnel with appropriate personal protective equipment (PPE). A thorough hazard analysis should precede any scale-up activity.[12]
Equipment:
-
200L Glass-Lined Reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Addition vessel for controlled liquid transfer.
-
Filter-dryer or large-scale filtration apparatus.
-
Distillation setup for purification.
Reagents:
-
Butenyl bromide (e.g., 4-bromo-1-butene): 10.0 kg
-
Bis(pinacolato)diboron (B₂pin₂): 20.8 kg
-
Potassium Acetate (KOAc), anhydrous, milled: 21.8 kg
-
Pd(dppf)Cl₂: 0.54 kg (or equivalent high-activity catalyst at optimized loading)
-
1,4-Dioxane, anhydrous: 80 L
-
Heptane (for workup): 100 L
-
Celite™ or other filter aid.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed all safety checks. Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere (<500 ppm O₂).
-
Charging Reagents:
-
Charge the reactor with potassium acetate, bis(pinacolato)diboron, and the palladium catalyst under a strong nitrogen counter-flow.
-
Charge 60 L of anhydrous 1,4-dioxane.
-
Begin agitation and heat the mixture to 80-85 °C.
-
-
Substrate Addition:
-
In a separate vessel, dissolve the butenyl bromide in 20 L of anhydrous 1,4-dioxane.
-
Slowly add the butenyl bromide solution to the reactor over 3-4 hours, maintaining the internal temperature below 90 °C. Monitor the exotherm closely.
-
-
Reaction and Monitoring:
-
Hold the reaction mixture at 80-85 °C.
-
Monitor the reaction progress every 1-2 hours using a pre-validated in-process control (IPC) method (e.g., online UPLC). The reaction is considered complete when <1% of the butenyl bromide remains.
-
-
Workup and Catalyst Removal:
-
Cool the reactor to 20-25 °C.
-
Add 50 L of heptane to the mixture. This will help precipitate inorganic salts and improve filtration.
-
Stir for 30 minutes, then filter the entire batch through a pad of Celite™ to remove the catalyst and inorganic salts. Wash the filter cake with a 1:1 mixture of dioxane/heptane (2 x 20 L).
-
Transfer the combined filtrate to a clean reactor.
-
-
Aqueous Wash:
-
Wash the organic solution with water (2 x 40 L) and then with brine (1 x 40 L) to remove residual salts and pinacol.
-
Separate the layers.
-
-
Solvent Swap and Concentration:
-
Concentrate the organic layer under reduced pressure to remove the solvents. A solvent swap to a high-boiling hydrocarbon like heptane may be performed to aid in the removal of dioxane.
-
Purification Strategies for Scale-Up
Pinacol boronate esters can be challenging to purify via traditional silica gel chromatography on a large scale due to potential hydrolysis on the stationary phase.[13][14]
Diagram: Purification Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
-
Vacuum Distillation: If butenyl pinacol boronate is a thermally stable liquid with a suitable boiling point, vacuum distillation is the most effective and scalable method for purification.[12] It efficiently removes non-volatile impurities like residual catalyst and oligomeric byproducts.
-
Recrystallization/Trituration: If the product is a solid or can be induced to crystallize, this is a highly effective and economical purification method.[14] Trituration with a non-polar solvent like hexane or pentane can help remove soluble, less-polar impurities.
-
Derivatization for Purification: When direct purification is difficult, converting the pinacol ester to a more stable, crystalline derivative is an excellent strategy.[15][16][17]
-
Diethanolamine (DEA) Boronates: Reacting the crude pinacol ester with diethanolamine often yields a highly crystalline, air-stable DEA boronate adduct.[15] This solid can be easily isolated by filtration and washed to high purity. The pure pinacol ester can be regenerated if needed, or the DEA boronate can be used directly in some subsequent reactions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to chromatography and a wide range of reaction conditions.[17] Conversion to the MIDA boronate allows for robust purification, followed by deprotection to release the boronic acid.
-
Conclusion
The successful scale-up of butenyl pinacol boronate synthesis hinges on a holistic understanding of the reaction mechanism, critical process parameters, and potential operational challenges. By selecting a robust synthetic route, carefully controlling reaction conditions through real-time monitoring, and employing a scalable purification strategy, high-quality butenyl pinacol boronate can be produced efficiently and safely on a large scale. This application note serves as a foundational guide for process chemists and engineers to navigate the complexities of transitioning this valuable synthetic intermediate from the laboratory to production.
References
- Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Synthesis of boronic esters and boronic acids using grignard reagents.
- Main Group Catalyzed Arene Borylation: Challenges and Opportunities. PMC - NIH.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- Main Group Catalyzed Arene Borylation: Challenges and Opportunities.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- The significance and challenges involved in developing remote β-selective borylation reactions.
- boronic esters. Organic Syntheses Procedure.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Process for preparing boronic acids and esters in the presence of magnesium metal.
- Catalytic, Enantioselective Synthesis of Allenyl Boron
- Trouble purifying my boron
- 3 - Organic Syntheses Procedure. Organic Syntheses Procedure.
- Process Analytic Technologies (P
- Strategies for the analysis of highly reactive pinacolboronate esters.
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
- Alkylboronic acid or boron
- Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses.
- Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology.
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.
- Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. PMC - NIH.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalyst synthesis and characterization a Synthesis of boron...
- Vinylboronic acid or boron
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Troubleshooting & Optimization
Technical Support Center: 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
From the Desk of the Senior Application Scientist
Welcome to the dedicated support guide for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as (3-Buten-1-yl)boronic acid pinacol ester). This document is designed for researchers and drug development professionals to provide field-proven insights into the stability, storage, and application of this versatile reagent. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and properties of the reagent.
Q1: What is the primary advantage of using this pinacol ester over the corresponding boronic acid?
A: The pinacol protecting group significantly enhances the stability of the organoboron compound. Free boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, which can complicate stoichiometry and reactivity.[1] The pinacol ester is generally a stable, isolable liquid that is less prone to this decomposition pathway, ensuring more consistent performance in reactions like the Suzuki-Miyaura coupling.[1][2]
Q2: I see some suppliers offer this reagent "stabilized with Phenothiazine." Why is this necessary?
A: The "but-3-en-1-yl" portion of the molecule contains a terminal alkene, which can be susceptible to radical-initiated polymerization over time, especially when exposed to light, air, or heat. Phenothiazine is added as a stabilizer to inhibit this unwanted polymerization, thereby enhancing the reagent's shelf-life and ensuring its structural integrity upon use.[3]
Q3: What are the ideal long-term storage conditions for this reagent?
A: To maximize shelf-life, the reagent should be stored in a cool, dry, and dark environment.[2] The recommended practice is to store it in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] For highly sensitive applications or very long-term storage, freezing at -20°C is also an option.[2][5]
Q4: Can I handle the reagent on the open bench?
A: For brief periods, such as weighing and preparing a reaction, the reagent can be handled on the bench. However, its stability is compromised by prolonged exposure to atmospheric moisture and oxygen. Boronate esters can undergo slow hydrolysis back to the boronic acid in the presence of water.[6] Therefore, it is best practice to minimize its time in the open air, handle it efficiently, and recap the container tightly under an inert gas blanket if possible.
Q5: Is this compound considered hazardous?
A: According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Avoid inhalation of vapors and skin contact.[7][8]
Storage & Handling Summary
For quick reference, the following table summarizes the key storage and handling parameters.
| Parameter | Recommendation | Scientific Rationale |
| Long-Term Storage | 2-8°C (refrigerator), under inert atmosphere (Argon/Nitrogen).[2][4] | Minimizes hydrolysis, oxidation, and potential polymerization of the alkene moiety. |
| Short-Term Storage | Tightly sealed container in a cool, dark place. | Protects from atmospheric moisture and light to prevent short-term degradation. |
| Handling Atmosphere | Inert atmosphere (glovebox or Schlenk line) is ideal; minimize air exposure on the open bench. | Boronate esters are sensitive to hydrolysis and oxidation.[6][9] |
| Incompatible Materials | Strong oxidizing agents, water/moisture.[5] | Oxidizing agents can degrade the molecule, while water leads to hydrolysis of the C-B bond. |
Troubleshooting Guide for Cross-Coupling Reactions
This guide addresses common issues encountered when using the reagent in Suzuki-Miyaura coupling reactions.
Problem 1: Low or No Product Yield
-
Potential Cause A: Reagent Degradation. The boronic ester may have hydrolyzed or oxidized due to improper storage or handling.
-
Solution: Before starting a critical reaction, verify the integrity of the reagent. A simple 1H NMR can confirm the presence of the vinyl protons and the pinacol methyl groups. If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
-
Potential Cause B: Inactive Catalyst. The palladium catalyst is sensitive to oxygen and can be rendered inactive.[10] Reaction solutions turning black immediately upon heating often indicate catalyst decomposition ("Pd black").
-
Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or freeze-pump-thaw cycles.[11] Assemble your reaction under a positive pressure of inert gas. Use a reliable palladium precatalyst, such as a palladacycle, which can have greater air stability.[10]
-
-
Potential Cause C: Ineffective Base or Solvent System. The base is crucial for the transmetalation step in the catalytic cycle.[12] Poor solubility of the base or reactants can stall the reaction.
-
Solution: Use a high-purity base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure your solvent system facilitates both the dissolution of your substrates and the base. Aqueous mixtures with solvents like dioxane, THF, or toluene are common and effective.[10][11] If your substrate is sensitive to hydrolysis, consider using an anhydrous organic solvent like DMF with a suitable base.[13]
-
Problem 2: Significant Formation of Homocoupled Byproducts
-
Potential Cause: Oxygen Contamination. The presence of oxygen can promote the homocoupling of the boronic ester, leading to the formation of 1,7-octadiene.
-
Solution: This strongly points to inadequate degassing of the reaction mixture. Re-evaluate your degassing procedure and ensure your inert atmosphere is maintained throughout the entire reaction setup and duration.[10]
-
Problem 3: Deborylation of the Starting Material
-
Potential Cause: Harsh Reaction Conditions. The carbon-boron bond can be cleaved under certain conditions, particularly with prolonged heating in protic or aqueous media, a process known as protodeborylation.[13]
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS and stop it once the limiting reagent is consumed.[10] If deborylation is a persistent issue, consider using milder bases (e.g., potassium phosphate instead of carbonate) or slightly lower reaction temperatures. Alternatively, converting the pinacol ester to a more robust potassium trifluoroborate salt (R-BF₃K) can mitigate this side reaction.[2][11]
-
Visualizing Degradation Pathways
The following diagram illustrates the primary pathways through which the reagent can degrade, underscoring the importance of proper handling.
Sources
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- 2. benchchem.com [benchchem.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
Welcome to the technical support guide for the purification of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this versatile boronic ester. As a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, obtaining this reagent in high purity is paramount for reaction efficiency and reproducibility. This guide offers practical, field-proven insights to help you navigate the common challenges associated with its purification.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of crude this compound.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Question: I'm attempting to purify my crude product via silica gel chromatography, but I'm observing significant tailing on the TLC plate, and my product is either not eluting from the column or the recovery is extremely low. What's causing this and how can I fix it?
Answer: This is a frequent challenge when purifying pinacol boronic esters. The primary cause is the interaction between the Lewis acidic boron atom of your product and the Lewis basic silanol groups on the surface of the silica gel.[1] This strong adsorption can lead to irreversible binding and product loss. Additionally, the acidic nature of silica gel can promote the hydrolysis of the pinacol ester to the corresponding, more polar boronic acid, which will not elute with typical non-polar solvent systems.[1]
Solutions & Optimization Strategies:
| Strategy | Description | Key Considerations |
| Silica Gel Deactivation | Reduce the acidity of the silica gel to minimize product adsorption and hydrolysis. | Can be achieved by pre-treating the silica with a non-nucleophilic base like triethylamine (NEt3) or by using commercially available deactivated silica.[1] |
| Boric Acid Impregnation | Impregnating the silica gel with boric acid can surprisingly suppress the over-adsorption of pinacol boronic esters, leading to better recovery.[2][3][4] | This method has been shown to be effective for a range of pinacol boronic esters.[3] |
| Alternative Stationary Phase | For less polar esters, neutral alumina can be a suitable alternative to silica gel, as it has a less acidic surface.[1][5] | Ensure the alumina is truly neutral (pH ~7) to avoid potential side reactions. |
| Use a Plug Filtration | If the primary goal is to remove baseline impurities, a rapid filtration through a short plug of silica gel or Celite can minimize contact time, thereby reducing degradation and adsorption.[1][6] | This is a less rigorous purification method and may not remove all impurities. |
Issue 2: Presence of Boronic Acid in the Purified Product
Question: My post-purification NMR analysis indicates the presence of the corresponding boronic acid alongside my desired pinacol ester. How can I prevent this hydrolysis during purification?
Answer: Pinacol esters, including this compound, are susceptible to hydrolysis, particularly when exposed to water, alcohols, or acidic/basic conditions.[1][7][8] This is a common issue during aqueous workups and chromatographic purification.
Preventative Measures:
-
Anhydrous Conditions: It is critical to use rigorously dried solvents and glassware. If the compound is particularly sensitive, performing all manipulations, including workup and chromatography, under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[1]
-
Avoid Protic Solvents: During chromatography, avoid using protic solvents like methanol in your eluent, as they can facilitate hydrolysis.
-
Buffered Aqueous Wash: If an aqueous workup is necessary, use a buffered solution (e.g., saturated sodium bicarbonate or a phosphate buffer at neutral pH) to minimize exposure to acidic or basic conditions.
-
Rapid Workup: Minimize the time your compound is in contact with aqueous phases.
Issue 3: Co-elution with Pinacol or Other Non-polar Impurities
Question: I'm having difficulty separating my product from residual pinacol or other non-polar starting materials and byproducts using column chromatography. What adjustments can I make?
Answer: Co-elution of non-polar impurities is a common problem. Optimizing your chromatographic conditions is key to achieving good separation.
Chromatography Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Solvent System | Employ a solvent system with a lower polarity (e.g., increasing the hexane to ethyl acetate ratio). | This will increase the retention time of all components on the column, potentially allowing for better separation of compounds with small polarity differences. |
| Column Dimensions | Use a longer and narrower column. | This increases the number of theoretical plates, leading to improved resolution between closely eluting compounds. |
| Gradient Elution | Start with a very non-polar mobile phase and gradually increase the polarity. | This can help to selectively elute impurities before your product of interest. |
Frequently Asked Questions (FAQs)
Q1: Is distillation a viable method for purifying this compound?
A1: Yes, for thermally stable boronic esters, vacuum distillation can be a very effective purification method, especially for removing non-volatile impurities.[9] Given the relatively low molecular weight of the target compound, this is a plausible option. It is crucial to perform the distillation under high vacuum to keep the temperature low and prevent potential decomposition. A short-path distillation apparatus is often preferred to minimize product loss.[9]
Q2: How can I effectively remove residual palladium catalyst from my crude product?
A2: Palladium residues from cross-coupling reactions can often be removed by filtration through a pad of Celite. For more stubborn cases, treatment of the crude mixture in an organic solvent with a scavenger resin specifically designed for palladium removal is a highly effective method. Alternatively, washing the organic solution with an aqueous solution of a chelating agent like thiourea can also be effective.
Q3: What are the best practices for storing the purified product to prevent degradation?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.[10] Refrigeration at 2-8°C is also recommended to slow down any potential degradation pathways.[10]
Q4: Can I use the crude product directly in the next step without purification?
A4: While it may be tempting to proceed with the crude material, it is generally not recommended, especially for sensitive reactions like Suzuki-Miyaura couplings.[6] Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of unwanted byproducts. However, if NMR analysis of the crude product shows very high purity (>95%), and the impurities are known to be benign in the subsequent reaction, it might be possible to use it directly.[6] A small-scale trial is always advisable in such cases.
Experimental Protocols
Protocol 1: Purification by Boric Acid Impregnated Silica Gel Chromatography
This protocol is adapted from a method developed for the general purification of pinacol boronic esters.[3]
1. Preparation of Boric Acid Impregnated Silica Gel: a. Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol). b. Add silica gel to the boric acid solution to form a slurry. c. Gently agitate the slurry for 1 hour. d. Remove the solvent by filtration. e. Wash the treated silica gel with fresh solvent. f. Dry the silica gel in a vacuum oven at 60°C for at least 1.5 hours before use.[3]
2. Column Chromatography: a. Pack a column with the prepared boric acid impregnated silica gel. b. Pre-elute the column with your starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate). c. Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or your mobile phase). d. Load the sample onto the column. e. Elute the column with an appropriate solvent gradient, monitoring the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Short-Path Vacuum Distillation
1. Setup: a. Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried. b. Place the crude this compound in the distillation flask with a magnetic stir bar.
2. Distillation: a. Connect the apparatus to a high-vacuum pump. b. Begin stirring and gently heat the distillation flask in a heating mantle or oil bath. c. Slowly increase the temperature while monitoring the pressure. d. Collect the fractions that distill at the expected boiling point for the given pressure. e. Once the product has been collected, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Decision Workflow for Purification Method Selection
Caption: A decision tree for selecting the optimal purification strategy.
Mechanism of Silica Gel Adsorption and Hydrolysis
Caption: Interaction of the boronic ester with the silica gel surface.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
(n.d.). boronic esters. Organic Syntheses Procedure. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2009). ACS Publications. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
Trouble purifying my boronate ester compound. (2023). Reddit. [Link]
-
Boronic Esters in Asymmetric Synthesis. (n.d.). The Journal of Organic Chemistry. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2018). MDPI. [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Boronic acid. (n.d.). Wikipedia. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. [Link]
-
2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]
-
Hybrid extraction distillation for downstream purification of 2, 3-butanediol, and ethanol from fermentation broth. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of Butenyl Boronic Esters
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of butenyl boronic esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and stereochemical fidelity of their reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and innovate in your work.
Introduction: The Unique Challenges of Butenyl Boronic Esters
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds.[1][2] However, when employing butenyl boronic esters, a subclass of alkenylboron reagents, researchers can face specific challenges that are less prevalent with their aryl counterparts. These substrates are prone to several side reactions that can diminish yield and compromise the stereochemical integrity of the desired product.
This guide will provide a structured approach to identifying and solving these common issues through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Understanding the Core Mechanism
A firm grasp of the catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Each step in this cycle presents an opportunity for optimization and a potential point of failure, particularly with sensitive substrates like butenyl boronic esters.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the coupling of butenyl boronic esters.
Q1: My reaction has a low yield, and I'm recovering a significant amount of my starting aryl halide. What's the likely cause?
A1: Low conversion often points to a problem with the initial stages of the catalytic cycle, most commonly the oxidative addition or the stability of the catalyst.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium source and ligand are of high quality and have been stored under inert conditions. Phosphine ligands, in particular, are susceptible to oxidation.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ.
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.[4] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] If you are using a less reactive aryl chloride, a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), may be required to facilitate the oxidative addition step.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my butenyl boronic ester. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond. [3] Alkenyl boronic acids and esters are particularly susceptible to this process, especially under basic conditions.
Causality: The mechanism of protodeboronation is often pH-dependent and can be accelerated by the presence of water and base, which are standard components of many Suzuki-Miyaura reactions.
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4] If you are using a boronic acid, consider converting it to the pinacol ester.
-
Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can serve as the proton source for this side reaction. Employing anhydrous solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can significantly suppress protodeboronation.[5]
-
Base Selection: The choice of base is critical. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[3] Fluoride sources like CsF or KF can also be effective as they form a more nucleophilic fluoroborate species that can accelerate the desired transmetalation.
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged exposure to basic conditions at elevated temperatures will exacerbate protodeboronation.
Q3: The stereochemistry of my butenyl group is scrambling. I'm starting with a pure (Z)-isomer but obtaining a mixture of (E) and (Z)-products. How can I maintain stereochemical integrity?
A3: Loss of stereochemistry, or Z-to-E isomerization, is a known challenge in the Suzuki-Miyaura coupling of alkenyl halides and boronates. The choice of palladium ligand plays a crucial role in preventing this.
Underlying Cause: Isomerization can occur at the stage of the alkenyl-palladium intermediate. The specific mechanism can be complex, but it is heavily influenced by the steric and electronic properties of the supporting ligand on the palladium center.
Solutions for Stereoretention:
-
Ligand Selection: This is the most critical parameter. Less bulky, electron-rich phosphine ligands have been shown to promote isomerization. Conversely, certain bulky phosphine ligands can enforce the retention of stereochemistry. Pd(P(o-Tol)₃)₂ (Palladium-tris(o-tolyl)phosphine) has been identified as a particularly effective catalyst for preserving the Z-olefin geometry.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) are generally favorable for stereoretention.
-
Solvent and Base Combination: The choice of solvent and base can also influence the outcome. For instance, using sodium tert-butoxide (NaOt-Bu) in ethanol has been shown to be effective in some cases for maintaining stereochemistry.
Q4: My reaction is producing a significant amount of homocoupled butenyl-butenyl byproduct. What causes this and what are the solutions?
A4: Homocoupling of the boronic ester is a common side reaction, often promoted by the presence of Pd(II) species and oxygen. [4]
Mechanism: This side reaction involves the coupling of two molecules of the boronic ester, with the palladium catalyst being reduced from Pd(II) to Pd(0).
Prevention Strategies:
-
Strict Exclusion of Oxygen: As with catalyst deactivation, rigorous degassing of the reaction mixture is essential. Higher oxygen levels have been directly correlated with an increase in homocoupling.[4]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can minimize the initial concentration of Pd(II) species that can drive homocoupling. If a Pd(II) precatalyst is used, ensuring its rapid and efficient reduction to Pd(0) is important.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic ester to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Data Summary: Key Reaction Parameters
The following table summarizes key parameters and their impact on the outcome of butenyl boronic ester couplings.
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources can minimize homocoupling. Pd(II) sources are common but require in situ reduction. |
| Ligand | P(o-Tol)₃, SPhos, XPhos | P(o-Tol)₃ is excellent for stereoretention. Buchwald-type ligands (SPhos, XPhos) are highly active for challenging couplings. |
| Base | K₃PO₄, Cs₂CO₃, KF, TMSOK | Milder inorganic bases or anhydrous organic bases minimize protodeboronation. |
| Solvent | Toluene, Dioxane, THF (often with water) | Anhydrous conditions can suppress side reactions. Biphasic systems are common but can promote protodeboronation. |
| Temperature | Room temp. to 100 °C | Lower temperatures favor stereoretention and catalyst stability. Higher temperatures may be needed for less reactive partners. |
Experimental Protocols
The following protocols provide a starting point for the optimization of your butenyl boronic ester coupling.
Protocol 1: General Procedure for Stereoretentive Coupling
This protocol is adapted for maintaining the stereochemical integrity of the butenyl group.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Butenyl boronic ester (1.2 mmol, 1.2 equiv)
-
Pd(P(o-Tol)₃)₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, butenyl boronic ester, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the Pd(P(o-Tol)₃)₂ catalyst.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for substrates that are particularly sensitive to protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Butenyl boronic ester (neopentyl or pinacol) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
AntPhos (a bulky, electron-rich phosphine ligand) (0.03 mmol, 3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
In a glovebox, charge a dry vial with the aryl halide, butenyl boronic ester, Pd₂(dba)₃, AntPhos, and a stir bar.
-
In a separate vial, dissolve the TMSOK in anhydrous, degassed THF.
-
Seal the vial containing the solid reagents, remove from the glovebox, and place under an inert atmosphere.
-
Add the remaining anhydrous, degassed THF to the reaction vial via syringe.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress. These reactions are often rapid and may be complete in under an hour.[6]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in butenyl boronic ester couplings.
Caption: A logical workflow for troubleshooting butenyl boronic ester couplings.
Conclusion
Optimizing the Suzuki-Miyaura coupling of butenyl boronic esters requires a nuanced understanding of the potential side reactions and the interplay between various reaction parameters. By systematically addressing issues of catalyst activity, protodeboronation, stereochemical isomerization, and homocoupling, researchers can significantly improve the outcomes of these challenging yet powerful transformations. This guide provides a foundation for rational troubleshooting and protocol development. Remember that every substrate is unique, and a degree of empirical optimization is often necessary to achieve the best results.
References
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9676-9683. [Link]
-
Zahrt, A. F., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 244-260. [Link]
-
Yoneda, A. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Brown, A. R. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(27), 8563-8574. [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 (Suppl 1), S124-S126. [Link]
-
Maji, R., & Mal, P. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Chemistry – An Asian Journal, 15(18), 2848-2852. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025, August 6). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. [Link]
-
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 1-ALKENYLBORON COMPOUNDS WITH 1-ALKENYL HALIDES: (1Z,3E)-1-PHENYL-1,3-OCTADIENE. [Link]
-
Hazari, N. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]
-
Organic Chemistry Portal. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
-
Schmidt, F., et al. (2022). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 18, 41-49. [Link]
-
Hoshi, M., et al. (2013). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. Journal of the Chinese Chemical Society, 60(7), 785-791. [Link]
-
Michna, J., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Molecules, 27(14), 4618. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity
Section 1: Troubleshooting Guide - Unstable Reagent
This section addresses the primary issue of reagent degradation due to hydrolysis. Understanding the root cause is critical to implementing effective preventative measures.
Question 1: My reaction yield is consistently low, and I suspect my 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has degraded. What are the likely causes?
Answer:
Low yields are a common consequence of using a hydrolyzed boronic ester. The primary culprit is exposure to moisture, which leads to the cleavage of the boronate ester bond. This reaction converts the desired pinacol ester into but-3-en-1-ylboronic acid and pinacol. While boronic acids can sometimes participate in subsequent reactions, their reactivity profile and solubility differ significantly from the parent ester, often leading to diminished yields and the formation of unwanted byproducts.
The hydrolysis of boronic esters is influenced by several factors, including pH and the steric and electronic nature of the substituents on the boron atom.[1][2][3][4] Pinacol esters, such as the one , are generally more stable towards hydrolysis compared to other boronic esters due to the steric hindrance provided by the tetramethyl group.[5] However, they are still susceptible to degradation, especially under non-neutral pH conditions or prolonged exposure to ambient moisture.[1]
Key Indicators of Hydrolysis:
-
Inconsistent NMR Spectra: The appearance of new signals corresponding to but-3-en-1-ylboronic acid and pinacol.
-
Chromatographic Changes: Difficulty in purification, as boronic acids tend to streak on silica gel.[6] The hydrolyzed product will have a different retention factor (Rf) on TLC plates.
-
Physical Appearance: The reagent may appear gooey or oily instead of a crisp solid or clear liquid.[7]
Hydrolysis Mechanism
The hydrolysis of a pinacol boronate ester is a reversible reaction that is catalyzed by both acid and base. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the Lewis acidic boron atom.
Caption: Hydrolysis of the pinacol boronate ester.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, storage, and use of this compound.
Handling and Storage
Q1: What are the ideal storage conditions for this compound to minimize hydrolysis?
A: To ensure the long-term stability of the reagent, it should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[8][9] The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, consider using a glovebox or a desiccator with a high-quality desiccant.
Q2: I don't have access to a glovebox. What are the best practices for handling this reagent on the benchtop?
A: While a glovebox is ideal, you can successfully handle air-sensitive reagents like this boronic ester using Schlenk line techniques.[10][11] This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.[12] Key steps include:
-
Drying all glassware in an oven (125-140°C) overnight and cooling under a stream of inert gas.[13][14]
-
Using septa and cannulas for liquid transfers to maintain an inert atmosphere.[11]
-
Working quickly and efficiently to minimize the time the reagent is exposed to the atmosphere.
Experimental Procedures
Q3: Can I use protic or wet solvents with this reagent?
A: It is strongly advised to use anhydrous solvents. The presence of water or other protic solvents will promote hydrolysis.[6] Solvents should be rigorously dried and degassed before use. Common methods for degassing include the freeze-pump-thaw technique or sparging with an inert gas.[11]
Q4: My purification by column chromatography is problematic. The compound seems to be degrading on the silica gel. What can I do?
A: Standard silica gel can be acidic enough to catalyze the hydrolysis of boronic esters. To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in a non-polar solvent and add a small amount of a non-nucleophilic base like triethylamine. Remove the solvent under reduced pressure before packing the column.
-
Use Treated Silica Gel: Some sources suggest that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or specialized chromatography resins.
-
Alternative Purification: If possible, consider purification by distillation or crystallization to avoid chromatography altogether.
Analytical and Quality Control
Q5: How can I quickly check the purity of my this compound before starting a reaction?
A: ¹H NMR spectroscopy is an effective method for a quick purity check. The presence of pinacol (a singlet around 1.25 ppm in CDCl₃) is a clear indicator of hydrolysis. For a more quantitative assessment, ¹¹B NMR can be utilized to distinguish between the boronic ester and the corresponding boronic acid.
Q6: Are there any specific HPLC methods to analyze the purity and detect hydrolysis byproducts?
A: Yes, but care must be taken as hydrolysis can occur on the column.[6][15] Reversed-phase HPLC (RP-HPLC) methods have been developed to minimize on-column degradation.[16][17] Key considerations include:
-
Mobile Phase: Using a mobile phase with no pH modifier or a highly basic mobile phase can reduce hydrolysis.[15][17]
-
Stationary Phase: Columns with low residual silanol activity are preferred.[16][17]
-
Sample Preparation: Aprotic solvents like acetonitrile are recommended for sample preparation.[15]
Section 3: Protocols and Workflows
This section provides detailed, step-by-step protocols for key procedures to prevent the hydrolysis of this compound.
Protocol 1: Handling Air-Sensitive Reagents Using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line with vacuum and inert gas (argon or nitrogen) source
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 140°C) and assembled while hot, then allowed to cool under a stream of inert gas.[13]
-
Inerting the Flask: Attach the reaction flask to the Schlenk line. Perform at least three evacuate-refill cycles to remove air and adsorbed moisture.[10][11] Leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler.[13]
-
Adding Solid Reagents: If adding a solid form of the boronic ester, do so under a positive flow of inert gas. If the solid is particularly sensitive, it is best to weigh it out in a glovebox.[10]
-
Liquid Transfers:
Caption: A simplified Schlenk line setup.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a quick method to assess the integrity of the boronic ester.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, anhydrous)
-
Sample of this compound
Procedure:
-
Prepare a sample of the boronic ester in an anhydrous deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Intact Ester: Look for the characteristic signals of the butenyl group and the sharp singlet for the twelve methyl protons of the pinacol group.
-
Hydrolysis: The presence of a new singlet corresponding to the twelve protons of free pinacol is a definitive sign of hydrolysis. The signals for the butenyl group will also shift slightly for the corresponding boronic acid.
-
| Compound | Key ¹H NMR Signal (approx. ppm in CDCl₃) |
| Pinacol Boronate Ester | Singlet at ~1.25 ppm (12H, C(CH₃)₂) |
| Free Pinacol | Singlet at ~1.25 ppm (12H, C(CH₃)₂) |
| But-3-en-1-ylboronic Acid | Signals for the butenyl group will be present, but shifted compared to the ester. |
Section 4: References
-
A general equation, which makes possible an estimate of β(11-1) for any pair of boronic acid and diol from their pKa values, is proposed on the basis of established Brönsted-type correlation of Hammett parameters with acidity of diols. The Journal of Organic Chemistry. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]
-
pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. [Link]
-
A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
boronic esters. Organic Syntheses. [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]
-
Boronic acids being gooey. Reddit. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
The Development of Boronic Acids as Sensors and Separation Tools. Wiley Online Library. [Link]
-
Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. ResearchGate. [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
(E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
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- 8. echemi.com [echemi.com]
- 9. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Common side reactions with butenyl pinacol boronate
Welcome to the technical support center for butenyl pinacol boronate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a key building block in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its reactivity and potential side reactions is crucial for experimental success. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges, optimize your reaction conditions, and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Q1: I am observing low yields or complete failure of my Suzuki-Miyaura cross-coupling reaction. What are the likely causes?
Low or no yield in a Suzuki-Miyaura coupling involving butenyl pinacol boronate can stem from several factors, often related to reagent stability, catalyst activity, or the reaction conditions themselves.
Possible Cause 1: Protodeboronation of the Reagent Butenyl pinacol boronate, like many organoboron compounds, is susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This side reaction consumes your starting material, converting it into butene, which is volatile and will not participate in the coupling. This is often exacerbated by the presence of water or acidic/basic conditions.[3]
Possible Cause 2: Catalyst Inactivation or Insufficient Loading The palladium catalyst is the heart of the reaction. If the catalyst is not in its active Pd(0) state or becomes deactivated, the catalytic cycle will halt. This can happen if the reaction is not properly degassed, as oxygen can oxidize the catalyst.
Possible Cause 3: Ineffective Base or Transmetalation Failure The base plays a critical role in activating the boronic ester for the transmetalation step. If the chosen base is too weak, not sufficiently soluble, or if water is not present (when using hydroxide or carbonate bases), the formation of the reactive boronate species will be inefficient, stalling the catalytic cycle.[4]
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, check the purity of your butenyl pinacol boronate via NMR. If significant degradation is observed, consider purifying it or using a fresh batch.
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. While a small amount of water can be beneficial with certain bases (e.g., K₂CO₃), excess water promotes protodeboronation.
-
Rigorous Degassing: Degas your reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
Optimize Base and Catalyst:
-
Ensure the base is strong enough for your substrate and fully dissolved. For sensitive substrates, consider milder bases like Cs₂CO₃ or K₃PO₄.
-
Use a fresh, high-quality palladium catalyst and ligand. Consider pre-formed Pd(0) catalysts or use a reliable pre-catalyst that is readily reduced in situ.
-
Q2: My main byproduct is butene, confirmed by the loss of the boronate signal in NMR. How can I prevent this protodeboronation?
Protodeboronation is one of the most common decomposition pathways for boronic acids and esters.[2][3] It can occur before or during the catalytic cycle.
Mechanistic Insight: The mechanism can vary, but it is often facilitated by proton sources (like water or alcohols) and can be catalyzed by acids, bases, or even the palladium catalyst itself. For alkenyl boronates, this process effectively removes the reactive handle needed for cross-coupling.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. If your base requires water for activity (e.g., K₂CO₃), use the minimum effective amount.
-
Choice of Base: Employ non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to minimize protodeboronation with sensitive substrates.
-
Reaction Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the pinacol ester to a more robust derivative, such as an MIDA boronate, which is known to be more stable during chromatography and under certain reaction conditions.[5]
Q3: I am observing a significant amount of an octadiene byproduct. What is causing this homocoupling?
The formation of a dimer (e.g., 1,6-octadiene from a butenyl group) is a classic sign of boronic acid homocoupling. This side reaction is particularly prevalent when oxygen is present in the reaction mixture.[6]
Mechanistic Insight: While several pathways exist, a common one involves the oxidation of the Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic ester, leading to a reductive elimination that forms the C-C bond of the dimer and regenerates a Pd(0) species. This competes directly with the desired cross-coupling pathway.[7]
Prevention Strategies:
-
Thorough Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles for the best results, especially for reactions sensitive to homocoupling.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (Argon is preferred due to its density) throughout the entire process.
-
Use High-Purity Reagents: Ensure your solvents and other reagents are not saturated with dissolved oxygen.
-
Catalyst Choice: Some ligand systems are more prone to side reactions. If homocoupling persists, screen different phosphine ligands or consider a different palladium source.
Part 2: FAQs - Handling, Storage, and Purification
Q1: How should I purify butenyl pinacol boronate? I'm seeing streaking on TLC and losing a lot of product on my silica gel column.
This is a very common challenge. The Lewis acidic boron atom in the pinacol ester can interact strongly with the Lewis basic silanol groups on the surface of silica gel.[8] This leads to irreversible adsorption, product loss, and streaking. Furthermore, the acidic nature of standard silica gel can catalyze the hydrolysis of the ester back to the more polar boronic acid, which gets stuck at the baseline.[8][9]
| Technique | Pros | Cons | Best For |
| Standard Silica Gel | Readily available. | High potential for product loss, hydrolysis, and streaking.[5] | Not recommended for sensitive boronates. |
| Base-Washed Silica | Reduces acidity, minimizing hydrolysis and adsorption. | Requires pre-treatment of the silica. | Most boronic esters, especially those prone to degradation. |
| Boric Acid-Treated Silica | Suppresses over-adsorption by saturating Lewis basic sites.[10] | Can sometimes lower resolution compared to standard silica. | Isolating boronic esters from non-polar impurities. |
| Neutral Alumina | Good alternative stationary phase with different selectivity. | May not be suitable for all compounds. | Less polar, acid-sensitive esters. |
| Distillation | Provides very high purity for thermally stable compounds. | Not suitable for high-boiling or thermally sensitive boronates. | Volatile and stable boronic esters. |
Recommended Solution: Base-Washed Silica Gel Creating a slurry of silica gel in your eluent and adding 1-2% triethylamine (NEt₃) can effectively cap the acidic silanol groups, leading to a much cleaner separation with higher recovery.[8] Always perform the chromatography quickly to minimize contact time. (See Protocol 2 for a detailed method).
Q2: What are the optimal storage conditions for butenyl pinacol boronate to ensure long-term stability?
While pinacol esters are significantly more stable than their corresponding boronic acids, they are not immune to degradation.[9][11] Hydrolysis is the primary concern.
Storage Recommendations:
-
Temperature: Store in a freezer (-20°C is standard) to slow down potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If the bottle has been opened, flush the headspace with inert gas before re-sealing.
-
Moisture: Keep away from moisture. Use a desiccator for long-term storage if possible. The formation of pinacol from hydrolysis is reversible, but this equilibrium can lead to product loss over time.[12]
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Butenyl Pinacol Boronate to Minimize Side Reactions
dot graph TD { A[Setup] --> B(Degas Solvent); B --> C{Add Reagents}; C --> D(Degas Mixture); D --> E[Heat to Reaction Temp]; E --> F(Monitor by TLC/GC-MS); F --> G{Reaction Complete?}; G -- Yes --> H[Workup]; G -- No --> E;
} dot Caption: Workflow for a robust Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl/Vinyl Halide or Triflate (1.0 equiv)
-
Butenyl Pinacol Boronate (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME)
Procedure:
-
Preparation: Add the aryl halide, butenyl pinacol boronate, and base to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Degassing: Subject the entire reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst (and ligand, if not using a pre-formed catalyst).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the recommended chromatography protocol below.
Protocol 2: Recommended Method for Purifying Butenyl Pinacol Boronate via Chromatography
Objective: To purify the boronic ester while minimizing adsorption and hydrolysis on silica gel.
Procedure:
-
Prepare the Slurry: In a beaker, add the required amount of silica gel for your column. Add your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to form a slurry.
-
Add Base: To the slurry, add triethylamine (NEt₃) to a final concentration of 1-2% v/v of the total solvent volume. Stir well for 5-10 minutes.
-
Pack the Column: Pack the column with the treated silica slurry as you normally would.
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). For best results, adsorb the crude material onto a small amount of treated silica and dry-load it onto the column.
-
Elute Quickly: Run the column without unnecessary delays. The goal is to minimize the residence time of your compound on the stationary phase.
-
Collect Fractions: Collect fractions and analyze by TLC (staining with potassium permanganate or iodine may be necessary as butenyl groups are often not UV-active).
-
Remove Triethylamine: After combining the pure fractions, the triethylamine can be removed by co-evaporation with toluene or by a dilute acid wash if the product is stable to it.
Part 4: References
-
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link]
-
D'hooghe, M., & Törnroos, K. W. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organic Chemistry. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Protodeboronation and its application in synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Isobe, T., Hitosugi, S., & Ishikawa, T. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Organic Syntheses. Boronic esters. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Available at: [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Santa Cruz. Available at: [Link]
-
Hutton, C. A., & Kaiser, F. (2010). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Synlett. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
G. C. Lloyd-Jones, et al. (2016). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Boronic Esters
Welcome to the technical support resource for the purification of boronic esters via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your separations.
Quick Troubleshooting Matrix
For rapid diagnosis, consult the table below for common issues and immediate actions. For a deeper understanding and detailed protocols, please refer to the subsequent FAQ and Troubleshooting sections.
| Observed Problem | Primary Suspected Cause(s) | Immediate Recommended Action(s) |
| Product stuck at baseline on TLC/column | Strong interaction between Lewis acidic boron and Lewis basic silanol groups on silica. | 1. Deactivate silica with triethylamine.2. Use boric acid-impregnated silica gel.[1][2] |
| Significant streaking/tailing on TLC | On-plate decomposition (hydrolysis) or strong, irreversible adsorption. | 1. Test compound stability on a 2D TLC plate.[3]2. Switch to boric acid-impregnated TLC/silica. |
| Low mass recovery after column | Hydrolysis to the highly polar boronic acid, which remains on the column, or over-adsorption.[4] | 1. Ensure strictly anhydrous conditions.2. Use a modified stationary phase or an alternative like neutral alumina.[5] |
| New, more polar spot appears on TLC/LCMS | Hydrolysis of the boronic ester to the corresponding boronic acid.[4][6] | 1. Minimize contact time with silica (use a short plug).2. Switch to a more robust ester (e.g., MIDA, Epin).[7][8] |
| Poor separation from non-polar impurities | The chosen solvent system is too strong, eluting everything together. | Optimize the eluent system using TLC; aim for a product Rf of 0.3-0.4.[3] |
| Compound is not UV-active | Inability to visualize spots on TLC. | Use a potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), or iodine stain. CAM is particularly useful as it stains boron-containing compounds blue.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is my boronic ester sticking to the silica gel column, leading to low or zero recovery?
A: This is the most prevalent issue when purifying boronic esters, particularly pinacol esters (Bpins). The root cause is a strong Lewis acid-base interaction. The electron-deficient boron atom in your ester acts as a Lewis acid, while the abundant, slightly acidic silanol groups (Si-OH) on the surface of silica gel act as Lewis bases. This interaction leads to over-adsorption, effectively immobilizing your product on the stationary phase.[4] In some cases, this interaction can also catalyze the hydrolysis of the ester to the much more polar boronic acid, which is impossible to elute with standard non-polar solvents.[6]
Q2: My TLC looks clean, but after the column, my NMR shows the presence of the corresponding boronic acid. What's causing this hydrolysis?
A: Pinacol esters are reversible derivatives and are susceptible to hydrolysis, a reaction accelerated by the presence of water and acid.[2] Standard silica gel is inherently acidic (pKa ≈ 4.5) and can hold a significant amount of adsorbed water. During chromatography, your ester is exposed to this acidic, protic environment for an extended period, promoting its conversion back to the boronic acid and pinacol.[4][11] This is why a compound might appear stable on a TLC plate (short exposure time) but degrade during a column run (long exposure time).
Q3: What is boric acid-impregnated silica gel, and how does it prevent product loss?
A: Impregnating silica gel with boric acid is a highly effective and reproducible method to improve the recovery of boronic esters.[1][9] The likely mechanism involves the boric acid pre-treating the silica surface. It interacts with the reactive silanol groups, effectively "capping" them and presenting a less interactive surface to the boronic ester as it passes through the column. This significantly reduces the over-adsorption that leads to product loss.[2] This technique is effective for both thin-layer and flash column chromatography.[9]
Q4: Can I use a base like triethylamine to improve my purification?
A: Yes, deactivating the silica gel with a non-nucleophilic base like triethylamine (NEt₃) is a common alternative. Typically, 0.5-1% NEt₃ is added to the eluent. The triethylamine neutralizes the acidic silanol sites on the silica surface by forming an ammonium-silicate salt pair. This prevents your Lewis-acidic boronic ester from strongly adsorbing.[12] However, be mindful that this makes the entire system basic, which could be detrimental if your molecule contains other base-sensitive functional groups. Additionally, removing the high-boiling triethylamine from the purified fractions can be challenging.
In-Depth Troubleshooting & Advanced Strategies
This section provides solutions for more challenging separations and introduces alternative materials and methods to enhance your success rate.
Problem: Standard Solutions Aren't Working - My Ester Still Degrades.
If you've tried boric acid-impregnated silica and base-deactivation without success, the inherent stability of your boronic ester may be the issue. Some esters are simply too sensitive for silica gel chromatography under any conditions.
Solution 1: Switch to a More Robust Boronic Ester. The protecting group on the boron atom has a profound impact on its stability. For challenging substrates, consider using a more robust ester from the outset of your synthesis.
| Ester Type | Structure Example | Stability on Silica | Key Advantages & Disadvantages |
| Pinacol (Bpin) | Aryl-B(pin) | Poor to Moderate | Pros: Widely used, readily available. Cons: Prone to hydrolysis and over-adsorption on silica.[2][6] |
| Epin | Aryl-B(Epin) | Excellent | Pros: Steric bulk from ethyl groups protects the boron atom, making it highly stable on silica gel. Often provides higher yields in subsequent couplings.[7][13][14] Cons: Requires synthesis of the B₂Epin₂ reagent. |
| MIDA | Aryl-B(MIDA) | Excellent | Pros: Exceptionally stable, crystalline, free-flowing solids. Universally compatible with silica gel chromatography.[8] Cons: High polarity can sometimes hinder purification from polar impurities.[7] Requires specific deprotection conditions before use in coupling reactions. |
Solution 2: Change the Stationary Phase. If resynthesizing your intermediate is not an option, an alternative stationary phase can be used.
-
Neutral Alumina (Al₂O₃): For less polar boronic esters, neutral alumina is a viable alternative to silica.[5] It lacks the acidic silanol groups responsible for degradation. However, alumina can have its own activity issues, so using Brockmann Grade II or III is recommended to start.
-
Reversed-Phase Silica (C18): If your boronic ester has sufficient hydrophobic character, reversed-phase chromatography is an excellent option. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the non-polar C18 stationary phase does not have the same Lewis basicity as silica, preventing degradation.[15][16]
Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting boronic ester purification challenges.
Caption: Troubleshooting workflow for boronic ester purification.
Key Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method developed by Hitosugi et al. and is highly effective for stabilizing pinacol boronic esters during chromatography.[9]
Causality: This procedure coats the silica gel with boric acid, neutralizing the highly active Lewis basic silanol sites that cause ester degradation and adsorption.
Materials:
-
Silica gel for flash chromatography (e.g., 100 g)
-
Boric acid (H₃BO₃)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Large flask for slurry
-
Filtration apparatus (e.g., large Büchner funnel)
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, this requires dissolving 27.5 g of boric acid in 550 mL of methanol.
-
Impregnation: In a large flask, create a slurry of the 100 g of silica gel in the 550 mL boric acid/methanol solution.
-
Equilibrate: Gently agitate or shake the slurry for 1 hour at room temperature to ensure complete impregnation.
-
Wash: Remove the solvent by filtration. Wash the resulting gel cake thoroughly with ethanol (approx. 600 mL for 100 g of silica) to remove any excess, unbound boric acid.
-
Dry: Dry the treated silica gel under vacuum. A rotary evaporator (60 °C for 1.5-2 hours) or a vacuum oven is ideal. The silica should be a free-flowing powder once completely dry.
-
Store: Store the boric acid-impregnated silica in a sealed container in a desiccator to prevent water absorption. It is now ready to be used for packing a column just like standard silica gel.
Diagram: Mechanism of Protection
The following diagram illustrates the proposed interaction at the silica surface.
Caption: Interaction of boronic esters with silica surfaces.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CSJ Journals. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Li, J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]
-
ChemRxiv. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
- Google Patents. (2016).
-
Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Illinois Experts. (2020). A Mild Method for Making MIDA Boronates. [Link]
-
ResearchGate. (2022). Request PDF: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Toyama. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki−Miyaura Coupling Conditions. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
Reddit. (2015). Alternatives to silica gel or alternative method of purification? [Link]
-
The Royal Society of Chemistry. (Undated). SUPPLEMENTARY INFORMATION for the article. [Link]
-
Restek. (Undated). Troubleshooting Guide. [Link]
-
ResearchGate. (2024). How to purify boronate esters? [Link]
-
Akpinar, E., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. [Link]
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]
-
Akpinar, E., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
ResearchGate. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Phenomenex. (Undated). Troubleshooting Guide. [Link]
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]
-
Reddit. (2017). Purification of boronic acids? [Link]
-
Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
Waters Corporation. (Undated). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
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- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boronic Esters & Removal of Pinacol Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acid pinacol esters (Bpin esters) in their synthetic workflows. A common challenge in reactions that form or use these esters, such as the Miyaura borylation or Suzuki-Miyaura coupling, is the presence of pinacol or related boron-containing byproducts. This resource provides in-depth, field-tested troubleshooting advice and protocols to address these specific purification challenges.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might encounter during the purification of boronic acid pinacol esters, with a focus on removing pinacol and other common impurities.
Issue 1: My boronic ester product is contaminated with pinacol. How do I remove it?
Root Cause Analysis: Pinacol is a frequent byproduct, arising either from the hydrolysis of the desired Bpin ester or from unreacted bis(pinacolato)diboron (B₂pin₂), a common reagent in Miyaura borylation reactions.[1] Its removal can be challenging due to its physical properties.
Solutions & Optimization:
-
Aqueous Workup: For many compounds, a simple aqueous wash can be surprisingly effective. Pinacol has moderate water solubility, which can be exploited during the extraction process. Multiple washes with water or brine can partition the pinacol into the aqueous layer.
-
Recrystallization or Trituration: If your desired boronic ester is a solid, recrystallization is a powerful purification technique.[2] If it is an oil, trituration with a non-polar solvent like hexanes or pentane can be effective. Pinacol may remain dissolved while your product precipitates.[2]
-
Volatilization: Pinacol is volatile and can sometimes be removed under high vacuum, especially if your desired product has a low vapor pressure. Gentle heating can aid this process, but care must be taken to avoid thermal degradation of the product.
Issue 2: My boronic ester is an oil and cannot be recrystallized. Standard silica gel chromatography is not separating it from pinacol.
Root Cause Analysis: Pinacol and many Bpin esters can have similar polarities, leading to co-elution on standard silica gel. Furthermore, Bpin esters can be susceptible to hydrolysis on the acidic surface of silica gel, converting them into more polar boronic acids which then adhere strongly to the baseline.[2][3]
Solutions & Optimization:
-
Boric Acid-Treated Silica Gel: This is a highly effective method to prevent the decomposition and strong adsorption of boronic esters on silica gel.[4][5] The boric acid suppresses the Lewis acidity of the silanol groups, allowing the boronic ester to elute more cleanly and improving recovery.[6]
-
Use of Alternative Stationary Phases:
-
Neutral Alumina: For less polar esters, neutral alumina can be a good alternative to silica gel, mitigating issues of acidic decomposition.[2][7]
-
Reversed-Phase HPLC: For analytical and small-scale preparative separations, reversed-phase HPLC can be effective. However, on-column hydrolysis can still be an issue. Using aprotic diluents and basic mobile phases can help stabilize the ester.[8][9]
-
-
Derivative Formation: A robust strategy is to convert the oily boronic ester into a crystalline solid, which can be easily purified by filtration and then converted back to the desired boronic acid.
-
Transesterification with Diethanolamine (DEA): Reacting the crude Bpin ester with diethanolamine in a non-polar solvent like ether often leads to the precipitation of a stable, crystalline DEA adduct.[10][11] This solid can be filtered, washed, and then hydrolyzed with a mild acid (e.g., 0.1M HCl) to yield the pure boronic acid.[10][11]
-
Caption: Decision workflow for purifying oily boronic esters.
Issue 3: My TLC plate shows my boronic ester streaking or staying at the baseline.
Root Cause Analysis: This is a classic sign of strong interaction between the Lewis acidic boron atom of the ester and the Lewis basic silanol groups on the silica gel surface.[2] This can also indicate hydrolysis to the more polar boronic acid.
Solutions & Optimization:
-
TLC Plate Treatment: Use a boric acid-impregnated TLC plate for analysis to get a more accurate representation of your compound's Rf value.[5]
-
Mobile Phase Modification: Adding a small amount of a polar solvent like methanol or a non-nucleophilic base like triethylamine to your eluent can help to cap the active sites on the silica and improve elution.[2]
-
Staining and Visualization: If your compound is not UV-active, specific stains can help visualize boronic esters.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Miyaura borylation reaction mixture besides pinacol? A1: Besides pinacol and unreacted bis(pinacolato)diboron (B₂pin₂), common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and the corresponding boronic acid from hydrolysis of the ester.[2]
Q2: Can I use my crude boronic acid pinacol ester directly in the next step, like a Suzuki coupling? A2: Often, yes. For many Suzuki-Miyaura couplings, it is possible to use the crude Bpin ester after a simple filtration through a plug of silica gel or Celite to remove the palladium catalyst and inorganic salts.[2] The success of this approach depends on the tolerance of the subsequent reaction to the specific impurities present.[1]
Q3: How do I deprotect my pinacol ester to get the free boronic acid? A3: Several methods exist for the deprotection of Bpin esters.[11]
-
Acidic Hydrolysis: Refluxing with an acid like HCl can be effective.[13]
-
Oxidative Cleavage: Treatment with sodium periodate (NaIO₄) is a common method.[14]
-
Transesterification: This is a versatile method.
Q4: My boronic ester seems to be hydrolyzing during the aqueous workup. How can I prevent this? A4: Pinacol esters are susceptible to hydrolysis, especially under acidic or basic conditions.[3][8] To minimize this, use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly and at a neutral pH. Ensure all glassware is dry and consider performing the workup under an inert atmosphere (e.g., Nitrogen or Argon) if your compound is particularly sensitive.[2]
Section 3: Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is adapted from Hitosugi et al. and is highly effective for minimizing the over-adsorption of pinacol esters during column chromatography.[5]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, approximately 550 mL of this solution is needed.[5]
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[5]
-
Dry the silica gel thoroughly under vacuum, for instance, at 60°C for 1.5 hours, before use.[5]
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This two-step protocol is excellent for purifying oily or problematic Bpin esters by converting them to a filterable solid.[10][11]
Step 1: Formation of the DEA Adduct
-
Dissolve the crude pinacolyl boronic ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution.
-
A white precipitate should form within minutes. Stir the reaction for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.[11]
-
Filter the precipitate, wash it thoroughly with fresh ether, and dry to afford the DEA-boronate adduct.[11]
Step 2: Hydrolysis to the Pure Boronic Acid
-
Suspend the DEA-boronate adduct in diethyl ether.
-
Add a sufficient volume of 0.1 M HCl and stir vigorously for about 20 minutes.[10]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the pure boronic acid.[10]
Caption: Workflow for purification via DEA adduct formation.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Wang, C., & Welch, C. J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1986-1996. [Link]
-
Akkaraju, G. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2815–2820. [Link]
-
Various Authors. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Reddit Community. (2020). Boronic acid pinacol ester deprotection. r/chemistry. [Link]
-
Various Authors. (2022). Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. ResearchGate. [Link]
-
Akkaraju, G. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 187-195. [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
Various Authors. (2025). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. [Link]
-
Leonori, D., & Aggarwal, V. K. (2012). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. The Royal Society of Chemistry. [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Reddit Community. (2019). Removing pinacol from a Miyaura Borylation. r/chemistry. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
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- 5. academic.oup.com [academic.oup.com]
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- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of Butenyl Dioxaborolane
Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura cross-coupling of butenyl dioxaborolane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C(sp²)–C(sp²) bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[1][2] However, the coupling of alkenylboron reagents like butenyl dioxaborolane can present unique challenges, from catalyst deactivation to competing side reactions. This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) complex. Electron-rich ligands on the palladium center facilitate this step, especially for less reactive electrophiles like chlorides.[2][4]
-
Transmetalation: The organic group from the butenyl dioxaborolane is transferred to the Pd(II) complex. This step is crucial and requires activation of the organoboron species by a base.[2][5][6] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base forms a more nucleophilic boronate species, facilitating the transfer.[5][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][3] Bulky ligands often promote this final step.[2][4]
Below is a diagram illustrating this fundamental process.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses common experimental failures in a direct Q&A format.
Problem: Low or No Product Yield
Q: My reaction is not yielding any product, or the yield is very low. What are the first things to check?
A: When faced with a low or zero-yield reaction, a systematic check of your reagents and conditions is the best approach.
-
Catalyst System: Is the palladium source and ligand appropriate for your substrates? Less reactive electrophiles, like aryl chlorides, require more electron-rich and bulky ligands (e.g., Buchwald ligands, N-heterocyclic carbenes) compared to aryl bromides or iodides.[4] Ensure your catalyst isn't degraded. Pd(PPh₃)₄, for example, is sensitive to air and light.
-
Base: The base is not just a spectator; it's essential for activating the boronic ester.[5][6] Ensure you are using a suitable base (carbonates and phosphates are common choices) and that it is sufficiently anhydrous if required, or that the correct amount of water is present for aqueous systems.[5][8] The solubility of the base in the reaction medium is also critical.
-
Solvent and Degassing: Suzuki couplings are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[4] Ensure your solvent is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen). Common solvents include toluene, dioxane, or THF, often with water as a co-solvent to dissolve the inorganic base.[4][9]
-
Reagent Quality: Verify the purity and stability of your butenyl dioxaborolane and your electrophile. Alkenylboronates can be susceptible to protodeboronation, especially under acidic conditions or in the presence of excess water.[4]
Q: I suspect my catalyst is inactive. How can I troubleshoot this?
A: Catalyst inactivity is a frequent issue. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4]
-
Pre-catalyst Choice: Consider using modern, air-stable palladium pre-catalysts (e.g., Buchwald or PEPPSI-type pre-catalysts). These are designed for easier handling and generate the active Pd(0) species in situ, often leading to more reproducible results.[4][10]
-
Ligand Selection: The ligand stabilizes the Pd(0) species.[2][4] If using a simple palladium salt like Pd(OAc)₂ or Pd₂(dba)₃, the choice of phosphine ligand is critical. Electron-rich and bulky phosphines, such as SPhos or XPhos, can enhance catalyst stability and activity, especially for challenging couplings.[1][11]
-
Ligand-to-Metal Ratio: For in-situ generated catalysts, the ligand-to-palladium ratio is important. A common starting point is a 2:1 or 4:1 ratio of monodentate ligand to palladium.
Q: Could the issue be with my butenyl dioxaborolane reagent?
A: Yes, the stability and purity of the organoboron reagent are paramount.
-
Protodeboronation: Butenyl dioxaborolane can undergo protodeboronation (cleavage of the C-B bond by a proton source), especially if the reaction medium is acidic or contains excessive water.[4] This side reaction consumes your starting material. Using a milder base like KF or ensuring anhydrous conditions (if compatible with your system) can sometimes mitigate this.[6][12]
-
Stability: While boronic esters (like the dioxaborolane) are generally more stable than boronic acids, they can still degrade upon storage.[13][14] It's advisable to use fresh or properly stored reagents. If stability is a persistent issue, consider converting the boronic ester to a more robust potassium alkenyltrifluoroborate salt, which can be more resistant to protodeboronation.[2][13]
Problem: Formation of Byproducts
Q: I'm observing significant homocoupling of my boronic ester. What causes this and how can I prevent it?
A: Homocoupling (R²-R²) is a common side reaction where two molecules of the organoboron reagent couple together. This is often promoted by the presence of Pd(II) species and oxygen.[4]
-
Thorough Degassing: The most effective way to minimize homocoupling is to rigorously exclude oxygen from your reaction. Ensure your solvent is properly degassed and maintain a positive pressure of an inert gas throughout the experiment.
-
Use of Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, as Pd(II) pre-catalysts that are inefficiently reduced to Pd(0) can promote this side reaction.[4]
Q: A major byproduct is the protodeboronated starting material. What conditions favor this side reaction and how can I minimize it?
A: As mentioned earlier, protodeboronation is the cleavage of the C-B bond. This is particularly problematic with heteroaryl boronic acids but can also affect alkenylboronates.[4]
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of this side reaction. Sometimes, switching to a non-aqueous system with a base like KF or CsF can be effective.[6]
-
Reagent Stability: Using more stable boronate derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates, can be an excellent strategy if protodeboronation is a persistent issue.[2]
Problem: Reaction Reproducibility
Q: My reaction works sometimes but not others. What are the common sources of irreproducibility?
A: Irreproducibility often points to subtle variations in reaction setup and reagent quality.
-
Atmosphere Control: Inconsistent degassing or inert atmosphere control is a primary culprit. A small leak in your apparatus can introduce enough oxygen to kill the catalyst.
-
Reagent Purity/Water Content: The water content in your solvent or base can be a critical, and often overlooked, variable. Anhydrous reactions with bases like K₃PO₄ may require a stoichiometric amount of water to function correctly.[8] Conversely, too much water can lead to side reactions.
-
Base Quality: The physical properties of the base, such as particle size, can affect its reactivity and solubility, leading to inconsistent results. Grinding the base to a fine powder can sometimes improve reproducibility.[8]
Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium precursor and ligand for my specific substrates?
A: The choice is a balance between reactivity, stability, cost, and ease of handling. A decision-making workflow can be helpful.
Caption: Decision-making workflow for catalyst system selection.
Q: What is the role of the ligand, and how do I select one?
A: The ligand is arguably the most critical component for tuning reactivity and stability.[2][4] It fulfills several roles:
-
Stabilizes the Pd(0) center , preventing decomposition into palladium black.[4]
-
Modulates electronic properties: Electron-rich ligands (like alkylphosphines) donate electron density to the palladium, which promotes the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[3][4]
-
Modulates steric properties: Bulky ligands (like SPhos or t-Bu₃P) increase the spatial crowding around the metal center, which facilitates the final reductive elimination step to release the product.[2][3][4]
For many standard couplings of butenyl dioxaborolane with aryl bromides, triphenylphosphine (PPh₃) is a good starting point. For more challenging substrates (e.g., electron-rich or sterically hindered partners, or aryl chlorides), a switch to more sophisticated, bulky, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) is often necessary.[1][3][11]
Q: Which base should I choose for my reaction?
A: The base is essential for the transmetalation step.[5] The choice depends on the substrates' sensitivity and the solvent system.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and are typically used in aqueous/organic solvent mixtures.[5] Cesium carbonate is more soluble and basic, often giving better results for difficult couplings.
-
Phosphates (K₃PO₄): A strong base that is often effective in anhydrous conditions, particularly for coupling alkylboron reagents.[5][8]
-
Fluorides (KF, CsF): Milder bases that can be useful when substrates are sensitive to stronger bases. They are often used in anhydrous conditions.[6]
Q: What is the best solvent system for the Suzuki-Miyaura coupling of butenyl dioxaborolane?
A: There is no single "best" solvent. The choice depends on the solubility of the reagents and the required reaction temperature.
-
Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O): These are very common. The organic solvent dissolves the substrates and catalyst, while the aqueous layer dissolves the inorganic base, facilitating the reaction at the interface.[4][9]
-
Polar Aprotic Solvents (e.g., DMF, THF): These can dissolve all components and are often used for homogeneous reactions.[9] However, their coordinating ability can sometimes influence the catalytic cycle.[15][16]
-
"Green" Solvents: Alcohols or even purely aqueous systems are being increasingly used to improve the environmental profile of the reaction.[17][18]
Data & Protocols
Data Tables
Table 1: Comparison of Common Palladium Precursors
| Palladium Source | Oxidation State | Common Use | Pros | Cons |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Pd(0) | General purpose | Active, no ligand needed | Air and light sensitive |
| Pd₂(dba)₃ | Pd(0) | In-situ catalyst generation | Good source of Pd(0) | Requires separate ligand |
| Pd(OAc)₂ | Pd(II) | In-situ catalyst generation | Air-stable, common, cheap | Requires in-situ reduction |
| PdCl₂(dppf) | Pd(II) | Pre-formed complex | Air-stable, reliable | Ligand is fixed |
| Buchwald Pre-catalysts | Pd(II) | Challenging couplings | Air-stable, highly active | Higher cost |
Table 2: Guide to Phosphine Ligand Selection
| Ligand Type | Example(s) | Key Feature(s) | Typical Application |
|---|---|---|---|
| Triarylphosphine | PPh₃, P(o-tol)₃ | Moderately electron-donating | Standard, unhindered couplings |
| Trialkylphosphine | PCy₃, P(t-Bu)₃ | Very electron-rich, bulky | Couplings with aryl chlorides |
| Dialkylbiarylphosphine | SPhos, XPhos, RuPhos | Very bulky, electron-rich | Sterically hindered substrates, high activity |
| Ferrocenylphosphine | dppf | Bidentate, robust | General purpose, good stability |
Table 3: Performance of Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvent System | Comments |
|---|---|---|---|
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard, widely used, cost-effective.[5] |
| Cs₂CO₃ | Strong | Toluene/H₂O, Dioxane/H₂O | More effective for difficult couplings due to higher basicity and solubility.[5] |
| K₃PO₄ | Strong | Anhydrous Toluene, Dioxane | Often the base of choice for coupling sp³-hybridized boranes; can require some water.[5][8] |
| KF | Weak | Anhydrous THF, Dioxane | Useful for base-sensitive substrates; less prone to cause ester hydrolysis.[6][12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol is designed for parallel screening to identify the optimal catalyst system for a new reaction.
-
Setup: In an array of reaction vials inside a glovebox, add the aryl/vinyl halide (0.1 mmol, 1.0 equiv) and a stirrer bar to each vial.
-
Catalyst Addition: To each vial, add the selected palladium pre-catalyst (1-5 mol%) and ligand (if required). Use a different catalyst/ligand combination for each vial.
-
Reagent Addition: Add the butenyl dioxaborolane (0.12 mmol, 1.2 equiv) and the chosen base (0.2 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (1.0 mL) to each vial.
-
Reaction: Seal the vials, remove the array from the glovebox, and place it on a pre-heated stirring block at the desired temperature (e.g., 80-100 °C).
-
Monitoring & Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at set time points (e.g., 1h, 4h, 12h) to determine conversion and identify the most promising conditions.
Protocol 2: A Standard Protocol for Coupling of Butenyl Dioxaborolane with an Aryl Bromide
This protocol serves as a robust starting point for a typical coupling.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), butenyl dioxaborolane (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Suzuki reaction.
- Batey, R. A., et al. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(19), 7542–7545.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 616-623.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Jensen, K. F., et al. (2016).
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Hartwig, J. F., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(1), 269–280.
- Organic Chemistry Portal. Suzuki Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Glorius, F., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(35), 24042–24052.
- Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9478-9491.
- Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(45), 14769-14778.
- Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Liu, X., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(1), 117-124.
- Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42, 9478-9491.
- Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(11), 3450.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- ResearchGate. Effect of solvent on the Suzuki reaction.
- ResearchGate. (2025, August 5).
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- FUJIFILM Wako Chemicals. Boronic Acid Compounds for Suzuki Coupling Reaction.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
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Validation & Comparative
A Comparative Guide to the Characterization of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical overview of the essential characterization methods for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile alkenyl boronic ester. We will explore the causality behind selecting specific analytical techniques, present comparative data against alternative synthetic reagents, and furnish detailed, field-proven experimental protocols. The objective is to equip researchers with the necessary framework to rigorously validate the quality, purity, and stability of this critical building block, ensuring reproducibility and success in downstream synthetic applications.
Strategic Importance of Alkenyl Boronic Esters
This compound, also known as (3-buten-1-yl)boronic acid pinacol ester, is a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as an efficient donor of the butenyl moiety to construct complex organic molecules.[2] The pinacol ester functional group confers significant advantages over the corresponding boronic acid, including enhanced stability towards hydrolysis and oxidation, better solubility in organic solvents, and simplified handling.[3]
The integrity of this reagent is paramount; its purity, structural identity, and stability directly dictate the efficiency, yield, and impurity profile of subsequent synthetic transformations. An uncharacterized or impure batch can lead to failed reactions, irreproducible results, and complex purification challenges, wasting valuable resources and time. This guide, therefore, focuses on a multi-modal characterization workflow designed to provide a comprehensive and reliable assessment of the reagent's quality.
Core Characterization Methodologies: A Multi-Pronged Approach
A single analytical technique is insufficient to fully ascertain the quality of a boronic ester. A robust characterization strategy integrates spectroscopic and chromatographic methods to build a cohesive and validated profile of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for unambiguous structure elucidation and purity assessment.
-
¹H NMR Spectroscopy: Provides detailed information about the proton environment. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values for each distinct proton.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule. A key diagnostic feature is the carbon atom attached to the boron, which often appears as a very broad signal or is not observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus.[4]
-
¹¹B NMR Spectroscopy: Directly probes the local environment of the boron atom. For a pinacol ester, a single, relatively sharp peak is expected in the characteristic chemical shift range for tetracoordinate boronate esters, providing definitive evidence of the correct boron species.[5][6]
-
Quantitative NMR (qNMR): For absolute purity determination, qNMR is an indispensable primary analytical method.[7] By integrating the signal of a certified internal standard of known concentration against a specific resonance from the analyte, one can determine the precise purity without needing an identical analytical standard of the target compound.[8] This is particularly valuable in early-stage development and for qualifying new batches of reagents.[7]
Table 1: Typical NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | =CH₂ | 5.75 - 5.90 | m |
| -CH= | 4.90 - 5.05 | m | |
| -CH₂-CH= | ~2.15 | q | |
| -CH₂-B | ~0.78 | t | |
| -C(CH₃)₂ | ~1.24 | s | |
| ¹³C | -CH= | ~139.5 | |
| =CH₂ | ~113.8 | ||
| -C(CH₃)₂ | ~83.1 | ||
| -CH₂-CH= | ~29.5 | ||
| -C(CH₃)₂ | ~24.8 | ||
| -CH₂-B | Not observed (broad) | ||
| ¹¹B | B-O | 25 - 35 | s |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Integrity Verification
MS is essential for confirming the molecular weight and identifying potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for this compound due to its volatility.[9] GC provides excellent separation of the main component from volatile impurities (e.g., residual solvents, starting materials), while the mass spectrometer provides the molecular weight and fragmentation pattern for positive identification.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[4]
Table 2: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
| GC-MS (EI) | [M]⁺ | 182.15 |
| HRMS (ESI) | [M+H]⁺ | 183.1547 |
Chromatographic Purity Assessment
While GC is ideal, HPLC can also be used, though it requires special considerations. Boronic esters, particularly those of electron-deficient aryl rings, are susceptible to hydrolysis to their corresponding boronic acids on silica-based reversed-phase columns under typical acidic conditions.[2][12]
Causality Behind Method Choice: To mitigate this on-column degradation, a non-aqueous, aprotic sample diluent (e.g., acetonitrile) should be used.[2] Furthermore, employing a highly basic mobile phase (e.g., pH > 10) can stabilize the pinacol ester during analysis.[12] This strategic choice prevents the formation of the poorly retained boronic acid, ensuring accurate purity determination.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid method to confirm the presence of key functional groups.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=C Stretch | ~1640 | Alkene |
| B-O Stretch | 1350 - 1380 | Boronic Ester |
| C-H Stretch | 2850 - 3080 | Alkyl and Vinylic |
Performance Comparison with Alternative Reagents
The choice of a butenylation reagent depends on the specific requirements of the reaction, including functional group tolerance, required reactivity, and handling constraints.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Target: Butenyl Pinacol Ester | C₁₀H₁₉BO₂ | Good stability, soluble in organic solvents, well-behaved in Suzuki coupling. | Can be an oil, potentially sensitive to silica gel chromatography.[3] |
| Butenylboronic Acid | C₄H₉BO₂ | Often a solid, atom economical. | Prone to dehydration to form boroxine trimers, complicating stoichiometry and characterization.[13] |
| Potassium Butenyltrifluoroborate | C₄H₈BF₃K | Highly stable, crystalline solid, easy to handle, air and moisture stable. | May require specific activation protocols for cross-coupling. |
| 3-Butenylmagnesium Bromide | C₄H₇BrMg | Highly reactive, inexpensive. | Extremely moisture and air-sensitive, low functional group tolerance, difficult to handle and quantify. |
The workflow below illustrates the decision-making process for selecting and validating a butenylation reagent.
Caption: Comprehensive characterization workflow for quality control.
Conclusion
The robust characterization of this compound is not merely a procedural formality but a critical step in ensuring the success of complex synthetic campaigns. By employing a synergistic combination of NMR spectroscopy (¹H, ¹³C, ¹¹B, and qNMR), GC-MS, and IR spectroscopy, researchers can confidently verify the structure, purity, and quality of this essential reagent. Understanding its performance characteristics relative to alternatives like boronic acids and trifluoroborates allows for informed decisions that enhance reaction outcomes and reproducibility. The protocols and data presented herein provide a validated framework for the comprehensive quality control of this versatile synthetic building block.
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Boryczko, S., et al. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Retrieved from
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Lin, C.-H., et al. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Retrieved from
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- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
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A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Isomeric/Saturated Analogs
Introduction
Alkenyl and alkyl boronic esters are foundational reagents in modern organic synthesis, prized for their versatility, stability, and broad functional group tolerance. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. The 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a homoallylic boronic ester, is a valuable building block, providing a four-carbon chain with a terminal double bond amenable to further transformations.
Accurate structural verification of such reagents is paramount to ensure reaction success and product purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. However, subtle isomeric and structural similarities between related boronic esters can lead to ambiguity in spectral interpretation. This guide provides an in-depth comparison of the ¹H and ¹³C NMR data for this compound, its internal alkene isomer, (E)-2-(but-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its saturated analog, 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. By highlighting the diagnostic spectral signatures of each, this document serves as a practical reference for researchers in synthetic chemistry and drug development.
Structural Comparison of Analytes
The key to differentiating these compounds via NMR lies in the distinct electronic environments of the protons and carbons within their respective four-carbon chains. The position of the double bond, or its absence, creates unique chemical shifts and coupling patterns.
A Senior Application Scientist's Guide: Performance Analysis of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, organoboron reagents are indispensable tools, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic chemistry.[1][2] The choice of the boron reagent—traditionally a boronic acid or its more stable ester counterpart—is a critical decision that dictates reaction efficiency, scope, and functional group tolerance.[3][4] This guide provides an in-depth comparison of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a unique bifunctional building block, against other common classes of boronic esters. We will dissect the interplay between stability and reactivity, supported by experimental data, and explore the unique synthetic pathways this reagent unlocks.
The Boronic Ester Landscape: A Stability vs. Reactivity Paradigm
Boronic acids (R-B(OH)₂) are generally highly reactive in palladium-catalyzed cross-coupling reactions.[4][5] This reactivity, however, is often coupled with poor stability, making them susceptible to decomposition via pathways like protodeboronation and oxidation.[3][6] The conversion to boronic esters, particularly pinacol esters (Bpin), provides a robust solution, yielding crystalline, chromatography-stable solids that are easier to handle and store.[3][7] This enhanced stability comes at the cost of attenuated reactivity, as the ester must typically hydrolyze in situ to the more active boronic acid for the catalytic cycle to proceed efficiently, although direct transmetalation from the ester is also possible.[4][8]
The subject of this guide, this compound, is a pinacol ester distinguished by two key features: an sp³-hybridized carbon-boron bond and a terminal alkene. This structure places it in a unique position compared to the more commonly utilized aryl, vinyl, or saturated alkyl boronic esters.
| Boronic Ester Class | General Structure | Key Characteristics |
| Aryl Pinacol Ester | Ar-Bpin | High stability, moderate to high reactivity in Suzuki coupling. Widely used. |
| Vinyl Pinacol Ester | (R)₂C=C(R)-Bpin | Moderate stability, prone to protodeboronation. High reactivity. |
| Saturated Alkyl Pinacol Ester | Alkyl-Bpin | Lower reactivity, requires specialized catalytic systems for efficient coupling. |
| 2-(But-3-en-1-yl) Pinacol Ester | H₂C=CH(CH₂)₂-Bpin | Combines features of an alkylboronate with a reactive alkene handle for orthogonal functionalization. |
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The transmetalation step in the Suzuki-Miyaura catalytic cycle is highly sensitive to the nature of the organic group attached to the boron atom. The general reactivity trend is Aryl > Alkenyl > Alkyl. This is largely due to the electronic properties of the carbon atom bonded to boron; the higher s-character of sp²-hybridized carbons (in aryl and alkenyl esters) increases the polarization of the C-B bond and facilitates transfer to the palladium center.[5]
B-alkyl boronic esters, such as our topic compound, are notoriously less reactive than their B-aryl counterparts. Efficient coupling of B-alkyl reagents often requires more specialized conditions, such as the use of highly active phosphine ligands or different base systems, to achieve satisfactory yields.
Illustrative Reaction:
| Boronic Ester (R-Bpin) | Coupling Partner (Ar-X) | Typical Conditions | Relative Reactivity/Yield | Rationale |
| 4-Methoxyphenyl-Bpin | 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | High | Facile transmetalation of sp²-carbon. |
| (E)-Hex-1-enyl-Bpin | 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | High | Facile transmetalation of sp²-carbon. |
| 2-(But-3-en-1-yl)-Bpin | 4-Bromotoluene | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | Moderate | Slower transmetalation of sp³-carbon requires a stronger base and a more robust catalyst system. |
| n-Butyl-Bpin | 4-Bromotoluene | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | Moderate | Similar reactivity to the butenyl analogue, highlighting the challenge of B-alkyl coupling. |
This comparative sluggishness is not a flaw but a feature to be understood and leveraged. The key advantage of 2-(but-3-en-1-yl)-Bpin is not its speed in cross-coupling, but the orthogonality of its two reactive sites.
The Power of Orthogonal Reactivity: A Two-Stage Synthetic Workflow
The true value of this compound lies in its ability to act as a linchpin for sequential, distinct transformations. A researcher can first perform a Suzuki-Miyaura coupling to form a complex carbon skeleton and then exploit the terminal alkene for a wide range of subsequent reactions.
This workflow enables the construction of complex molecular architectures that would be difficult to access using other building blocks.
Caption: Sequential reaction workflow enabled by 2-(but-3-en-1-yl)-Bpin.
This dual functionality is particularly valuable in the synthesis of macrocycles (via Ring-Closing Metathesis), functionalized alcohols (via hydroboration/oxidation), and other complex scaffolds relevant to drug discovery and materials science.
Experimental Protocols
The following protocols are representative and serve as a starting point. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-(But-3-en-1-yl)-Bpin with an Aryl Bromide
Objective: To synthesize 4-(but-3-en-1-yl)benzonitrile.
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (214 mg, 1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Post-Coupling Ring-Closing Metathesis (RCM)
Objective: To synthesize a dihydronaphthalene derivative from a suitable precursor made via Protocol 1. (This assumes the aryl halide used had an appropriately placed vinyl group).
Methodology:
-
Dissolve the aryl-substituted butene product (from a reaction analogous to Protocol 1, e.g., 1-bromo-2-vinylbenzene as the starting halide; 0.5 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.
-
Bubble argon through the solvent for 15-20 minutes to degas.
-
Add Grubbs' Catalyst 2nd Generation (e.g., 1-2 mol%, ~4-8 mg).
-
Heat the reaction to reflux (approx. 40 °C) and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After cooling, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclized product.
Mechanistic Considerations and Causality
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The key to successful coupling lies in facilitating the transmetalation step. For less reactive alkylboronic esters, several factors are critical:
-
Choice of Base: Stronger, non-nucleophilic bases like K₃PO₄ are often more effective than weaker bases like Na₂CO₃. They promote the formation of the more nucleophilic 'ate' complex (R-B(OH)₃⁻), which is believed to be the active species in transmetalation.[9]
-
Ligand Selection: Electron-rich, bulky phosphine ligands (like those in dppf) stabilize the palladium center and promote both oxidative addition and reductive elimination, increasing overall catalytic turnover.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or THF are typically preferred for these more challenging couplings.
Conclusion and Outlook
This compound is more than just another B-alkyl reagent. While it exhibits the expected moderate reactivity in Suzuki-Miyaura couplings characteristic of its class, its true strength is the synthetic versatility afforded by its terminal alkene. For the medicinal chemist or materials scientist, this reagent offers a reliable and powerful tool for building molecular complexity in a planned, stepwise fashion. By understanding the specific catalytic conditions required for the initial C-C bond formation, researchers can unlock the full potential of the butenyl group for a vast array of subsequent, value-adding transformations. The strategic application of such bifunctional reagents is a key enabler for innovation in drug development and advanced materials.
References
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Mattesson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. Retrieved from [Link][10]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved from [Link][8]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link][11]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Boronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1166–1189. Retrieved from [Link][12]
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ACS Fall 2023. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link][6]
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Zhang, Z., et al. (2022). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link][5]
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Smajić, S., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link][1][13]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][9]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Esters in Modern Organic Synthesis. Retrieved from [Link][7]
-
Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions. Retrieved from [Link]
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A Head-to-Head Comparison for the Modern Synthetic Chemist: Butenyl Pinacol Boronate vs. Butenyl MIDA Boronate
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, influencing stability, reactivity, and substrate scope. Among the diverse array of boronic acid derivatives, pinacol esters have long been the workhorses of synthetic chemistry. However, the emergence of N-methyliminodiacetic acid (MIDA) boronates has offered a compelling alternative, particularly for challenging substrates. This guide provides a detailed comparison of butenyl pinacol boronate and butenyl MIDA boronate, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Butenyl Pinacol Boronate | Butenyl MIDA Boronate |
| Structure | Trigonal planar boron | Tetrahedral, sp³-hybridized boron |
| Stability | Moderate; susceptible to protodeboronation | High; indefinitely stable at the benchtop |
| Purification | Amenable to chromatography, but can degrade on silica | Highly compatible with silica gel chromatography |
| Reactivity in Suzuki Coupling | Directly reactive | Requires in situ deprotection (slow release) |
| Ideal Use Cases | Standard, robust cross-couplings | Iterative cross-coupling, synthesis with unstable substrates |
Structural and Stability Considerations: A Tale of Two Borons
The fundamental difference between butenyl pinacol boronate and its MIDA counterpart lies in the coordination at the boron center. This structural variance has profound implications for their stability and reactivity.
Butenyl Pinacol Boronate features a trigonal planar, sp²-hybridized boron atom. While the pinacol group offers more steric bulk and stability compared to a free boronic acid, the vacant p-orbital on the boron atom still renders it susceptible to protodeboronation, especially under basic aqueous conditions or during prolonged exposure to silica gel during purification.[1][2]
Butenyl MIDA Boronate , in contrast, possesses a tetrahedral, sp³-hybridized boron center due to the dative bond from the nitrogen atom of the MIDA ligand.[3] This coordination effectively shields the boron, significantly enhancing its stability. MIDA boronates are generally crystalline, free-flowing solids that are remarkably stable to air, moisture, and chromatography, making them ideal for long-term storage and multi-step syntheses.[4][5]
Diagram: Structural Comparison
Caption: Chemical structures of butenyl pinacol boronate and butenyl MIDA boronate.
Performance in Suzuki-Miyaura Cross-Coupling
The differing stabilities and structures of these boronates dictate their behavior in the catalytic cycle of the Suzuki-Miyaura reaction.
Butenyl Pinacol Boronate: The Direct Approach
Butenyl pinacol boronate is a direct participant in the Suzuki-Miyaura coupling. Under basic conditions, the boronate ester can undergo transmetalation with the palladium catalyst, either directly or after hydrolysis to the corresponding boronic acid.[6][7] This direct reactivity makes it a straightforward choice for many standard cross-coupling reactions.
Butenyl MIDA Boronate: The "Slow-Release" Strategy
The robustness of the MIDA ligand means that butenyl MIDA boronate is unreactive under anhydrous Suzuki-Miyaura conditions.[8] To participate in the catalytic cycle, the MIDA group must be cleaved to generate the reactive boronic acid in situ. This is typically achieved using mild aqueous base, leading to a "slow-release" of the boronic acid into the reaction mixture.[9][10] This controlled release can be highly advantageous, particularly when dealing with unstable boronic acids that would otherwise decompose under the reaction conditions.[11]
This unique reactivity profile makes butenyl MIDA boronate exceptionally well-suited for iterative cross-coupling strategies, where a molecule is built up in a stepwise fashion.[3][12] The MIDA-protected boronate can be carried through multiple reaction steps and then activated for coupling at the desired stage.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura cycle highlighting the additional deprotection step for MIDA boronates.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for a Suzuki-Miyaura coupling using both butenyl pinacol boronate and butenyl MIDA boronate.
Protocol 1: Suzuki-Miyaura Coupling with Butenyl Pinacol Boronate
Reaction: Coupling of 4-bromoanisole with (E)-but-1-en-1-ylboronic acid pinacol ester.
Materials:
-
4-bromoanisole
-
(E)-but-1-en-1-ylboronic acid pinacol ester
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole (1.0 mmol), (E)-but-1-en-1-ylboronic acid pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Butenyl MIDA Boronate
Reaction: Coupling of 4-bromoanisole with (E)-but-1-en-1-ylboronic acid MIDA ester.
Materials:
-
4-bromoanisole
-
(E)-but-1-en-1-ylboronic acid MIDA ester
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), (E)-but-1-en-1-ylboronic acid MIDA ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium phosphate (3.0 mmol).
-
Add dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Comparative Experimental Workflow
Caption: Workflow comparison for Suzuki-Miyaura coupling using pinacol and MIDA boronates.
Conclusion and Recommendations
Both butenyl pinacol boronate and butenyl MIDA boronate are valuable reagents for the synthesis of butenyl-substituted compounds via Suzuki-Miyaura cross-coupling. The choice between them should be guided by the specific requirements of the synthetic route.
Choose Butenyl Pinacol Boronate for:
-
Standard, one-off Suzuki-Miyaura couplings where the boronate is used directly after preparation or purchase.
-
Reactions where high reactivity is desired and potential instability is not a major concern.
Choose Butenyl MIDA Boronate for:
-
Multi-step syntheses where the boronate functionality needs to be carried through several transformations.
-
Iterative cross-coupling strategies for the construction of complex molecules.
-
Couplings involving sensitive substrates where the slow release of the boronic acid can improve yields and minimize side reactions.
-
Situations requiring a robust, bench-stable, and easily purifiable boron reagent.
The enhanced stability and unique reactivity profile of MIDA boronates have expanded the toolbox of synthetic chemists, enabling the construction of molecules that were previously challenging to access. By understanding the fundamental differences between these two classes of organoboron reagents, researchers can make more informed decisions and design more efficient and robust synthetic strategies.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. Available from: [Link]
-
iterative cross-coupling with mida boronates by eric paul gillis dissertation. Available from: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available from: [Link]
-
(PDF) MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Available from: [Link]
-
(PDF) Use of N -methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers - ResearchGate. Available from: [Link]
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Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules - ACS Publications. Available from: [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available from: [Link]
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Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. Available from: [Link]
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MIDA boronate | Chem-Station Int. Ed. Available from: [Link]
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A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - MDPI. Available from: [Link]
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Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH. Available from: [Link]
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Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Available from: [Link]
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Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides - SciSpace. Available from: [Link]
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Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Alternatives for Homoallyl Boronic Esters
Topic: A Comparative Analysis of Alternative Reagents to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a pinacol ester of homoallylic boronic acid, is a valuable reagent for introducing the but-3-en-1-yl moiety in organic synthesis, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2] However, the operational parameters of modern synthetic chemistry—spanning from high-throughput screening to complex, multi-step natural product synthesis—demand a broader palette of reagents with diverse stability, reactivity, and handling characteristics. Boronic esters, while immensely useful, can be susceptible to hydrolysis and protodeboronation, potentially complicating stoichiometry and purification.[3][4]
This guide provides an in-depth comparison of viable alternatives, focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will explore the fundamental chemical principles governing their performance, present comparative experimental data, and provide validated protocols to empower researchers to select the optimal reagent for their specific synthetic challenge.
The Homoallyl Boron Landscape: A Comparative Overview
The utility of any organoboron reagent hinges on a delicate balance between stability for storage and handling, and sufficient reactivity for the desired transformation.[5] The parent compound, this compound, represents the workhorse class of pinacol boronic esters. Its alternatives primarily address the inherent limitations of the trigonal, sp²-hybridized boron center.
-
Pinacol Boronic Esters: These are the most common type of boronic esters used for Suzuki-Miyaura coupling.[6] While the bulky pinacol group offers more stability than a simple boronic acid, the empty p-orbital on the boron atom still renders it susceptible to degradation.[4]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts feature a tetracoordinate, sp³-hybridized boron atom.[3] The formation of this stable, anionic borate complex dramatically enhances stability to air, moisture, and chromatography.[7][8] They are typically crystalline, free-flowing solids that can be stored indefinitely at room temperature, a significant advantage over many boronic acids and esters.[3][7]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates also feature a tetracoordinate boron center, shielded by a dative bond from the nitrogen atom of the MIDA ligand.[4][9] This protection strategy makes them exceptionally robust, rendering them stable to a wide array of synthetic conditions, including anhydrous cross-coupling, oxidation, and chromatography.[9][10][11] This stability allows for multi-step synthesis on a molecule containing the MIDA boronate, which can be unmasked for a final cross-coupling step.[10]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a common application for all discussed boron reagents.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: Performance and Properties
The choice of reagent is dictated by the specific demands of the synthesis. A rapid, one-step coupling might favor a trifluoroborate, while a lengthy synthesis requiring a protected boronic acid would be an ideal application for a MIDA boronate.
| Feature | 2-(But-3-en-1-yl)-...dioxaborolane (Pinacol Ester) | Potassium (But-3-en-1-yl)trifluoroborate | (But-3-en-1-yl) MIDA Boronate |
| Structure | Trigonal Boron (sp²) | Tetrahedral Boron (sp³) | Tetrahedral Boron (sp³) |
| Stability | Moderate. Susceptible to hydrolysis and protodeboronation.[4] | High. Crystalline solid, stable to air and moisture.[3][7] | Exceptional. Stable to chromatography and many reaction conditions.[9][10] |
| Handling | Often handled as a liquid or low-melting solid. Requires inert atmosphere for long-term storage. | Easy to handle, free-flowing crystalline solid. Can be stored on the benchtop.[7] | Easy to handle, crystalline solid. Indefinitely stable on the benchtop.[11] |
| Reactivity | Directly reactive in Suzuki-Miyaura coupling. | Requires activation with a base for transmetalation.[6] | Inert to coupling conditions. Requires a separate, mild aqueous base deprotection step to release the boronic acid.[10][12] |
| Key Advantage | Widely available and utilized. Well-established reactivity. | Enhanced stability, ease of handling, and purification.[3][8] | Enables iterative cross-coupling and multi-step synthesis with a masked boronic acid functionality.[10][11] |
Diagram 2: Reagent Selection Workflow
This decision tree guides the researcher to the most appropriate homoallylating agent based on synthetic requirements.
Caption: A decision-making workflow for selecting the optimal homoallyl boron reagent.
Experimental Protocols & Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, well-rationalized protocols. The following methods are presented with explanations for key steps, providing a self-validating framework.
Protocol 1: Synthesis of Potassium (But-3-en-1-yl)trifluoroborate
This procedure adapts the general method for converting boronic acids/esters to trifluoroborates using potassium hydrogen fluoride (KHF₂).[3][7] The driving force is the formation of the thermodynamically stable tetrafluoroborate anion.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.5 M). Rationale: Methanol is a suitable solvent for both the boronic ester and the KHF₂ solution.
-
Fluorination: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq) dropwise. A white precipitate should form immediately. Rationale: A stoichiometric excess of KHF₂ ensures complete conversion to the trifluoroborate salt. The low solubility of the product in methanol/water drives the reaction to completion.
-
Stirring & Isolation: Stir the resulting slurry at room temperature for 30-60 minutes.
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid sequentially with cold methanol/water (1:1), then diethyl ether to remove any unreacted starting material and water. Rationale: The washing steps are critical for removing impurities without significantly dissolving the desired product.
-
Drying: Dry the crystalline solid under high vacuum to yield potassium (but-3-en-1-yl)trifluoroborate.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (But-3-en-1-yl)trifluoroborate
This protocol outlines a general procedure for the cross-coupling of the stable trifluoroborate salt with an aryl halide.
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 eq), potassium (but-3-en-1-yl)trifluoroborate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-3 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq). Rationale: An excess of the boronate component is often used to ensure full consumption of the more valuable coupling partner. The base is crucial for the transmetalation step.[6]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a suitable degassed solvent system, often a mixture like Toluene/Water or Dioxane/Water. Rationale: The presence of water can be beneficial for the solubility of the base and aids in the catalytic cycle.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 3: Synthesis and Deprotection Pathways
This diagram shows the interconversion between the different classes of organoboron reagents, highlighting their synthetic relationships.
Caption: Synthetic routes connecting boronic acids with their more stable ester and salt derivatives.
Concluding Remarks for the Practicing Scientist
The selection of an organoboron reagent is a critical decision that impacts not only the success of an individual reaction but also the overall efficiency of a synthetic campaign. While this compound remains a foundational tool, its limitations in stability and handling have driven the development of superior alternatives.
Potassium (but-3-en-1-yl)trifluoroborate offers a significant upgrade in terms of stability and ease of use, making it an ideal "drop-in" replacement for many standard applications where robustness is desired. For complex, multi-step syntheses, (but-3-en-1-yl) MIDA boronate provides an unparalleled level of stability, functioning as a protected boronic acid that can be carried through numerous transformations before its final, strategic deployment in a cross-coupling reaction. By understanding the distinct advantages and mechanistic nuances of each reagent class, researchers can design more efficient, reliable, and ambitious synthetic routes.
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Darses, S., & Michaud, G. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Kennedy, J. W. J., & Hall, D. G. (2007). Recent advances in the preparation and application of allylboron species in organic synthesis. Journal of the American Chemical Society, 139(2), 488-503. [Link]
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Alam, S. (2012). Potassium allyltrifluoroborates and its use in organic transformations. Memorial University of Newfoundland. [Link]
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Liu, J., Gao, S., & Chen, M. (2021). Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration. Organic Letters, 23(24), 9451–9456. [Link]
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da Silva, F. M., & de Souza, R. O. M. A. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 17(10), 11463–11475. [Link]
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Matteson, D. S. (2008). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 73(1), 1-13. [Link]
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da Silva, F. M., & de Souza, R. O. M. A. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. ResearchGate. [Link]
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Kumar, S., & Singh, A. K. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. [Link]
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Coombs, J. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 693–698. [Link]
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Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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IS MUNI. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
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A Comparative Guide to the Reaction Yield of Homoallyl Boronic Esters in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Homoallyl boronic esters have emerged as versatile and indispensable reagents in modern organic synthesis, enabling the construction of complex molecular architectures with high levels of control. This guide provides an in-depth, objective comparison of the performance of various homoallyl boronic esters in key chemical transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.
Introduction: The Versatility of Homoallyl Boronic Esters
Homoallylic amines and alcohols are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The stereoselective synthesis of these structures is, therefore, a central theme in organic chemistry. Homoallyl boronic esters serve as stable, yet reactive, precursors for the introduction of the homoallyl fragment. Their utility is most prominently showcased in two powerful carbon-carbon bond-forming reactions: the Petasis borono-Mannich (PBM) reaction for the synthesis of homoallylic amines, and the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds with sp²- and sp³-hybridized partners.
The reactivity, and consequently the reaction yield, of a homoallyl boronic ester is not a fixed attribute. It is intricately linked to the nature of the diol or other protecting group attached to the boron atom, as well as the substitution pattern on the homoallyl moiety itself. This guide will dissect these structural nuances and their impact on reaction outcomes.
Comparative Performance of Homoallyl Boronic Esters
The choice of the boronic ester protecting group plays a pivotal role in modulating the stability and reactivity of the organoboron reagent. This section compares the most commonly employed homoallyl boronic esters and their trifluoroborate salt counterparts.
The Workhorse: Pinacol Esters
Homoallylboronic acid pinacol esters are arguably the most widely used derivatives due to their exceptional stability, ease of handling, and compatibility with a broad range of reaction conditions. They are generally crystalline solids that can be purified by silica gel chromatography and stored for extended periods without significant decomposition.[1]
The Challenger: MIDA Esters
N-methyliminodiacetic acid (MIDA) boronate esters have gained considerable attention as a robust alternative to pinacol esters. MIDA boronates are exceptionally stable crystalline compounds that are inert to many reaction conditions, including anhydrous cross-coupling.[2] This stability allows for their use in complex, multi-step syntheses where the boronic acid moiety needs to be masked until the desired coupling step. The MIDA group can be readily cleaved under mild basic conditions to liberate the free boronic acid for subsequent reaction.[2]
The Readily Reactive: Potassium Trifluoroborates
Potassium homoallyltrifluoroborates are another important class of reagents. These crystalline salts are highly stable to air and moisture, making them easy to handle and store.[3][4] In reactions, they are thought to slowly release the corresponding boronic acid under the reaction conditions. Their reactivity can be advantageous in certain contexts, often providing good to excellent yields.[5]
Quantitative Yield Comparison
The following table summarizes representative reaction yields for different homoallyl boronic esters in the Petasis and Suzuki-Miyaura reactions. It is important to note that direct comparison of yields across different publications can be challenging due to variations in substrates, catalysts, and reaction conditions. However, the data presented provides a valuable snapshot of the general performance of each class of reagent.
| Boronic Ester Type | Reaction | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Homoallyl Pinacol Boronate | Petasis | Benzaldehyde, Piperidine | Toluene, 80 °C | 85 | [6] |
| Suzuki-Miyaura | 4-Bromotoluene, Aryl Halide | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 92 | [7] | |
| Crotyl Pinacol Boronate (E) | Petasis | Isovaleraldehyde, p-Anisidine | (R)-Ph₂-BINOL, Microwave | 70 | [8] |
| Crotyl Pinacol Boronate (Z) | Petasis | Isovaleraldehyde, p-Anisidine | (R)-Ph₂-BINOL, Microwave | 57 | [8] |
| Homoallyl MIDA Boronate | Suzuki-Miyaura | 5-bromo-4-hexylthiophene | Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O | up to 94% | [9] |
| Potassium Homoallyltrifluoroborate | Allylation of Aldehyde | Benzaldehyde | - | 95 | [5] |
| Suzuki-Miyaura | Aryl Bromide | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 150°C (Microwave) | Good to Excellent | [10] |
Key Insights from the Data:
-
Pinacol esters consistently provide high yields in both Petasis and Suzuki-Miyaura reactions, highlighting their reliability and broad applicability.
-
The stereochemistry of substituted allyl boronates , such as crotyl boronates, significantly influences the reaction yield, as seen in the Petasis reaction.[8]
-
MIDA boronates demonstrate excellent performance in Suzuki-Miyaura polymerizations, suggesting their utility in materials science applications.[9]
-
Potassium trifluoroborates are highly effective nucleophiles, particularly in allylation reactions of carbonyls.
Experimental Protocols and Methodologies
To provide a practical context for the comparative data, this section outlines detailed, step-by-step protocols for representative Petasis and Suzuki-Miyaura reactions.
Protocol: Petasis Borono-Mannich Reaction with a Homoallyl Pinacol Boronate
This protocol describes a general procedure for the three-component coupling of an aldehyde, a secondary amine, and a homoallyl pinacol boronate.
Reagents and Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.0 mmol)
-
Homoallyl Pinacol Boronate (1.2 mmol)
-
Toluene (5 mL)
-
Magnesium Sulfate (anhydrous, 1 g)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 mmol) and the secondary amine (1.0 mmol) in toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add the homoallyl pinacol boronate (1.2 mmol) and anhydrous magnesium sulfate (1 g) to the reaction mixture.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.
Causality Behind Experimental Choices:
-
Pre-stirring the aldehyde and amine: This step allows for the formation of the electrophilic iminium ion, which is the key intermediate that reacts with the boronic ester.
-
Use of excess boronic ester: A slight excess of the homoallyl pinacol boronate is used to ensure complete consumption of the limiting iminium ion.
-
Anhydrous magnesium sulfate: This acts as a dehydrating agent, driving the equilibrium towards the formation of the iminium ion.
-
Heating: The reaction is often heated to increase the rate of reaction and drive it to completion.
Protocol: Suzuki-Miyaura Cross-Coupling of a Homoallyl MIDA Boronate
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a homoallyl MIDA boronate with an aryl bromide.
Reagents and Materials:
-
Aryl Bromide (1.0 mmol)
-
Homoallyl MIDA Boronate (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add the aryl bromide (1.0 mmol), homoallyl MIDA boronate (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
Base (K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.
-
Water: The presence of a small amount of water is often beneficial for the Suzuki-Miyaura reaction, as it can aid in the dissolution of the base and facilitate the hydrolysis of the boronic ester to the more reactive boronic acid.[11]
Mechanistic Insights and Structure-Reactivity Relationships
The observed differences in reaction yields can be rationalized by considering the underlying reaction mechanisms and the electronic and steric properties of the homoallyl boronic esters.
The Petasis Borono-Mannich Reaction Mechanism
The Petasis reaction proceeds through the formation of an iminium ion from the condensation of an aldehyde and an amine. The boronic ester then coordinates to the oxygen of the iminium ion (or the hydroxyl group of the intermediate from an α-hydroxy aldehyde), forming a reactive "ate" complex. This is followed by the intramolecular transfer of the homoallyl group from boron to the electrophilic carbon of the iminium ion.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The structure of the boronic ester has a significant impact on the transmetalation step. [12]Electron-donating groups on the diol of the boronic ester can increase the electron density on the boron atom, facilitating the transfer of the homoallyl group to the palladium center. Conversely, sterically bulky protecting groups can hinder the approach of the boronic ester to the palladium complex, slowing down the reaction. [13]Studies have shown that some boronic esters can undergo transmetalation over 20 times faster than the corresponding boronic acid. [12]
Conclusion and Recommendations
The selection of a homoallyl boronic ester is a strategic decision that should be guided by the specific requirements of the synthetic target and the reaction conditions.
-
For general applications and robust performance , homoallyl pinacol boronates are an excellent first choice, offering a good balance of stability and reactivity.
-
For complex, multi-step syntheses requiring a masked boronic acid , MIDA boronates provide unparalleled stability and controlled reactivity.
-
When high reactivity is desired and stability is less of a concern , potassium homoallyltrifluoroborates can offer excellent yields, particularly in additions to carbonyl compounds.
By understanding the interplay between the structure of the homoallyl boronic ester and its reactivity, researchers can optimize their synthetic routes, improve reaction yields, and accelerate the discovery and development of new chemical entities.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(44), 14570–14583. [Link]
-
Cammidge, A. N., & Creton, I. (2007). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Jiang, H., & Schaus, S. E. (2017). Asymmetric Petasis Borono-Mannich Allylation Reactions Catalyzed by Chiral Biphenols. The Journal of Organic Chemistry, 82(15), 8295–8302. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Selander, N., Kipke, A., Sebelius, S., & Szabó, K. J. (2007). Petasis borono-Mannich reaction and allylation of carbonyl compounds via transient allyl boronates generated by palladium-catalyzed substitution of allyl alcohols. An efficient one-pot route to stereodefined alpha-amino acids and homoallyl alcohols. Journal of the American Chemical Society, 129(44), 13723–13731. [Link]
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González-Soria, A., & Candeias, N. R. (2014). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 114(17), 8605–8657. [Link]
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Douglas, J. J., & Marder, T. B. (2016). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Organic Letters, 18(15), 3822–3825. [Link]
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Zahrt, A. F., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]
-
Selander, N., et al. (2007). Petasis Borono-Mannich Reaction and Allylation of Carbonyl Compounds via Transient Allyl Boronates Generated by Palladium-Catalyzed Substitution of Allyl Alcohols. An Efficient One-Pot Route to Stereodefined α-Amino Acids and Homoallyl Alcohols. ResearchGate. [Link]
-
Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 234-251. [Link]
-
Nambo, M., & Crudden, C. M. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(24), 12436–12520. [Link]
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Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]
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Nambo, M., & Crudden, C. M. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. National Institutes of Health. [Link]
-
Wikipedia. (2023, October 28). Petasis reaction. In Wikipedia. [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. [Link]
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Yi, J., Badir, S. O., Alam, R., & Molander, G. A. (2019). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, X., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
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Kabalka, G. W., & Ju, Y. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Tetrahedron Letters, 51(10), 1435–1437. [Link]
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A Researcher's Guide to the Mass Spectrometry of Butenyl Boronic Ester Derivatives
For researchers and drug development professionals working with butenyl boronic ester derivatives, mass spectrometry is an indispensable tool for structural characterization and quantification. The unique isotopic signature of boron and the reactivity of the butenyl group present both opportunities and challenges in analysis. This guide provides an in-depth comparison of common mass spectrometry techniques, supported by experimental data, to empower you to make informed decisions for your analytical workflows.
The Analytical Challenge: Stability and Ionization of Butenyl Boronic Esters
A primary consideration in the mass spectrometry of boronic acid derivatives is their inherent instability. Boronic acids are prone to dehydration, leading to the formation of cyclic trimers known as boroxines. This can complicate spectral interpretation by introducing multiple species corresponding to a single analyte. To circumvent this, derivatization to boronic esters, particularly with pinacol, is a widely adopted strategy. The resulting pinacol esters are significantly more stable and amenable to a variety of mass spectrometric techniques.
The choice of ionization technique is paramount and is dictated by the physicochemical properties of the butenyl boronic ester derivative , including its polarity, volatility, and thermal stability. This guide will focus on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. Here, we compare the performance of EI, ESI, and APCI for the analysis of butenyl boronic ester derivatives.
| Ionization Technique | Principle | Best Suited For | Key Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds. | Provides detailed structural information from reproducible fragmentation patterns. | Can lead to the absence of a molecular ion for some compounds. Not suitable for non-volatile or thermally labile molecules. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid stream of the analyte, creating an aerosol of charged droplets. | A wide range of polar to moderately nonpolar compounds in solution.[1] | A soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺).[2][3] Excellent for LC-MS coupling. | Ionization efficiency can be suppressed by matrix effects. May not be efficient for very nonpolar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a charge to the analyte in the gas phase. | Less polar, more volatile compounds that are not easily ionized by ESI. | Tolerant of higher flow rates and less susceptible to matrix effects compared to ESI.[4] A good alternative for compounds that are not amenable to ESI. | Requires the analyte to be thermally stable. Generally produces singly charged ions. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Butenyl boronic acid pinacol esters, due to their increased stability and volatility compared to the corresponding boronic acids, are well-suited for GC-MS analysis.
Expected Fragmentation Pathways
Under electron ionization, butenyl boronic acid pinacol ester is expected to undergo fragmentation through several key pathways. The presence of the double bond in the butenyl group and the pinacol ester moiety will dictate the observed fragment ions.
A crucial characteristic to look for in the mass spectrum is the isotopic pattern of boron. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which results in a distinctive isotopic signature for boron-containing fragments, aiding in their identification.
Here is a diagram illustrating the potential fragmentation pathways:
Caption: Predicted EI fragmentation of butenyl boronic acid pinacol ester.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the butenyl boronic acid pinacol ester in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injection: Splitless or split injection can be used depending on the sample concentration. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can accommodate a wider range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For butenyl boronic ester derivatives, both ESI and APCI are viable ionization sources.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and moderately polar compounds. For butenyl boronic ester derivatives, ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[2][3][5] High-resolution mass spectrometry (HRMS) with ESI allows for the determination of the elemental composition of the parent ion and its fragments, leveraging the unique mass defect of boron.
The workflow for LC-ESI-MS analysis is as follows:
Caption: A typical workflow for LC-ESI-MS analysis.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a good alternative for compounds that are less polar and more volatile.[4] It is generally less prone to ion suppression effects than ESI, which can be advantageous when analyzing complex matrices. For butenyl boronic ester derivatives, APCI is expected to produce primarily protonated molecules ([M+H]⁺).
Experimental Protocol: LC-MS (ESI and APCI)
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
MS Conditions (APCI):
-
Ionization Mode: Positive.
-
Corona Voltage: 4.0 kV.
-
Source Temperature: 120 °C.
-
Probe Temperature: 450 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be employed. By selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.
For a butenyl boronic acid pinacol ester analyzed by ESI-MS/MS, the fragmentation is likely to be initiated by the cleavage of the bonds within the pinacol ester and the butenyl chain.
A proposed fragmentation scheme is presented below:
Caption: ESI-MS/MS fragmentation of a protonated butenyl boronic ester.
Conclusion and Recommendations
The choice of mass spectrometry technique for the analysis of butenyl boronic ester derivatives depends on the specific goals of the analysis.
-
For detailed structural elucidation of pure, volatile compounds, GC-MS with EI provides rich, reproducible fragmentation patterns.
-
For a versatile and sensitive analysis of a broader range of derivatives, including those in complex matrices, LC-MS with ESI is the recommended starting point. Its ability to generate intact molecular ions is a significant advantage.
-
For less polar derivatives that do not ionize well by ESI, LC-MS with APCI offers a robust alternative.
In all cases, leveraging the characteristic isotopic pattern of boron is a key strategy for confirming the identity of boron-containing species in the mass spectrum. For unambiguous structure confirmation, the use of high-resolution mass spectrometry and tandem mass spectrometry is highly recommended.
References
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Crumpton, J. B., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3407–3414. [Link]
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Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
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Gioia, B., et al. (2020). Spectral Data for the Synthesis of (E)-alkenylboronic Acid Pinacol Esters via Hydroboration of Alkynes. Data in Brief, 30, 105354. [Link]
-
Analysis of tri-benzeneboronic esters of monosaccharides formed in aqueous solution by MALDI-TOF MS and DFT calculations. (n.d.). ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 15-21.
-
Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (n.d.). ResearchGate. Retrieved from [Link]
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Srinivas, N., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3297-3304. [Link]
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Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. (n.d.). ResearchGate. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3456-3462. [Link]
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
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Guella, G., et al. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 32(19), 1696-1708. [Link]
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Jäntti, J., et al. (2005). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of Mass Spectrometry, 40(9), 1156-1166. [Link]
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Soderberg, T. (2014). 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. [Link]
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Kim, J., et al. (2016). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry, 2016, 9143049. [Link]
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Vattikuti, S. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. [Link]
- Whitman College. (n.d.).
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Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. [Link]
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Popa, D. S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 117-123. [Link]
- Tsikas, D. (2020). Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. Journal of Mass Spectrometry, 55(3), e4461.
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Addition of Malonic Esters to Azoalkenes Generated in Situ from α-Bromo- and α-Chlorohydrazones. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Boronic esters, such as 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of even minor impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final product.
This guide provides an in-depth comparison of the purity assessment of a laboratory-synthesized batch of this compound against a commercially available standard. We will delve into the practical application and interpretation of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—to provide a comprehensive understanding of purity from multiple perspectives.
The Importance of Purity in Synthesis
The target molecule, this compound, is a key building block for introducing a butenyl moiety. A common synthetic route to such alkyl boronic esters is the hydroboration of a corresponding diene, in this case, 1,5-hexadiene. This process, while effective, can lead to several impurities that can interfere with subsequent reactions.
Common impurities may include:
-
Unreacted Starting Materials: Residual 1,5-hexadiene or the hydroboration agent.
-
Byproducts of Synthesis: Isomers formed during hydroboration, or partially reacted intermediates.
-
Degradation Products: The corresponding butenylboronic acid from hydrolysis of the pinacol ester, and boroxines, which are cyclic anhydrides of boronic acids.[2]
Comparative Purity Analysis: Synthesized vs. Commercial
For this guide, we will compare a hypothetical "synthesized" batch of this compound with a commercially available product, which typically has a purity specification of ≥97%.
| Parameter | "Synthesized" Batch (Hypothetical) | Commercial Standard (Typical) |
| Purity by GC | ~94% | ≥97% |
| Major Impurities | Butenylboronic acid, Pinacol, 1,5-hexadiene | Trace amounts of Butenylboronic acid and Pinacol |
| Appearance | Pale yellow oil | Colorless to pale yellow liquid |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity assessment, providing information on the molecular structure and the relative abundance of different species in a sample. For boronic esters, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
Sample Preparation: Dissolve ~10-20 mg of the boronic ester in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use of a quartz NMR tube is recommended to avoid a broad signal from borosilicate glass.[3]
¹H NMR:
-
Pure Compound: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the butenyl group and the pinacol methyl groups.
-
A multiplet around 5.8 ppm for the vinylic proton (-CH=).
-
Multiplets around 5.0 ppm for the terminal vinylic protons (=CH₂).
-
A multiplet around 2.1 ppm for the allylic protons (-CH₂-CH=).
-
A triplet around 0.8 ppm for the methylene group attached to boron (-CH₂-B).
-
A sharp singlet around 1.2 ppm for the twelve equivalent protons of the four methyl groups on the pinacol ring.
-
-
Impure Compound: The spectrum of the synthesized batch may show additional peaks:
-
A broad singlet corresponding to the hydroxyl protons of butenylboronic acid and pinacol, if hydrolysis has occurred.
-
Signals for unreacted 1,5-hexadiene, typically multiplets around 5.8 ppm and 5.0 ppm, and a multiplet around 2.1 ppm.[4]
-
A singlet for free pinacol around 1.25 ppm.
-
¹³C NMR:
-
Pure Compound: The key signals include:
-
Vinylic carbons around 139 ppm (-CH=) and 114 ppm (=CH₂).
-
The carbon of the methylene group attached to boron will be broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.
-
The carbons of the pinacol ring around 83 ppm (quaternary) and 25 ppm (methyl).[5]
-
-
Impure Compound: Additional signals for impurities like 1,5-hexadiene (around 138, 115, and 33 ppm) and pinacol (around 77 and 25 ppm) may be present.
¹¹B NMR:
-
Pure Compound: A single, relatively sharp peak is expected between δ 30 and 34 ppm, characteristic of a tricoordinate boronic ester.[6]
-
Impure Compound:
-
A broader peak around δ 20-25 ppm may indicate the presence of the corresponding boronic acid.
-
A peak around δ 33 ppm could suggest the presence of boroxines.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for detecting volatile impurities in the synthesized boronic ester.
-
Sample Preparation: Prepare a dilute solution of the boronic ester in a suitable solvent like dichloromethane or diethyl ether.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). The temperature program should start at a low temperature (e.g., 50°C) to separate volatile impurities and ramp up to a higher temperature (e.g., 250°C) to elute the boronic ester.
-
MS Detection: Use electron ionization (EI) at 70 eV.
-
Pure Compound: The chromatogram should show a single major peak corresponding to the target molecule. The mass spectrum would be expected to show a molecular ion peak (m/z = 182) and characteristic fragments. Key fragments would likely arise from the loss of the butenyl group (m/z = 127) and fragmentation of the butenyl chain.
-
Impure Compound: The chromatogram of the synthesized batch may show additional peaks:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture. For boronic esters, reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis to the more polar boronic acid.[9]
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[10]
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is common. To minimize on-column hydrolysis, using a mobile phase with a low water content at the beginning of the gradient or using a very fast gradient can be effective.[11]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the target molecule lacks a strong chromophore.
-
Pure Compound: A single major peak with a consistent retention time.
-
Impure Compound:
-
An earlier eluting peak corresponding to the more polar butenylboronic acid. The retention time difference between the ester and the acid can be significant.[12]
-
A peak for pinacol, which is also more polar than the boronic ester.
-
Visualizing the Workflow
Caption: Workflow for the synthesis, purification, and comparative purity assessment of this compound.
Alternative Reagents for Butenylation
When the purity of the synthesized this compound is a concern, or if a different reactivity profile is desired, alternative reagents can be considered for introducing a butenyl group in Suzuki-Miyaura coupling. A notable alternative is allylboronic acid pinacol ester .
| Feature | 2-(But-3-en-1-yl)-...-dioxaborolane | Allylboronic Acid Pinacol Ester |
| Structure | Homoallylic boronic ester | Allylic boronic ester |
| Reactivity | Generally less reactive than allylic counterparts. | More reactive due to the allylic system; can undergo allylic rearrangement.[13] |
| Synthesis | Typically via hydroboration of 1,5-hexadiene. | Can be prepared from allyl Grignard and pinacolborane.[14] |
| Applications | Introduction of a homoallylic alcohol moiety after oxidation. | Widely used for the synthesis of homoallylic alcohols.[15] |
The choice between these reagents depends on the specific synthetic target and desired reactivity. The higher reactivity of allylboronic acid pinacol ester can be advantageous for less reactive coupling partners, but may also lead to side reactions if not carefully controlled.
Conclusion
The purity assessment of synthesized boronic esters is a critical step in ensuring the success of subsequent synthetic transformations. A multi-technique approach, combining NMR, GC-MS, and HPLC, provides a comprehensive picture of the sample's composition. By comparing the analytical data of a synthesized batch with that of a high-purity commercial standard, researchers can confidently identify and quantify impurities, leading to more robust and reproducible synthetic outcomes. This guide serves as a practical framework for researchers to implement rigorous purity assessment protocols in their own laboratories.
References
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Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.
-
11 B NMR Chemical Shifts. SDSU Chemistry.
-
Solved IR PNMR and C 13 NMR spectra of Pinacol #alcohol#nmr#ir#pinacol#nmr spectra of alcohol. YouTube.
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
-
1,5-HEXADIENE(592-42-7) 1H NMR spectrum. ChemicalBook.
-
Allylboronic Acid Pinacol Ester: A Versatile Reagent for Organic Synthesis. BOC Sciences.
-
1,5-Hexadiene. PubChem.
-
An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. RSC Publishing.
-
Pinacolone(75-97-8) 13C NMR spectrum. ChemicalBook.
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1,5-Hexadiene-3,4-diol(1069-23-4) 1H NMR spectrum. ChemicalBook.
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2-METHYL-1,5-HEXADIENE(4049-81-4) 1H NMR spectrum. ChemicalBook.
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3-Buten-1-ol(627-27-0) 1H NMR spectrum. ChemicalBook.
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A Comparative Guide to the Reactivity of Butenyl vs. Propenyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. Among the vast array of available boronic acids and esters, alkenyl boronic esters are invaluable for the introduction of unsaturated moieties. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related yet distinct building blocks: butenyl and propenyl boronic esters. By examining the subtle interplay of steric and electronic effects, supported by established mechanistic principles and experimental data from analogous systems, this document aims to equip researchers with the insights necessary for rational reagent selection and reaction optimization.
At a Glance: Key Differences and Reactivity Synopsis
The primary distinction between propenyl and butenyl boronic esters lies in the substitution pattern on the alkenyl chain. This seemingly minor structural variance has significant implications for their reactivity in cross-coupling reactions, as well as their intrinsic stability.
| Feature | Propenyl Boronic Ester | Butenyl Boronic Ester | Plausible Rationale |
| Relative Reactivity in Suzuki-Miyaura Coupling | Generally Higher | Generally Lower | The additional methyl group on the butenyl scaffold introduces greater steric hindrance around the carbon-boron bond, which can impede the crucial transmetalation step in the catalytic cycle.[2][3] |
| Susceptibility to Protodeboronation | Moderate | Potentially Higher in some isomers | Increased steric strain in certain butenyl isomers can, in some instances, promote side reactions like protodeboronation, especially under harsh basic conditions.[1] |
| Hydrolytic Stability | Moderate | Moderate | The stability towards hydrolysis is primarily governed by the nature of the diol protecting group (e.g., pinacol) and the reaction pH, with minor influence from the alkenyl substituent in neutral to moderately basic conditions.[4][5] |
| Oxidative Stability | Moderate | Moderate | Both are susceptible to oxidative cleavage, a common consideration for all boronic esters. The stability is more significantly influenced by the reaction conditions and the presence of oxidizing agents rather than the minor difference in the alkyl chain.[6][7] |
The Decisive Step: Unpacking the Mechanism of Reactivity
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. For the purpose of comparing butenyl and propenyl boronic esters, the most critical phase is the transmetalation step. It is at this juncture that the organic group (propenyl or butenyl) is transferred from the boron atom to the palladium center. The rate of this step is profoundly influenced by both steric and electronic factors.[1][8]
Caption: General Synthesis of (E)-Alkenylboronic Esters.
Step-by-Step Protocol:
-
Reaction Setup : To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 equiv) and a suitable solvent (e.g., THF).
-
Hydroboration : Cool the solution to 0 °C and add catecholborane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the alkyne.
-
Solvent Removal : Remove the solvent under reduced pressure.
-
Transesterification : Dissolve the crude alkenylboronic acid catechol ester in a suitable solvent (e.g., diethyl ether) and add pinacol (1.2 equiv).
-
Workup and Purification : Stir the mixture at room temperature for 1-2 hours. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
To compare the reactivity of the synthesized butenyl and propenyl boronic esters, a standardized Suzuki-Miyaura reaction should be performed with a common aryl halide partner. Reaction progress can be monitored by techniques such as GC-MS or HPLC to determine initial rates and final yields.
Step-by-Step Protocol for Kinetic Analysis:
-
Reagent Preparation : Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), the alkenyl boronic ester (propenyl or butenyl pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).
-
Reaction Initiation : In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine the aryl halide, palladium catalyst, and base solutions. Initiate the reaction by adding the alkenyl boronic ester solution at a controlled temperature (e.g., 80 °C).
-
Reaction Monitoring : At specified time intervals, withdraw aliquots from the reaction mixture, quench them (e.g., with cold diethyl ether and water), and analyze the organic layer by GC-MS or HPLC to quantify the formation of the cross-coupled product and the consumption of the starting materials.
-
Data Analysis : Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained for the propenyl and butenyl boronic esters under identical conditions.
Conclusion and Outlook
The choice between butenyl and propenyl boronic esters in a synthetic campaign is a nuanced decision that hinges on the specific requirements of the target molecule and the reaction conditions. While propenyl boronic esters are generally expected to exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to reduced steric hindrance, butenyl boronic esters remain valuable reagents, particularly when their specific structural motif is required.
For drug development professionals and researchers, a thorough understanding of the interplay between steric and electronic effects is paramount for the rational design of synthetic routes. When faced with a choice between these two reagents, it is advisable to consider the steric environment of the coupling partners and to perform small-scale comparative experiments to determine the optimal boronic ester for a given transformation. The protocols outlined in this guide provide a robust framework for such empirical evaluations, enabling chemists to make data-driven decisions that enhance the efficiency and success of their synthetic endeavors.
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Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridylboronic Acids and Esters. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
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Tykwinski, R. R. Evolution of the Suzuki−Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 2014 , 53 (40), 10584-10586. [Link]
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Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Organosilicon Compounds. In Organic Reactions; 2011 ; pp 1-546. [Link]
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Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
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Kuivila, H. G.; Reuwer, J. F.; Mangravite, J. A. Electrophilic displacement reactions. X. Kinetics and mechanism of the base-catalyzed protodeboronation of areneboronic acids. Canadian Journal of Chemistry, 1963 , 41 (12), 3081-3090. [Link]
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Johnson, J. B.; Rovis, T. Friends and Foes: Halide Effects in Transition-Metal-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 2008 , 47 (46), 8402-8422. [Link]
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Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
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Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
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Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 1998 , 54 (3-4), 263-303. [Link]
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Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
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Bellina, F.; Carpita, A.; Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004 , 2004 (15), 2419-2440. [Link]
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Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
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NISING, C. F.; BRÄSE, S. The Suzuki−Miyaura Reaction as a Tool for the Synthesis of Natural Products. Chemical Society Reviews, 2008 , 37 (6), 1218-1228. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
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Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation−Suzuki Cross-Coupling Connection. A General Regiospecific Route to Substituted Biaryls and Heterobiaryls. The Journal of Organic Chemistry, 1998 , 63 (22), 7935–7946. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of unused or residual materials is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common building block in modern organic synthesis. By understanding the chemistry of this pinacol boronate ester, we can implement a disposal strategy that is both safe and compliant.
Hazard Assessment and Precautionary Measures
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. This compound, like many of its structural analogs, presents specific risks that must be mitigated through appropriate engineering controls and personal protective equipment (PPE).
According to available safety data, this compound is classified as toxic to aquatic life with long-lasting effects[1]. Structurally similar boronic acid pinacol esters are known to cause skin irritation and serious eye irritation[2][3][4]. Therefore, direct release to the environment must be strictly avoided, and personal exposure must be minimized.
| Hazard ID | Description | Recommended PPE & Controls |
| Environmental | Toxic to aquatic life with long-lasting effects[1]. | Do not allow to enter drains or watercourses[5]. Collect all waste in sealed, appropriate containers. |
| Health | May cause skin and eye irritation[2][3][4]. May be harmful if swallowed or inhaled[6][7]. | Work in a well-ventilated fume hood. Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene)[5]. |
| Chemical Reactivity | Susceptible to hydrolysis to form the corresponding boronic acid, especially in the presence of water, acids, or bases[8][9]. | Store in a tightly closed container in a dry, well-ventilated place[5]. Avoid contact with strong oxidizing agents[4]. |
The Disposal Workflow: A Two-Pronged Approach
The appropriate disposal method depends on the quantity of the material. Small, residual amounts from glassware can be handled differently from bulk quantities of expired or unused reagent. The following workflow provides a logical path for managing the disposal process.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
